molecular formula C7H15Cl2N2O2P B1675324 (+)-Ifosfamide CAS No. 66849-34-1

(+)-Ifosfamide

Cat. No.: B1675324
CAS No.: 66849-34-1
M. Wt: 261.08 g/mol
InChI Key: HOMGKSMUEGBAAB-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Ifosfamide is a chiral isomer of the potent alkylating agent ifosfamide, which is a cornerstone chemotherapeutic drug structurally related to nitrogen mustards and a synthetic analog of cyclophosphamide . As a prodrug, it requires enzymatic activation by the hepatic cytochrome P450 system (primarily CYP3A4 and CYP2B6) to exert its cytotoxic effects . This activation yields the active alkylating metabolite, ifosforamide mustard, which inhibits DNA synthesis by forming interstrand and intrastrand cross-links with DNA, ultimately triggering apoptosis . A parallel metabolic pathway produces chloroacetaldehyde, a compound implicated in the neurotoxicity and nephrotoxicity associated with ifosfamide therapy . Ifosfamide is clinically approved for treating germ cell testicular cancer and is used off-label in various regimens for soft tissue sarcomas, Ewing sarcoma, osteosarcoma, and lymphomas . Its key research applications include investigating the role of stereochemistry in the efficacy and metabolism of oxazaphosphorine agents, exploring mechanisms of drug resistance in cancer cells, and studying the pathogenesis and potential prophylaxis of chemotherapy-induced toxicities, particularly encephalopathy and proximal tubule damage . Researchers value ifosfamide for its broad activity against solid tumors and its utility in modeling combination chemotherapy in preclinical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66849-34-1

Molecular Formula

C7H15Cl2N2O2P

Molecular Weight

261.08 g/mol

IUPAC Name

(2R)-N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine

InChI

InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/t14-/m1/s1

InChI Key

HOMGKSMUEGBAAB-CQSZACIVSA-N

Isomeric SMILES

C1CN([P@](=O)(OC1)NCCCl)CCCl

Canonical SMILES

C1CN(P(=O)(OC1)NCCCl)CCCl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(+)-Ifosfamide;  L-Ifosfamide; 

Origin of Product

United States

Foundational & Exploratory

The Discovery and Synthesis of (+)-Ifosfamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifosfamide, a structural isomer of cyclophosphamide, is a crucial alkylating agent in the chemotherapeutic arsenal against a spectrum of cancers, including sarcomas, lymphomas, and lung cancer.[1] Administered as a racemic mixture, its therapeutic and toxic effects are intrinsically linked to its stereochemistry, with the (+)-(R)-enantiomer and its metabolites exhibiting distinct pharmacological profiles. This in-depth technical guide elucidates the historical discovery, detailed synthetic pathways, and the intricate mechanism of action of (+)-Ifosfamide. It provides researchers and drug development professionals with a comprehensive resource, including detailed experimental protocols, quantitative data on its efficacy and toxicity, and a visual representation of its signaling pathways.

Discovery and Development

Ifosfamide was first synthesized in the mid-1960s by investigators at Asta-Werke in Germany, the same company that developed cyclophosphamide.[2][3] The goal was to create an analogue of cyclophosphamide with a broader spectrum of activity and a different toxicity profile.[2] While preclinical models demonstrated ifosfamide's superior activity against certain tumors and reduced myelosuppression compared to cyclophosphamide, its clinical use was initially hampered by severe hemorrhagic cystitis, a dose-limiting toxicity.[2] The introduction of the uroprotective agent mesna in the 1980s, which neutralizes the toxic metabolite acrolein in the bladder, was a pivotal moment that allowed for the administration of higher, more effective doses of ifosfamide and its widespread clinical adoption.[3]

The development of ifosfamide can be traced back to the early exploration of nitrogen mustards as anti-cancer agents, with key contributions from researchers like Sir Alexander Haddow, Dr. Alfred Z. Gilman, Dr. Louis S. Goodman, Dr. George Gomori, and Dr. Norbert Brock, who systematically advanced the field of cancer chemotherapy.[4]

Synthesis of Ifosfamide

The synthesis of ifosfamide is a multi-step process, with the most common industrial route starting from phosphorus oxychloride. This method is favored for its safety and efficiency.[5][6] The following is a representative protocol for the synthesis of racemic ifosfamide.

Experimental Protocol: Synthesis of Racemic Ifosfamide

Step 1: Formation of the Cyclic Phosphoramidic Chloride Intermediate

  • In a cooled reactor (-5 to 25 °C) under an inert atmosphere, dissolve 3-aminopropan-1-ol in an anhydrous solvent such as dichloromethane, containing a tertiary amine base (e.g., triethylamine).[5][7]

  • Slowly add phosphorus oxychloride to the solution while maintaining the temperature.[5][7]

  • Allow the reaction to stir for 2-8 hours. Completion of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[5] The product of this step is the cyclic phosphoramidic chloride intermediate.

Step 2: Introduction of the First Chloroethyl Side Chain

  • To the reaction mixture containing the cyclic intermediate, add 2-chloroethylamine hydrochloride.[7]

  • Continue stirring at -5 to 25 °C for 3-5 hours to form the intermediate phosphoramide.[5]

Step 3: Acylation

  • Add 2-chloroacetyl chloride to the reaction mixture.[5][7]

  • Allow the reaction to proceed for 5-50 hours to yield the N-acylated intermediate.[5][7]

Step 4: Reduction to Ifosfamide

  • Isolate the crude N-acylated intermediate.

  • Dissolve the intermediate in a suitable solvent and add a reducing agent, such as sodium borohydride, in the presence of an alkaline hydroxide.[5][7]

  • After the reduction is complete, quench the reaction and extract the final ifosfamide product.[5] The overall yield for this process is reported to be in the range of 30-35%.[7]

Chiral Separation of (+)- and (-)-Ifosfamide

Ifosfamide is administered clinically as a racemic mixture. However, research into the distinct properties of each enantiomer necessitates their separation. This is typically achieved using chiral chromatography techniques.

Experimental Protocol: Enantiomeric Separation

  • Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase is used. An alpha 1-glycoprotein column is a common choice for this separation.[8]

  • Mobile Phase: A typical mobile phase consists of a low percentage of an organic modifier, such as acetonitrile (e.g., 1%), in a phosphate buffer (e.g., 0.015 M, pH 4).[8]

  • Detection: The separated enantiomers can be detected using a UV detector.

  • Resolution: This method allows for the baseline separation of the (R)-(+)- and (S)-(-)-enantiomers of ifosfamide.[8]

Mechanism of Action

Ifosfamide is a prodrug that requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[1]

Bioactivation and DNA Alkylation

The activation of ifosfamide proceeds through a 4-hydroxylation pathway to form 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide.[9] This active metabolite is then transported into cells where it decomposes to form the ultimate alkylating agent, isophosphoramide mustard, and a toxic byproduct, acrolein.[1] Isophosphoramide mustard is a bifunctional alkylating agent that forms covalent cross-links with DNA, primarily at the N7 position of guanine bases.[9] These DNA cross-links interfere with DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[9]

G Ifosfamide Ifosfamide (Prodrug) CYP450 CYP3A4, CYP2B6 (Hepatic Activation) Ifosfamide->CYP450 Metabolism Hydroxyifosfamide 4-Hydroxyifosfamide CYP450->Hydroxyifosfamide Aldoifosfamide Aldoifosfamide Hydroxyifosfamide->Aldoifosfamide Tautomerization Isophosphoramide_Mustard Isophosphoramide Mustard (Active Metabolite) Aldoifosfamide->Isophosphoramide_Mustard Acrolein Acrolein (Urotoxic Metabolite) Aldoifosfamide->Acrolein DNA DNA Isophosphoramide_Mustard->DNA DNA_Crosslinking DNA Cross-linking DNA->DNA_Crosslinking Apoptosis Apoptosis DNA_Crosslinking->Apoptosis G DNA_Damage DNA Damage (Isophosphoramide Mustard) p53 p53 activation DNA_Damage->p53 BAX_BAK BAX/BAK activation p53->BAX_BAK BCL2 BCL2 inhibition p53->BCL2 Mitochondria Mitochondria BAX_BAK->Mitochondria BCL2->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Stereospecific Synthesis of (+)-Ifosfamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifosfamide, a crucial alkylating agent in cancer chemotherapy, is a chiral molecule typically administered as a racemic mixture. However, the two enantiomers, (R)-(-)-Ifosfamide and (S)-(+)-Ifosfamide, exhibit different metabolic profiles and therapeutic activities. The (+)-enantiomer, in particular, has garnered significant interest due to its distinct pharmacological properties. This technical guide provides an in-depth overview of the stereospecific synthesis of (+)-Ifosfamide, focusing on established methodologies and key experimental considerations. While a definitive, high-yielding, and enantiopure synthesis remains a complex challenge, this document outlines the foundational strategies that have been explored.

Core Synthetic Strategies

The stereospecific synthesis of P-chiral compounds like this compound presents a significant synthetic hurdle. The primary approaches to achieve enantiomeric purity involve either the resolution of a racemic mixture or, more desirably, a stereocontrolled synthesis from chiral precursors or through the use of chiral auxiliaries.

One of the foundational methods in the field involves the stereospecific synthesis of chiral metabolites of ifosfamide, which lays the groundwork for accessing enantiomerically pure parent compounds.[1][2] This approach often relies on the separation of diastereomeric intermediates.

A common strategy for the synthesis of racemic ifosfamide, which can then potentially be resolved, involves a multi-step process starting from phosphorus oxychloride.[3]

Logical Flow of a General Racemic Synthesis:

G A Phosphorus Oxychloride C Cyclic Phosphoramidic Chloride Intermediate A->C B 3-Aminopropan-1-ol B->C E Intermediate Phosphoramide C->E Substitution D 2-Chloroethylamine Hydrochloride D->E G N-Acylated Intermediate E->G Acylation F 2-Chloroacetyl Chloride F->G I Racemic Ifosfamide G->I Reduction H Reducing Agent (e.g., NaBH4) H->I

Caption: General synthetic workflow for racemic ifosfamide.

Stereospecific Approaches

While a detailed, high-yield stereospecific synthesis of this compound is not extensively documented in readily available literature, the principles of asymmetric synthesis of P-chiral compounds can be applied. A promising strategy involves the use of a chiral auxiliary to direct the stereochemistry at the phosphorus center.

Conceptual Stereospecific Synthesis Workflow:

G cluster_0 Preparation of Chiral Precursor cluster_1 Ring Formation and Side Chain Introduction cluster_2 Final Deprotection A Chiral Auxiliary C Chiral Phosphoramidic Dichloride A->C B Phosphorus Dichloride B->C E Diastereomeric Oxazaphosphorinane Intermediates C->E D 3-(2-Chloroethyl)amino-1-propanol D->E F Separation of Diastereomers E->F G Desired Diastereomer F->G I Protected this compound Precursor G->I H Introduction of Second Chloroethyl Group H->I K This compound I->K J Removal of Chiral Auxiliary J->K

Caption: Conceptual workflow for a chiral auxiliary-mediated synthesis of this compound.

Experimental Protocols (Adapted from Racemic and Analog Synthesis)

The following protocols are adapted from established methods for the synthesis of racemic ifosfamide and its analogs. These can serve as a starting point for developing a stereospecific synthesis of this compound, likely requiring significant optimization and the introduction of a chiral element.

Protocol 1: Synthesis of the Cyclic Phosphoramidic Chloride Intermediate

This protocol describes the formation of the core oxazaphosphorinane ring, a key intermediate in ifosfamide synthesis.

StepReagent/ParameterDetails
1ReactantsPhosphorus oxychloride, 3-aminopropan-1-ol, Triethylamine
2SolventDichloromethane
3Temperature-5 to 25 °C
4Reaction Time4 - 40 hours
5ProcedureIn a cooled reactor under an inert atmosphere, a solution of 3-aminopropan-1-ol and triethylamine in dichloromethane is slowly added to a solution of phosphorus oxychloride in dichloromethane. The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC).[3]
6Work-upThe reaction mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure to yield the crude cyclic phosphoramidic chloride.
Protocol 2: Synthesis of Racemic Ifosfamide

This protocol details the subsequent steps to form racemic ifosfamide from the cyclic intermediate.

StepReagent/ParameterDetails
1ReactantsCyclic phosphoramidic chloride intermediate, 2-chloroethylamine hydrochloride, Triethylamine
2SolventDichloromethane
3Temperature-40 to 25 °C
4Reaction Time3 - 30 hours
5ProcedureTo the crude cyclic phosphoramidic chloride intermediate dissolved in dichloromethane, 2-chloroethylamine hydrochloride and triethylamine are added. The reaction is stirred until the formation of the intermediate phosphoramide is complete.[3]
6Acylation2-Chloroacetyl chloride is then added to the reaction mixture, and stirring is continued for 5 - 50 hours to yield the N-acylated intermediate.[3]
7ReductionThe crude N-acylated intermediate is isolated and then reduced using a suitable reducing agent, such as sodium borohydride, in the presence of an alkaline hydroxide to yield racemic ifosfamide.[3]
8PurificationThe final product is typically purified by column chromatography or recrystallization.

Quantitative Data

Quantitative data for the stereospecific synthesis of this compound is not well-documented in publicly available literature. The following table provides representative data for the synthesis of racemic ifosfamide as a benchmark.

ParameterValueReference
Overall Yield (Racemic)~30-35%[3]
Purity (Racemic)>98% after purification[3]

Conclusion

References

An In-Depth Technical Guide to the Mechanism of Action of (+)-Ifosfamide in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(+)-Ifosfamide, a cornerstone of combination chemotherapy for a spectrum of solid tumors and hematologic malignancies, functions as a prodrug requiring metabolic activation to exert its cytotoxic effects. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the anticancer activity of this compound, from its bioactivation to the induction of cancer cell death. Detailed experimental protocols for key assays, quantitative data on cytotoxicity, and visual representations of the critical signaling pathways are presented to support further research and drug development efforts in this area.

Introduction

Ifosfamide is a synthetic analogue of cyclophosphamide, belonging to the oxazaphosphorine class of alkylating agents.[1] Its clinical efficacy is well-established against various cancers, including sarcomas, testicular cancer, and lymphomas.[2] As a prodrug, ifosfamide is metabolically inert and must undergo enzymatic conversion to its active cytotoxic metabolites.[3][4] This bioactivation process, primarily occurring in the liver, is a critical determinant of both its therapeutic efficacy and its associated toxicities.

Metabolic Activation of this compound

The journey of this compound from an inactive prodrug to a potent anticancer agent is a multi-step process initiated by cytochrome P450 (CYP) enzymes.

Hepatic 4-Hydroxylation

The rate-limiting step in ifosfamide activation is the 4-hydroxylation of the oxazaphosphorine ring, predominantly catalyzed by CYP3A4 and CYP2B6 isoforms in the liver.[5] This reaction yields the unstable intermediate, 4-hydroxyifosfamide.

Formation of Active and Toxic Metabolites

4-Hydroxyifosfamide exists in equilibrium with its open-ring tautomer, aldoifosfamide.[6] Aldoifosfamide subsequently undergoes spontaneous decomposition to produce two key molecules:

  • Isophosphoramide Mustard (IPM): The primary active alkylating metabolite responsible for the cytotoxic effects of ifosfamide.[1][6]

  • Acrolein: A highly reactive unsaturated aldehyde that contributes significantly to the urotoxic side effects of ifosfamide therapy, particularly hemorrhagic cystitis.[1][7]

A competing metabolic pathway involves the N-dechloroethylation of ifosfamide, also mediated by CYP3A4 and CYP2B6, which leads to the formation of inactive dechloroethylated metabolites and the neurotoxic byproduct, chloroacetaldehyde (CAA).[1][3]

Diagram: Metabolic Activation of this compound

Ifosfamide_Metabolism Ifosfamide This compound Hydroxy_Ifosfamide 4-Hydroxyifosfamide Ifosfamide->Hydroxy_Ifosfamide CYP3A4, CYP2B6 (4-Hydroxylation) Dechloroethyl_Ifosfamide Dechloroethylifosfamide (Inactive) Ifosfamide->Dechloroethyl_Ifosfamide CYP3A4, CYP2B6 (N-dechloroethylation) Aldoifosfamide Aldoifosfamide Hydroxy_Ifosfamide->Aldoifosfamide Tautomerization IPM Isophosphoramide Mustard (Active Alkylating Metabolite) Aldoifosfamide->IPM Acrolein Acrolein (Urotoxic) Aldoifosfamide->Acrolein CAA Chloroacetaldehyde (Neurotoxic) Dechloroethyl_Ifosfamide->CAA

Caption: Metabolic pathway of this compound activation.

Molecular Mechanism of Action in Cancer Cells

The anticancer activity of this compound is primarily mediated by the covalent modification of DNA by its active metabolite, isophosphoramide mustard (IPM).

DNA Alkylation and Cross-Linking

IPM is a bifunctional alkylating agent that readily enters the nucleus of cancer cells.[1] It forms covalent bonds with nucleophilic sites on DNA bases, with a strong preference for the N7 position of guanine.[8][9] The presence of two reactive chloroethyl groups allows IPM to form both:

  • Intrastrand cross-links: Covalent bonds between two bases on the same DNA strand.

  • Interstrand cross-links (ICLs): Covalent bonds between bases on opposite DNA strands.[1]

These ICLs are particularly cytotoxic as they physically prevent the separation of the DNA double helix, thereby inhibiting essential cellular processes like DNA replication and transcription.[8] This leads to the arrest of the cell cycle and ultimately triggers programmed cell death.[10]

Induction of Apoptosis

The extensive DNA damage caused by IPM-induced cross-links activates the intrinsic pathway of apoptosis. This signaling cascade involves the following key events:

  • DNA Damage Recognition: The presence of DNA adducts and stalled replication forks activates DNA damage response (DDR) pathways.

  • Activation of Pro-apoptotic Bcl-2 Family Proteins: The DDR signals lead to the activation of pro-apoptotic proteins such as BAX and BAK.[7]

  • Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK induce the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.

  • Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and the activation of initiator caspase-9.[7]

  • Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[7]

  • Cellular Dismantling: Activated executioner caspases orchestrate the systematic dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Ifosfamide has also been shown to downregulate the expression of the anti-apoptotic protein Bcl-2, further sensitizing cancer cells to apoptosis.[7]

Diagram: Ifosfamide-Induced DNA Damage and Apoptosis

Ifosfamide_Apoptosis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm IPM Isophosphoramide Mustard (IPM) DNA DNA IPM->DNA Alkylation of Guanine-N7 DNA_damage DNA Inter- and Intra-strand Cross-links IPM->DNA_damage DDR DNA Damage Response (DDR) DNA_damage->DDR Bcl2 Bcl-2 (Anti-apoptotic) DDR->Bcl2 Inhibition Bax_Bak BAX/BAK (Pro-apoptotic) DDR->Bax_Bak Activation Mitochondrion Mitochondrion Bax_Bak->Mitochondrion MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Activation Caspase3_7 Caspase-3, -7 (Executioner) Caspase9->Caspase3_7 Activation Apoptosis Apoptosis Caspase3_7->Apoptosis Execution

Caption: Signaling pathway of ifosfamide-induced apoptosis.

Mechanisms of Resistance to this compound

The development of resistance to ifosfamide is a significant clinical challenge. Several mechanisms can contribute to reduced sensitivity of cancer cells to this agent:

  • Increased DNA Repair: Upregulation of DNA repair pathways, particularly those involved in the removal of ICLs, can counteract the cytotoxic effects of ifosfamide. O6-methylguanine-DNA methyltransferase (MGMT) is a key enzyme that can directly repair alkylated guanine bases, and its overexpression is associated with resistance.[1] The Fanconi anemia (FA) pathway and nucleotide excision repair (NER) are also crucial for the repair of ICLs.

  • Decreased Drug Activation: Reduced expression or activity of the CYP enzymes responsible for ifosfamide bioactivation can lead to lower intracellular concentrations of the active IPM.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump ifosfamide and its metabolites out of the cancer cell, reducing their intracellular accumulation.

  • Altered Apoptotic Pathways: Mutations or altered expression of proteins in the apoptotic signaling cascade, such as overexpression of anti-apoptotic Bcl-2 family members or loss of pro-apoptotic proteins, can render cells resistant to ifosfamide-induced cell death.

Quantitative Data on this compound Cytotoxicity

The cytotoxic potency of ifosfamide and its metabolites is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability.

Cell LineCancer TypeCompoundIC50 (µM)Incubation Time (h)Citation
HepG2Hepatocellular CarcinomaThis compound133 ± 8.924[11]
HepG2Hepatocellular CarcinomaThis compound125 ± 11.248[11]
HepG2Hepatocellular CarcinomaThis compound100.2 ± 7.672[11]
U2OSOsteosarcomaThis compound26.77Not Specified
U2OS (Resistant)OsteosarcomaThis compound37.13Not Specified
MX1Breast Cancer4-Hydroxyifosfamide10.8Not Specified
MX1Breast CancerChloroacetaldehyde (CAA)8.6Not Specified
S117Not Specified4-Hydroxyifosfamide25.0Not Specified
S117Not SpecifiedChloroacetaldehyde (CAA)15.3Not Specified

Experimental Protocols

MTT Assay for Cell Viability

This protocol outlines a colorimetric assay to assess the cytotoxicity of this compound by measuring the metabolic activity of cells.

Materials:

  • 96-well cell culture plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the respective wells. Include vehicle-treated control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Remove the drug-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Comet Assay for DNA Cross-Linking

This protocol describes a single-cell gel electrophoresis assay to detect ifosfamide-induced DNA interstrand cross-links.

Materials:

  • Microscope slides pre-coated with 1% normal melting point agarose

  • Low melting point agarose (0.5% in PBS)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralization buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Gold or propidium iodide)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Cell Preparation: Treat cells with this compound for the desired time. Harvest and resuspend the cells in ice-cold PBS.

  • Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

  • Alkaline Unwinding: Place the slides in the electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.

  • Electrophoresis: Apply a voltage of ~25 V for 20-30 minutes to separate the DNA fragments.

  • Neutralization and Staining: Neutralize the slides with neutralization buffer and stain with a fluorescent DNA dye.

  • Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage (tail moment or tail intensity) using specialized software. A decrease in tail moment compared to irradiated controls indicates the presence of DNA cross-links.

O6-Methylguanine-DNA Methyltransferase (MGMT) Activity Assay

This protocol outlines a method to measure the activity of the DNA repair enzyme MGMT in cell lysates.

Materials:

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA or Bradford)

  • MGMT activity assay kit (containing a DNA substrate with O6-methylguanine)

  • Multi-well plate reader

Procedure:

  • Cell Lysate Preparation: Prepare cell lysates from control and ifosfamide-treated cells.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • MGMT Activity Reaction: Incubate a defined amount of cell lysate with the MGMT DNA substrate according to the manufacturer's instructions.

  • Signal Detection: Measure the signal (e.g., fluorescence or radioactivity) generated from the repair of the substrate.

  • Data Analysis: Quantify MGMT activity and normalize to the total protein concentration.

Conclusion

This compound remains a vital component of cancer chemotherapy. Its complex mechanism of action, centered on metabolic activation and subsequent DNA alkylation, provides multiple avenues for therapeutic intervention and potential mechanisms of resistance. A thorough understanding of these molecular pathways, supported by robust experimental methodologies, is essential for the development of more effective treatment strategies and for overcoming the challenge of drug resistance in the clinic. This guide provides a foundational resource for researchers dedicated to advancing the science of ifosfamide-based cancer therapy.

References

A Technical Guide to the Biological Activity of Ifosfamide Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the stereoselective biological activities of the (R)- and (S)-enantiomers of the alkylating agent ifosfamide. It covers their differential metabolism, pharmacokinetics, antitumor efficacy, and toxicity profiles, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction

Ifosfamide (IFO) is a crucial oxazaphosphorine alkylating agent used in the treatment of a wide range of solid tumors and hematologic malignancies.[1][2] As a prodrug, it requires metabolic activation by the cytochrome P450 (CYP) enzyme system to exert its cytotoxic effects.[1][3] Ifosfamide possesses a chiral phosphorus atom and is clinically administered as a racemic mixture of its (R)- and (S)-enantiomers.[1][4] Extensive research has revealed that these enantiomers are not biologically equivalent; they exhibit significant stereoselective differences in their metabolic fate, therapeutic efficacy, and, most critically, their toxicity profiles.[4][5] Understanding these differences is paramount for optimizing its therapeutic index and mitigating severe side effects.

Stereoselective Metabolism of Ifosfamide

The balance between ifosfamide's therapeutic and toxic effects is dictated by two competing metabolic pathways, both of which are highly stereoselective.

  • Activation via 4-Hydroxylation: This is the therapeutically desired pathway. Mediated primarily by CYP3A4 and CYP2B6, this reaction produces 4-hydroxyifosfamide (4-OH-IFO).[1][6] 4-OH-IFO exists in equilibrium with its tautomer, aldoifosfamide, which then spontaneously decomposes to form the ultimate DNA alkylating agent, isophosphoramide mustard (IPM) , and acrolein , a metabolite responsible for urotoxicity.[2][7][8] In vitro and in vivo studies have shown that (R)-ifosfamide is the preferred substrate for this pathway, with CYP3A4 in particular showing a higher affinity for converting (R)-IFO to 4-OH-IFO.[1][9][10]

  • Inactivation and Toxicity via N-dechloroethylation: This pathway involves the removal of one of the two chloroethyl side chains, leading to inactive metabolites and the highly neurotoxic byproduct, chloroacetaldehyde (CAA) .[1][11][12] This reaction is also catalyzed by CYP3A4 and CYP2B6.[1] The (S)-enantiomer is preferentially metabolized via N-dechloroethylation.[1][9] This stereopreference makes (S)-ifosfamide the primary contributor to the severe, dose-limiting neurotoxicity associated with ifosfamide therapy.[4]

The diagram below illustrates the metabolic fate of each enantiomer.

G cluster_R (R)-Ifosfamide Pathway cluster_S (S)-Ifosfamide Pathway R_IFO (R)-Ifosfamide R_4OH 4-Hydroxyifosfamide (Active Metabolite Precursor) R_IFO->R_4OH CYP3A4 > CYP2B6 (Major Pathway) R_DCE N-dechloroethylated Metabolites (Inactive) R_IFO->R_DCE (Minor Pathway) R_IPM Isophosphoramide Mustard (IPM) (Therapeutic Effect) R_4OH->R_IPM R_Acrolein Acrolein (Urotoxicity) R_4OH->R_Acrolein R_CAA Chloroacetaldehyde (CAA) (Neurotoxicity) R_DCE->R_CAA S_IFO (S)-Ifosfamide S_4OH 4-Hydroxyifosfamide (Active Metabolite Precursor) S_IFO->S_4OH (Minor Pathway) S_DCE N-dechloroethylated Metabolites (Inactive) S_IFO->S_DCE CYP3A4, CYP2B6 (Major Pathway) S_IPM Isophosphoramide Mustard (IPM) (Therapeutic Effect) S_4OH->S_IPM S_Acrolein Acrolein (Urotoxicity) S_4OH->S_Acrolein S_CAA Chloroacetaldehyde (CAA) (Neurotoxicity) S_DCE->S_CAA

Caption: Metabolic pathways of (R)- and (S)-Ifosfamide.

Comparative Pharmacokinetics

The stereoselective metabolism of ifosfamide directly influences its pharmacokinetic properties. Studies in both preclinical models and pediatric patients have demonstrated differences in the clearance and half-life of the two enantiomers.

Parameter (R)-Ifosfamide (S)-Ifosfamide Species/Context Reference
Half-life (t½) 34.2 min41.8 minMale Rats[9]
Half-life (t½) 62.1 min75.1 minFemale Rats[9]
Clearance HigherLowerChildren[13]
Metabolic Preference 4-hydroxylation (Activation)N-dechloroethylation (Toxicity)In vitro / In vivo[1][9]
Auto-induction Clearance increases over 5 daysClearance increases over 5 daysCancer Patients[14]

Differential Antitumor Activity

The relationship between stereochemistry and antitumor efficacy is complex, with some conflicting reports in the literature. This variation may be attributable to the different tumor models and experimental systems used.

Finding Tumor Models Conclusion Reference
Higher Antitumor Effect Leukemia L1210 & P388, Lewis lung carcinoma, 16/C mammary adenocarcinoma, B16 melanoma (mice)(S)-IFO exerted higher antitumor effects and revealed higher therapeutic indices.[5]
Higher Antiproliferative Effect P-388 leukemic cells, Lewis lung cells, Bone marrow stem cells (in vitro/ex vivo)(S)-enantiomers exerted a higher antiproliferative effect than their (R)-counterparts.[15]
Higher Cytotoxicity 9L gliosarcoma cells expressing human CYP3A4(R)-IFO was more cytotoxic, correlating with a 2- to 3-fold higher rate of 4-hydroxylation.[10]
No Significant Difference Childhood rhabdomyosarcoma xenograft (mice)No statistically significant differences were observed between the efficacy of (R)-IFO, (S)-IFO, and the racemate.[16]

Despite some studies showing superior activity of (S)-IFO, the prevailing mechanistic view suggests that (R)-IFO should be more therapeutically active due to its more efficient conversion to the DNA-alkylating metabolite, IPM.[1][10] This suggests that the use of enantiomerically pure (R)-ifosfamide could be a distinct clinical advantage.[1]

Stereoselective Toxicity

The most significant clinical difference between the ifosfamide enantiomers lies in their toxicity profile, particularly ifosfamide-induced encephalopathy (IIE).

Toxicity Type Causative Metabolite Primary Enantiomeric Source Mechanism & Clinical Manifestation Reference
Neurotoxicity Chloroacetaldehyde (CAA)(S)-Ifosfamide CAA crosses the blood-brain barrier and is a direct neurotoxin. It may also inhibit mitochondrial oxidative phosphorylation.[17] Symptoms range from lethargy and confusion to hallucinations, seizures, and fatal coma.[7][18][4][11][12][17]
Urotoxicity AcroleinBoth enantiomers (via 4-hydroxylation)Acrolein accumulates in the bladder, causing hemorrhagic cystitis. This is typically managed by co-administration of the protective agent mesna.[8]

The clear association between the (S)-enantiomer and the production of neurotoxic CAA has led to the proposal that using enantiomerically pure (R)-ifosfamide would retain the therapeutic benefits of the drug while largely eliminating the risk of severe neurotoxicity.[4]

Key Experimental Protocols

Reproducing and building upon the research into ifosfamide enantiomers requires robust and specific methodologies. Below are detailed protocols for key experiments.

Protocol 1: Chiral Separation of Ifosfamide Enantiomers via HPLC

This protocol describes a direct method using a chiral stationary phase (CSP) to resolve racemic ifosfamide.

  • Objective: To achieve baseline separation of (R)- and (S)-ifosfamide for subsequent biological testing.

  • Materials:

    • HPLC system with UV detector.

    • Chiral Column: A polysaccharide-based CSP, such as Chiralpak® IB (immobilized cellulose tris(3,5-dimethylphenylcarbamate)).[19]

    • Mobile Phase Solvents: HPLC-grade n-hexane and isopropanol (IPA).

    • Sample: Racemic ifosfamide dissolved in the mobile phase.

  • Methodology:

    • Column Equilibration: Install the chiral column and equilibrate with the mobile phase (e.g., 90:10 n-hexane:IPA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Sample Preparation: Prepare a 1 mg/mL solution of racemic ifosfamide in the mobile phase.

    • Chromatographic Conditions:

      • Mobile Phase: Isocratic elution with 90:10 (v/v) n-hexane:IPA.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 25°C.

      • Detection: UV at 210 nm.

      • Injection Volume: 10 µL.

    • Data Analysis: Collect chromatograms. The two enantiomers will elute as distinct peaks. Collect the separated fractions for further use and confirm purity. The elution order should be determined using a certified standard of one enantiomer.

Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol outlines a typical study to assess the antitumor activity of the separated enantiomers in an animal model.[16][20]

  • Objective: To compare the in vivo antitumor efficacy of (R)-IFO, (S)-IFO, and racemic IFO.

  • Materials:

    • Immune-compromised mice (e.g., female CBA/CaJ or athymic nude mice).

    • Human cancer cell line (e.g., HxRh28 rhabdomyosarcoma).[16]

    • Separated (R)- and (S)-ifosfamide, and racemic ifosfamide.

    • Vehicle (e.g., sterile saline).

    • Calipers for tumor measurement.

  • Methodology:

    • Tumor Implantation: Subcutaneously inject 1 x 10⁶ cancer cells into the flank of each mouse.

    • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, (R)-IFO, (S)-IFO, Rac-IFO), with n=8-10 mice per group.

    • Drug Administration: Administer the compounds (e.g., 40 mg/kg) intravenously or intraperitoneally once daily for a specified treatment cycle (e.g., 5 days).

    • Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2. Monitor animal body weight and general health as indicators of toxicity.

    • Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize animals and excise tumors for final analysis.

    • Data Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups. Perform statistical analysis (e.g., ANOVA) to determine significance.

Protocol 3: Quantification of Metabolites via GC-MS

This protocol details the analytical method for measuring ifosfamide and its key metabolites in biological samples.[9]

  • Objective: To quantify the levels of (R)-IFO, (S)-IFO, 4-OH-IFO, and N-dechloroethylated metabolites in plasma or urine.

  • Materials:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Deuterium-labeled internal standards for each analyte.

    • Extraction solvents (e.g., ethyl acetate).

    • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).

  • Methodology:

    • Sample Collection: Collect blood or urine from animals or patients at specified time points after drug administration.

    • Sample Preparation:

      • To 100 µL of plasma, add the deuterium-labeled internal standards.

      • Perform liquid-liquid extraction with ethyl acetate.

      • Evaporate the organic layer to dryness under a stream of nitrogen.

      • Reconstitute the residue and perform chemical derivatization with BSTFA to increase the volatility of the analytes.

    • GC-MS Analysis:

      • Inject the derivatized sample into the GC-MS system.

      • Use a suitable capillary column (e.g., DB-5) and a temperature gradient to separate the analytes.

      • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the specific mass fragments of each analyte and its internal standard.

    • Quantification: Generate a standard curve for each analyte. Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.

The workflow below provides a high-level overview of a comprehensive study on ifosfamide enantiomers.

Caption: Experimental workflow for evaluating ifosfamide enantiomers.

Conclusion and Future Directions

The biological activity of ifosfamide is profoundly influenced by its stereochemistry. The evidence strongly indicates that (R)-ifosfamide is preferentially directed down the therapeutic activation pathway, while (S)-ifosfamide is the primary source of the neurotoxic metabolite chloroacetaldehyde. This fundamental difference suggests a clear path toward improving the safety and efficacy of ifosfamide-based chemotherapy.

The development of an enantiomerically pure (R)-ifosfamide formulation represents a significant opportunity to create a superior therapeutic agent.[4] Such a drug could potentially be administered at higher, more effective doses without the dose-limiting neurotoxicity that currently constrains the use of the racemic mixture. Further clinical investigation is warranted to translate these preclinical and pharmacological findings into improved outcomes for cancer patients.

References

In Vitro Antitumor Efficacy of (+)-Ifosfamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antitumor effects of the (+) enantiomer of Ifosfamide. It delves into the quantitative analysis of its cytotoxic and apoptotic activities, details the experimental protocols for its evaluation, and illustrates the key signaling pathways involved in its mechanism ofaction.

Ifosfamide, a widely used alkylating agent, is a chiral molecule administered as a racemic mixture of its two enantiomers, (R)-(+)-Ifosfamide and (S)-(-)-Ifosfamide. Emerging research indicates that the enantiomers exhibit differential metabolic activation and cytotoxic effects, highlighting the importance of studying their individual properties. This guide focuses specifically on the in vitro antitumor profile of (+)-Ifosfamide.

Quantitative Assessment of Antitumor Activity

The in vitro efficacy of this compound and its racemic mixture has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data on its cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Table 1: Cytotoxicity of Ifosfamide in Human Cancer Cell Lines (IC50 Values)

Cell LineCancer TypeCompoundIC50 (µM)Incubation Time (hours)Citation
U2OSOsteosarcomaRacemic Ifosfamide37.13Not Specified[1]
HepG2Hepatocellular CarcinomaRacemic Ifosfamide133 ± 8.924[2]
HepG2Hepatocellular CarcinomaRacemic Ifosfamide125 ± 11.248[2]
HepG2Hepatocellular CarcinomaRacemic Ifosfamide100.2 ± 7.672[2]

Note: Data for the individual this compound enantiomer is limited. The provided IC50 values are for the racemic mixture. One study indicated that tumor cells expressing the CYP3A4 enzyme are most sensitive to R-Ifosfamide, as it is metabolized to its active 4-hydroxylated form at a higher rate than S-Ifosfamide, suggesting potentially greater anticancer activity in such tumors[3]. Conversely, another study reported that the (-)-S enantiomer exerted a higher antiproliferative effect in several tumor models[4].

Table 2: Induction of Apoptosis by Ifosfamide in HepG2 Cells

CompoundConcentration (µM)Incubation Time (hours)Apoptotic Cells (%)Citation
Racemic Ifosfamide2548~165% increase vs. control
Racemic Ifosfamide5048~362% increase vs. control
Racemic Ifosfamide10048~500% increase vs. control
Racemic Ifosfamide2572~197% increase vs. control
Racemic Ifosfamide5072~380% increase vs. control
Racemic Ifosfamide10072~600% increase vs. control

Table 3: Effect of Ifosfamide on Caspase Activity in HepG2 Cells

CaspaseCompoundConcentration (µM)Incubation Time (hours)% Increase vs. ControlCitation
Caspase-9Racemic Ifosfamide2548~203%
Caspase-9Racemic Ifosfamide5048~408%
Caspase-9Racemic Ifosfamide10048~673%
Caspase-9Racemic Ifosfamide2572~257%
Caspase-9Racemic Ifosfamide5072~569%
Caspase-9Racemic Ifosfamide10072~870%
Caspase-3 (Gene Expression)Racemic Ifosfamide2572~689%
Caspase-3 (Gene Expression)Racemic Ifosfamide5072~789%
Caspase-3 (Gene Expression)Racemic Ifosfamide10072~978%

Experimental Protocols

This section outlines the detailed methodologies for the key in vitro experiments used to assess the antitumor effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of their viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: Cells are treated with various concentrations of this compound (or racemic ifosfamide) and incubated for specific time periods (e.g., 24, 48, 72 hours). Control wells with untreated cells and vehicle-treated cells are included.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with this compound as described in the cytotoxicity assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC and PI are used to differentiate the cell populations:

    • Annexin V (-) / PI (-): Viable cells

    • Annexin V (+) / PI (-): Early apoptotic cells

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells

    • Annexin V (-) / PI (+): Necrotic cells

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.

Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described above.

  • Fixation: Cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.

  • Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A. PI stains the cellular DNA, and RNase A removes any RNA that might interfere with the DNA staining.

  • Flow Cytometry: The DNA content of the stained cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.

  • Data Analysis: A histogram of DNA content is generated. Cells in the G0/G1 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N. The percentage of cells in each phase is calculated.

Signaling Pathways and Mechanism of Action

The antitumor effect of this compound is a multi-step process that begins with its metabolic activation and culminates in the induction of apoptosis and cell cycle arrest in cancer cells.

Metabolic Activation

Ifosfamide is a prodrug that requires activation by cytochrome P450 (CYP) enzymes in the liver. The R-(+)-enantiomer is preferentially metabolized by CYP3A4 to its active metabolite, 4-hydroxyifosfamide[3]. This metabolite exists in equilibrium with its tautomer, aldoifosfamide, which then spontaneously decomposes to form the ultimate alkylating agent, ifosforamide mustard, and a toxic byproduct, acrolein[5].

Metabolic_Activation Ifosfamide This compound CYP3A4 CYP3A4 (Liver) Ifosfamide->CYP3A4 Hydroxy_IFO 4-Hydroxyifosfamide CYP3A4->Hydroxy_IFO Aldo_IFO Aldoifosfamide Hydroxy_IFO->Aldo_IFO tautomerization IPM Ifosforamide Mustard (Active Alkylating Agent) Aldo_IFO->IPM Acrolein Acrolein (Urotoxic) Aldo_IFO->Acrolein

Caption: Metabolic activation of this compound.

DNA Damage and Apoptosis Induction

Ifosforamide mustard is a bifunctional alkylating agent that forms covalent bonds with DNA, primarily at the N7 position of guanine[5]. This leads to the formation of intra- and interstrand DNA cross-links, which block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis)[6][7].

The DNA damage activates a complex signaling cascade. The cell cycle is arrested to allow for DNA repair. However, if the damage is too severe, the apoptotic pathway is initiated. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Key players in this process include the initiator caspase-9 and the executioner caspase-3[8]. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) members, also plays a crucial role in regulating the mitochondrial pathway of apoptosis[8]. Ifosfamide has been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins[8].

DNA_Damage_Apoptosis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm IPM Ifosforamide Mustard DNA DNA IPM->DNA Alkylation DNA_Damage DNA Cross-links (dsDNA breaks) DNA->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax_Bak Bax/Bak Activation p53->Bax_Bak Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 (Initiator) Apoptosome->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bcl2->Mitochondrion

Caption: this compound-induced DNA damage and apoptosis.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of the antitumor effects of this compound.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with This compound cell_culture->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 IC50 Determination cytotoxicity->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant cell_cycle_dist Cell Cycle Distribution Analysis cell_cycle->cell_cycle_dist end End ic50->end apoptosis_quant->end cell_cycle_dist->end

Caption: In vitro experimental workflow.

References

An In-Depth Technical Guide to the Metabolism and Active Metabolites of (+)-Ifosfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifosfamide (IFO) is a crucial alkylating agent used in the chemotherapy of various cancers, including sarcomas and hematologic malignancies.[1] As a prodrug, ifosfamide requires metabolic activation to exert its cytotoxic effects. This process, however, also leads to the formation of metabolites responsible for its significant toxicities, such as neurotoxicity and urotoxicity.[1][2] A thorough understanding of the intricate metabolic pathways of ifosfamide, particularly its clinically used racemic mixture containing (+)-ifosfamide, is paramount for optimizing its therapeutic index. This technical guide provides a comprehensive overview of the metabolism of this compound, its active metabolites, and the experimental methodologies used to study these processes.

Metabolic Pathways of Ifosfamide

The metabolism of ifosfamide is a complex network of reactions primarily occurring in the liver, catalyzed by cytochrome P450 (CYP) enzymes. The two major competing pathways are 4-hydroxylation, which leads to the formation of the active cytotoxic species, and N-dechloroethylation, which is considered a detoxification pathway but also produces toxic metabolites.[3][4]

4-Hydroxylation: The Activation Pathway

The initial and rate-limiting step in the bioactivation of ifosfamide is the oxidation at the C-4 position of the oxazaphosphorine ring, forming 4-hydroxyifosfamide. This reaction is predominantly catalyzed by CYP3A4 and to a lesser extent by CYP2B6.[1][3][5] 4-hydroxyifosfamide exists in equilibrium with its tautomer, aldoifosfamide.[2] Aldoifosfamide is unstable and can diffuse out of hepatic cells to be transported to tumor cells.[2] Subsequently, aldoifosfamide undergoes spontaneous (non-enzymatic) β-elimination to yield the ultimate active alkylating agent, isophosphoramide mustard (IPM) , and a toxic byproduct, acrolein .[2][6] Isophosphoramide mustard is responsible for the antineoplastic activity of ifosfamide by forming inter- and intra-strand DNA cross-links, leading to inhibition of DNA synthesis and apoptosis.[2][6] Acrolein is a highly reactive unsaturated aldehyde that accumulates in the bladder and is a major cause of hemorrhagic cystitis.[2][6]

N-Dechloroethylation: The Detoxification and Toxicity Pathway

Parallel to 4-hydroxylation, ifosfamide can undergo oxidation of its two N-chloroethyl side chains, a process known as N-dechloroethylation. This pathway is also primarily mediated by CYP3A4 and CYP2B6.[5][7] This reaction leads to the formation of 2-dechloroethylifosfamide and 3-dechloroethylifosfamide, which are generally considered inactive metabolites.[8] However, this process also releases chloroacetaldehyde (CAA) , a highly toxic metabolite.[3][9][10] Chloroacetaldehyde is implicated in the neurotoxicity and nephrotoxicity associated with ifosfamide therapy.[9][10] It can cross the blood-brain barrier and disrupt mitochondrial function.[11]

Stereoselectivity in Metabolism

Ifosfamide is a chiral compound, and its enantiomers, (R)- and (S)-ifosfamide, are metabolized differently. CYP3A4 preferentially catalyzes the activating 4-hydroxylation of (R)-ifosfamide, while CYP2B6 shows a preference for the 4-hydroxylation of (S)-ifosfamide.[5][12] Conversely, the N-dechloroethylation pathway is more prominent for (S)-ifosfamide, leading to a higher production of chloroacetaldehyde from this enantiomer.[12] This stereoselectivity has important clinical implications, as the (R)-enantiomer is associated with a more favorable therapeutic profile due to its preferential activation.[12]

// Nodes IFO [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; OH_IFO [label="4-Hydroxyifosfamide", fillcolor="#FBBC05", fontcolor="#202124"]; Aldo_IFO [label="Aldoifosfamide", fillcolor="#FBBC05", fontcolor="#202124"]; IPM [label="Isophosphoramide Mustard\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acrolein [label="Acrolein\n(Urotoxic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dechloro_IFO [label="2- and 3-Dechloroethyl-\nifosfamide (Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CAA [label="Chloroacetaldehyde\n(Neurotoxic/Nephrotoxic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="DNA Cross-linking\n& Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges IFO -> OH_IFO [label="CYP3A4, CYP2B6\n(4-Hydroxylation)"]; OH_IFO -> Aldo_IFO [label="Tautomerization"]; Aldo_IFO -> IPM [label="Spontaneous\nβ-elimination"]; Aldo_IFO -> Acrolein [label="Spontaneous\nβ-elimination"]; IPM -> DNA; IFO -> Dechloro_IFO [label="CYP3A4, CYP2B6\n(N-dechloroethylation)"]; IFO -> CAA [label="CYP3A4, CYP2B6\n(N-dechloroethylation)"]; } .dot Caption: Metabolic activation and detoxification pathways of this compound.

Quantitative Data on Ifosfamide Metabolism and Metabolite Activity

The following tables summarize key quantitative data related to the pharmacokinetics of ifosfamide and the cytotoxic activity of its metabolites.

Table 1: Pharmacokinetic Parameters of Ifosfamide in Adult Patients

ParameterValueReference
Half-life (low dose: 1800-2400 mg/m²)7 hours[13]
Half-life (high dose: 3800-5000 mg/m²)15 hours[13]
Volume of Distribution (Day 1)0.64 L/kg[13]
Volume of Distribution (Day 5)0.72 L/kg[13]
Clearance3.48 ± 0.88 L/h/m²[14]
Oral Bioavailability~92%[15]

Table 2: Cytotoxicity of Ifosfamide and its Metabolites (IC50 Values)

Cell LineCompoundIncubation TimeIC50 (µM)Reference
HepG2Ifosfamide24 h133 ± 8.9[2]
HepG2Ifosfamide48 h125 ± 11.2[2]
HepG2Ifosfamide72 h100.2 ± 7.6[2]

Detailed Experimental Protocols

In Vitro Metabolism of Ifosfamide using Human Liver Microsomes

This protocol is designed to study the formation of ifosfamide metabolites in a controlled in vitro system.

Materials:

  • Human liver microsomes (pooled)

  • This compound

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (for reaction termination)

  • Incubator/water bath (37°C)

  • Centrifuge

Procedure:

  • Prepare a master mix containing the potassium phosphate buffer and the NADPH regenerating system.

  • Pre-warm the master mix and the human liver microsomes to 37°C for 5 minutes.

  • Initiate the reaction by adding a known concentration of this compound to the pre-warmed master mix and microsomes.

  • Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for subsequent analysis of metabolites by LC-MS/MS.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare [label="Prepare Master Mix\n(Buffer + NADPH system)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prewarm [label="Pre-warm Master Mix\nand Microsomes (37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_IFO [label="Add this compound\nto initiate reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 37°C\n(Time course)", fillcolor="#FBBC05", fontcolor="#202124"]; Terminate [label="Terminate with\nAcetonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge to\nremove protein", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="Analyze Supernatant\nby LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Prepare; Prepare -> Prewarm; Prewarm -> Add_IFO; Add_IFO -> Incubate; Incubate -> Terminate; Terminate -> Centrifuge; Centrifuge -> Analyze; Analyze -> End; } .dot Caption: Experimental workflow for in vitro metabolism of ifosfamide.

Quantification of Ifosfamide and its Metabolites in Plasma by LC-MS/MS

This protocol outlines a robust method for the simultaneous quantification of ifosfamide and its major metabolites in human plasma.[1][6]

Materials:

  • Human plasma samples

  • Ifosfamide, 4-hydroxyifosfamide, isophosphoramide mustard, 2-dechloroethylifosfamide, and 3-dechloroethylifosfamide analytical standards

  • Ifosfamide-d4 (internal standard)

  • Acetonitrile

  • Methanol

  • Formic acid

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)

  • Reversed-phase C18 HPLC column

Sample Preparation (Protein Precipitation):

  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma, add 20 µL of the internal standard working solution (ifosfamide-d4).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

LC-MS/MS Analysis:

  • Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for ifosfamide and each of its metabolites, as well as the internal standard.

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// Edges Start -> Sample; Sample -> Add_IS; Add_IS -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> Inject; Inject -> Analyze; Analyze -> End; } .dot Caption: Workflow for LC-MS/MS analysis of ifosfamide and its metabolites.

Conclusion

The metabolism of this compound is a complex interplay of activation and detoxification pathways that ultimately determines its therapeutic efficacy and toxicity profile. A comprehensive understanding of the roles of CYP3A4 and CYP2B6 in the stereoselective metabolism of ifosfamide enantiomers, and the formation of both the active isophosphoramide mustard and the toxic metabolites acrolein and chloroacetaldehyde, is critical for the rational design of new therapies and the optimization of existing treatment regimens. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuances of ifosfamide metabolism and its clinical implications.

References

The Pharmacokinetic Profile of (+)-Ifosfamide in Preclinical Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ifosfamide, a widely used chemotherapeutic agent, is a chiral molecule administered as a racemic mixture of its two enantiomers, (+)-(R)-ifosfamide and (-)-(S)-ifosfamide. Emerging evidence suggests that the enantiomers of ifosfamide may exhibit different pharmacokinetic and pharmacodynamic properties. Understanding the specific pharmacokinetic profile of the (+)-ifosfamide enantiomer is crucial for optimizing its therapeutic efficacy and minimizing toxicity. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in preclinical models, focusing on quantitative data, detailed experimental protocols, and visual representations of key processes.

Pharmacokinetics of this compound in Rodent Models

The pharmacokinetic properties of this compound have been investigated in preclinical studies, primarily in rats and mice. These studies reveal stereoselective differences in the drug's disposition, which are largely attributed to differential metabolism.

Rat Models

Studies in Sprague-Dawley rats have provided significant insights into the stereoselective pharmacokinetics of ifosfamide. Following intravenous administration, (+)-(R)-ifosfamide has been shown to have a shorter half-life and a lower area under the curve (AUC) compared to its (-)-(S)-enantiomer, indicating a faster clearance. This difference is more pronounced in male rats than in female rats. The metabolism of (+)-(R)-ifosfamide preferentially proceeds through the 4-hydroxylation pathway, which is the primary activation pathway leading to the formation of the active cytotoxic metabolite, isophosphoramide mustard.[1]

Table 1: Pharmacokinetic Parameters of (+)-(R)-Ifosfamide in Male Sprague-Dawley Rats

ParameterValueUnits
Dose40mg/kg (IV)
Half-life (t½)34.2minutes
Area Under the Curve (AUC)Lower than (S)-Ifosfamide-

Note: Specific AUC values were not provided in the cited source, but it was stated to be lower than that of the (S)-enantiomer.

Table 2: Pharmacokinetic Parameters of (+)-(R)-Ifosfamide in Female Sprague-Dawley Rats

ParameterValueUnits
Dose40mg/kg (IV)
Half-life (t½)62.1minutes
Area Under the Curve (AUC)Lower than (S)-Ifosfamide-

Note: Specific AUC values were not provided in the cited source, but it was stated to be lower than that of the (S)-enantiomer.

Mouse Models

Experimental Protocols

This section outlines a typical experimental protocol for a preclinical pharmacokinetic study of this compound in a rodent model, based on methodologies described in the scientific literature.

Animal Models and Husbandry
  • Species: Male and/or female Sprague-Dawley rats or CBA/CaJ mice.

  • Age/Weight: Typically 8-10 weeks old, with weights ranging from 200-250g for rats and 20-25g for mice.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.

  • Acclimation: A minimum of one week of acclimation to the housing conditions is recommended before the start of the study.

Drug Administration
  • Formulation: this compound is dissolved in a suitable vehicle, such as sterile saline, for intravenous administration.

  • Dose: A typical dose for pharmacokinetic studies in rats is 40 mg/kg.

  • Route of Administration: Intravenous (IV) injection via the tail vein or a cannulated jugular vein.

Blood Sampling
  • Method: Serial blood samples (approximately 0.2-0.3 mL for rats, smaller volumes for mice) are collected at predetermined time points. Common time points include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collection Site: Blood is typically collected from the tail vein, saphenous vein, or via a cannula.

  • Anticoagulant: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method
  • Technique: Enantioselective quantification of this compound in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5]

  • Sample Preparation: Plasma samples undergo a protein precipitation or liquid-liquid extraction step to isolate the analyte.

  • Chromatography: A chiral column is used to separate the enantiomers of ifosfamide.

  • Mass Spectrometry: Detection and quantification are achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Pharmacokinetic Analysis
  • Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

  • Parameters: Key parameters calculated include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC (Area Under the Curve): A measure of total drug exposure.

    • t1/2 (Half-life): The time required for the plasma concentration to decrease by half.

    • CL (Clearance): The volume of plasma cleared of the drug per unit of time.

    • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.

Visualizations

Metabolic Pathway of this compound

The metabolism of this compound is a critical determinant of its pharmacokinetic profile and therapeutic activity. The following diagram illustrates the primary metabolic pathways.

metabolic_pathway Ifosfamide (+)-(R)-Ifosfamide Hydroxy_Ifosfamide 4-Hydroxyifosfamide (Active Metabolite) Ifosfamide->Hydroxy_Ifosfamide CYP3A4/2B6 (4-Hydroxylation) Dechloroethyl_Ifosfamide Dechloroethylated Metabolites (Inactive) Ifosfamide->Dechloroethyl_Ifosfamide N-dechloroethylation Aldoifosfamide Aldoifosfamide Hydroxy_Ifosfamide->Aldoifosfamide Tautomerization Isophosphoramide_Mustard Isophosphoramide Mustard (Cytotoxic) Aldoifosfamide->Isophosphoramide_Mustard Spontaneous Decomposition Acrolein Acrolein (Urotoxic) Aldoifosfamide->Acrolein Spontaneous Decomposition

Caption: Metabolic pathway of (+)-(R)-ifosfamide.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram outlines the logical steps involved in conducting a preclinical pharmacokinetic study of this compound.

experimental_workflow start Study Design & Protocol Approval animal_prep Animal Acclimation & Preparation start->animal_prep dosing Drug Administration (this compound) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing & Storage sampling->processing analysis Bioanalysis by LC-MS/MS processing->analysis pk_analysis Pharmacokinetic Analysis analysis->pk_analysis reporting Data Interpretation & Reporting pk_analysis->reporting

Caption: Experimental workflow for a preclinical PK study.

Conclusion

The preclinical pharmacokinetic data available for this compound, particularly from rat models, clearly demonstrate stereoselective disposition, with the (+)-enantiomer being cleared more rapidly primarily through the desired metabolic activation pathway. While comprehensive enantiomer-specific pharmacokinetic data in mice is currently limited, the established methodologies provide a robust framework for future investigations. The detailed experimental protocols and visual workflows presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound. A deeper understanding of its pharmacokinetic profile is essential for the rational design of future clinical studies and the potential development of enantiomerically pure ifosfamide formulations.

References

(+)-Ifosfamide: A Technical Guide on its DNA Alkylating Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ifosfamide (IFO) is a crucial chemotherapeutic agent, classified as an oxazaphosphorine DNA alkylating agent, used in the treatment of a variety of solid tumors and hematologic malignancies.[1] As a prodrug, its cytotoxic effects are contingent upon metabolic activation, primarily by hepatic cytochrome P450 (CYP) enzymes, into active alkylating metabolites.[2] This guide provides a comprehensive technical overview of the DNA alkylating properties of the (+)-R-enantiomer of ifosfamide, which exhibits distinct metabolic and cytotoxic profiles. We will delve into its mechanism of action, metabolic activation pathways, the spectrum of DNA adducts formed, and the subsequent cellular responses. Furthermore, this document outlines detailed experimental protocols for assessing its activity and presents quantitative data in structured tables to facilitate comparative analysis.

Mechanism of Action: From Prodrug to DNA Alkylator

Ifosfamide exerts its anticancer effects through a cascade of metabolic activation steps that culminate in the formation of its ultimate cytotoxic metabolite, isophosphoramide mustard (IPM).[1] IPM is a bifunctional alkylating agent that covalently binds to nucleophilic sites on DNA, leading to the formation of DNA adducts.[3] These adducts, particularly interstrand and intrastrand crosslinks, are highly cytotoxic lesions that impede fundamental cellular processes such as DNA replication and transcription.[2][4] This disruption triggers cell cycle arrest and ultimately induces apoptosis, preferentially in rapidly dividing cancer cells.[5][6]

Metabolic Activation of (+)-Ifosfamide

The bioactivation of ifosfamide is a critical determinant of its therapeutic efficacy and is primarily mediated by the cytochrome P450 mixed-function oxidase system in the liver.[7][8] The initial and rate-limiting step is the 4-hydroxylation of the oxazaphosphorine ring to form 4-hydroxyifosfamide (4-OH-IFO).[1][9] This reaction is stereoselective, with the (+)-R-enantiomer of ifosfamide being a preferred substrate for certain CYP isozymes.[1]

Key enzymes involved in the metabolic activation include:

  • CYP3A4 and CYP2B6: These are the major isoforms responsible for the 4-hydroxylation of ifosfamide.[9]

  • CYP3A5: Also contributes to the bioactivation and can be auto-induced by ifosfamide.[1]

  • Minor contributions: CYP2A6, CYP2C8, CYP2C9, and CYP2C19 also play a minor role.[9]

Following its formation, 4-OH-IFO exists in equilibrium with its tautomer, aldoifosfamide.[8] Aldophosphamide can then undergo one of two pathways:

  • Detoxification: Oxidation by aldehyde dehydrogenase (ALDH) to the inactive metabolite, carboxyifosfamide.[6]

  • Activation: Spontaneous β-elimination to yield the ultimate cytotoxic agent, isophosphoramide mustard (IPM) , and the toxic byproduct, acrolein .[1][6] Acrolein is responsible for the urothelial toxicity, including hemorrhagic cystitis, associated with ifosfamide therapy.[1][2]

A competing pathway to 4-hydroxylation is N-dechloroethylation, which leads to the formation of inactive dechloroethylated metabolites and the neurotoxic byproduct, chloroacetaldehyde (CAA).[1][7]

Metabolic Activation of this compound Ifosfamide This compound (Prodrug) Hydroxy_IFO 4-Hydroxyifosfamide Ifosfamide->Hydroxy_IFO CYP3A4, CYP2B6 (4-Hydroxylation) Dechloro_IFO Dechloroethylated Metabolites (Inactive) Ifosfamide->Dechloro_IFO N-dechloroethylation (CYP3A4, CYP2B6) Aldo_IFO Aldoifosfamide Hydroxy_IFO->Aldo_IFO Tautomerization IPM Isophosphoramide Mustard (Active) Aldo_IFO->IPM β-elimination Acrolein Acrolein (Urotoxic) Aldo_IFO->Acrolein β-elimination CAA Chloroacetaldehyde (Neurotoxic) Dechloro_IFO->CAA

Metabolic activation pathway of this compound.

DNA Alkylation and Adduct Formation

Isophosphoramide mustard (IPM) is a bifunctional molecule with two reactive chloroethyl side chains.[4] Upon entering the cell nucleus, it forms a highly reactive aziridinium ion intermediate.[4] This electrophilic species then attacks nucleophilic sites on the DNA, primarily the N7 position of guanine bases.[4][10]

The alkylation process can result in several types of DNA lesions:

  • Monoadducts: A single chloroethyl arm of IPM binds to a guanine base.

  • Intrastrand Crosslinks: The second chloroethyl arm reacts with another guanine on the same DNA strand.

  • Interstrand Crosslinks (ICLs): The second arm binds to a guanine on the complementary DNA strand, covalently linking the two strands of the DNA double helix.[2] ICLs are considered the most cytotoxic lesions as they form a complete block to DNA strand separation, which is essential for replication and transcription.[11]

The sequence specificity of IPM-induced crosslinking has been investigated, with a preference for 5'-GNC-3' sequences (where N can be any nucleotide).[12]

DNA Alkylation by Isophosphoramide Mustard cluster_0 Mechanism IPM Isophosphoramide Mustard (IPM) Aziridinium Aziridinium Ion (Reactive Intermediate) IPM->Aziridinium Spontaneous activation DNA DNA Double Helix Aziridinium->DNA 1. First Alkylation Monoadduct Monoadduct Formation (N7-Guanine) DNA->Monoadduct ICL Interstrand Crosslink (ICL) Monoadduct->ICL 2. Second Alkylation

Mechanism of DNA alkylation by IPM.

Cellular Response to Ifosfamide-Induced DNA Damage

The formation of DNA adducts by IPM triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[13][14] The primary goal of the DDR is to detect the DNA lesions, arrest the cell cycle to allow time for repair, and, if the damage is too extensive, initiate programmed cell death (apoptosis).[14]

Key pathways involved in the response to ifosfamide-induced damage include:

  • DNA Repair: Several DNA repair pathways are involved in the removal of ifosfamide-induced adducts. The Fanconi anemia (FA) and nucleotide excision repair (NER) pathways are implicated in the repair of ICLs.[15]

  • Cell Cycle Arrest: The DDR activates checkpoint kinases such as ATM and ATR, which in turn phosphorylate downstream targets like Chk1 and Chk2 to halt cell cycle progression.[14]

  • Apoptosis: If the DNA damage is irreparable, the cell will undergo apoptosis, a process mediated by the caspase cascade.[1][5] Ifosfamide treatment has been shown to activate caspases 3, 8, and 9.[1][5]

Quantitative Data

The cytotoxic potency of ifosfamide and its metabolites is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. These values can vary significantly depending on the cell line and the duration of exposure.

Compound Cell Line Assay Duration IC50 Value Reference
IfosfamideHepG2 (Human Liver Cancer)24 h133 ± 8.9 µM[16]
48 h125 ± 11.2 µM[16]
72 h100.2 ± 7.6 µM[16]
IfosfamideU2OS (Human Osteosarcoma)Not SpecifiedInitial IC50 determined for resistance induction[17]
Active IF MetabolitesMCF-7 (Human Breast Cancer)Not SpecifiedDNA damage observed at concentrations ≥ IC50[18]
MDA-MB-231 (Human Breast Cancer)Not SpecifiedDNA damage observed at concentrations ≥ IC50[18]

Experimental Protocols

A variety of experimental techniques are employed to study the DNA alkylating properties of ifosfamide. Below are outlines of key methodologies.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol Outline:

  • Cell Seeding: Plate cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[17]

  • Drug Treatment: Expose cells to a range of ifosfamide concentrations for a specified duration (e.g., 24, 48, 72 hours).[16][17]

  • MTT Addition: Add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Plot absorbance against drug concentration and perform a non-linear regression to determine the IC50 value.[17]

DNA Interstrand Crosslink Detection (Modified Alkaline Comet Assay)

The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. A modified version can be used to specifically measure ICLs.[11][19]

Protocol Outline:

  • Cell Treatment: Treat cells with the test compound (e.g., ifosfamide metabolites).[19]

  • Induction of Strand Breaks: To measure ICLs, which retard DNA migration, a fixed amount of single-strand breaks must be induced (e.g., using a defined dose of ionizing radiation).[20] The ICLs will reduce the extent of DNA migration caused by these breaks.

  • Cell Embedding: Mix single-cell suspensions with low-melting-point agarose and layer onto a microscope slide.

  • Lysis: Immerse slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.[20][21] Damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.

  • Analysis: Quantify the amount of DNA in the comet tail relative to the head. A reduction in tail moment compared to the irradiated control indicates the presence of ICLs.[19]

Comet Assay Workflow for ICL Detection A 1. Cell Treatment (e.g., with IPM) B 2. Induce Strand Breaks (Ionizing Radiation) A->B C 3. Embed Cells in Agarose B->C D 4. Cell Lysis C->D E 5. Alkaline Electrophoresis D->E F 6. DNA Staining E->F G 7. Fluorescence Microscopy & Image Analysis F->G H Result: Reduced DNA migration (smaller comet tail) indicates the presence of ICLs G->H

Workflow for detecting ICLs with the Comet Assay.

Analysis of DNA Adducts by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific technique for identifying and quantifying DNA adducts.[22][23]

Protocol Outline:

  • DNA Isolation: Extract and purify genomic DNA from cells or tissues treated with ifosfamide.

  • DNA Hydrolysis: Enzymatically digest the DNA to individual 2'-deoxynucleosides.[23]

  • Chromatographic Separation: Separate the mixture of normal and adducted deoxynucleosides using high-performance liquid chromatography (HPLC).

  • Mass Spectrometric Analysis:

    • The eluent from the HPLC is introduced into a mass spectrometer (e.g., via electrospray ionization - ESI).[24]

    • The mass spectrometer measures the mass-to-charge ratio (m/z) of the parent ions.

    • Tandem MS (MS/MS) is used to fragment the parent ions and generate a characteristic fragmentation pattern, which confirms the identity of the adduct.[22][25]

  • Quantification: Use stable isotope-labeled internal standards for accurate quantification of specific adducts.[23]

Conclusion

This compound is a potent DNA alkylating agent whose anticancer activity is critically dependent on its metabolic activation to isophosphoramide mustard. The formation of DNA interstrand crosslinks by IPM is the primary mechanism of its cytotoxicity, inducing cell cycle arrest and apoptosis. Understanding the nuances of its metabolism, the nature of the DNA damage it inflicts, and the cellular responses it elicits is paramount for optimizing its therapeutic use and developing strategies to overcome drug resistance. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important chemotherapeutic agent.

References

A Comprehensive Technical Guide to the Chiral Properties of Ifosfamide and Their Clinical Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ifosfamide (IFO) is a crucial alkylating agent in the treatment of various cancers.[1] Administered clinically as a racemic mixture, it contains a chiral phosphorus atom, resulting in two enantiomers: (R)-ifosfamide and (S)-ifosfamide.[2][3] Emerging evidence robustly demonstrates that the stereochemistry of ifosfamide is a critical determinant of its metabolic fate, pharmacokinetic profile, therapeutic efficacy, and toxicity.[3] This technical guide provides an in-depth analysis of the chiral properties of ifosfamide, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex pathways to elucidate the profound significance of its stereoisomerism in clinical oncology.

The Dichotomy of Ifosfamide Metabolism: Activation vs. Toxicity

Ifosfamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert its cytotoxic effects.[1] The metabolism of ifosfamide proceeds along two primary, competing pathways, the balance of which is significantly influenced by the chirality of the parent molecule.

  • 4-Hydroxylation (Therapeutic Activation): This is the bioactivation pathway. It leads to the formation of 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide.[2] Aldoifosfamide is then transported into cells where it decomposes to the ultimate alkylating agent, isophosphoramide mustard (IPM), and acrolein.[4] IPM is responsible for the desired cytotoxic effect by forming DNA cross-links, while acrolein is implicated in hemorrhagic cystitis.[4][5]

  • N-Dechloroethylation (Inactivation and Neurotoxicity): This pathway results in the formation of inactive dechloroethylated metabolites and the highly toxic byproduct, chloroacetaldehyde (CAA).[1][2] CAA is a potent central nervous system toxin and is the primary causative agent of ifosfamide-induced encephalopathy.[5][6]

The stereoselective metabolism of ifosfamide is profound:

  • (R)-Ifosfamide is preferentially metabolized via the therapeutic 4-hydroxylation pathway, primarily by the CYP3A4 enzyme.[2][7] This suggests (R)-IFO is the eutomer , the enantiomer responsible for the majority of the drug's anticancer activity.[8][9]

  • (S)-Ifosfamide , conversely, is more readily shunted down the N-dechloroethylation pathway.[2][10] This biotransformation is favored by both CYP3A4 and CYP2B6 , leading to a greater production of the neurotoxic CAA.[2][7] This identifies (S)-IFO as the distomer , contributing significantly to the dose-limiting neurotoxicity.[3]

G cluster_R (R)-Ifosfamide Pathway cluster_S (S)-Ifosfamide Pathway R_IFO (R)-Ifosfamide R_4OH (R)-4-Hydroxy-IFO (Active Metabolite) R_IFO->R_4OH CYP3A4 >> R_DCE (R)-Dechloroethyl-IFO (Inactive) R_IFO->R_DCE CYP3A4/2B6 IPM Isophosphoramide Mustard (Cytotoxicity) R_4OH->IPM R_CAA Chloroacetaldehyde (Minor Pathway) R_DCE->R_CAA S_IFO (S)-Ifosfamide S_4OH (S)-4-Hydroxy-IFO (Active Metabolite) S_IFO->S_4OH CYP2B6 S_DCE (S)-Dechloroethyl-IFO (Inactive) S_IFO->S_DCE CYP2B6 / CYP3A4 >> S_IPM Isophosphoramide Mustard (Cytotoxicity) S_4OH->S_IPM S_CAA Chloroacetaldehyde (Major Pathway for Toxicity) S_DCE->S_CAA G cluster_input Input cluster_enantiomers Enantiomers cluster_outcomes Primary Clinical Outcomes Racemate Racemic Ifosfamide R_IFO (R)-Ifosfamide (Eutomer) Racemate->R_IFO S_IFO (S)-Ifosfamide (Distomer) Racemate->S_IFO Efficacy Therapeutic Efficacy (DNA Alkylation) R_IFO->Efficacy Preferential Activation (4-Hydroxylation) Toxicity Neurotoxicity (Encephalopathy) R_IFO->Toxicity Minor Contribution S_IFO->Efficacy Minor Contribution S_IFO->Toxicity Preferential Inactivation (N-Dechloroethylation) G cluster_sample Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Patient Serum Sample B Add Internal Standard A->B C Solid-Phase Extraction (SPE) B->C D Evaporate & Reconstitute C->D E Inject into HPLC System (with Chiral Column) D->E F UV or MS Detection E->F G Chromatogram Generation F->G H Peak Integration & Quantification (vs. Calibration Curve) G->H I Report Concentrations: [(R)-IFO] & [(S)-IFO] H->I

References

Methodological & Application

Application Notes and Protocols for the Quantification of (+)-Ifosfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and comparative data for the quantitative analysis of (+)-Ifosfamide in various biological matrices. The protocols are designed to guide researchers in selecting and implementing the most appropriate analytical method for their specific research needs, from pharmacokinetic studies to therapeutic drug monitoring.

Introduction

Ifosfamide is a crucial alkylating agent and immunomodulating drug used in the treatment of a variety of cancers.[1] It is a prodrug that requires metabolic activation by cytochrome P450 enzymes to exert its cytotoxic effects.[2][3] Accurate quantification of ifosfamide and its metabolites is essential for optimizing treatment efficacy, minimizing toxicity, and understanding its pharmacokinetic profile.[4] This document outlines validated analytical methods for the quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Quantitative Data

The following tables summarize the performance characteristics of various analytical methods for this compound quantification, providing a basis for method selection based on required sensitivity, sample matrix, and available instrumentation.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixInternal StandardCitation
0.1 - 8 mg/mL80 µg/mL100 µg/mL--[5]
10 - 50 µg/mL1.3 µg/mL4.0 µg/mLPharmaceutical Dosage Form-[6]
6 - 200 µg/mL6 µg/mL-Plasma-[7][8]

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS & LC-MS/MS) Methods

Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixInternal StandardCitation
37.50 - 4800 ng/mL5.00 ng/mL37.50 ng/mLHuman PlasmaNot specified[9][10][11]
100 - 10,000 ng/mLNot Reported100 ng/mL (LLOQ)Dried Blood SpotsCyclophosphamide[12][13][14]
20 - 10,000 ng/mLNot Reported20 ng/mL (LLOQ)Mouse PlasmaIfosfamide (for metabolites)[14][15]

Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Methods

Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)MatrixInternal StandardCitation
0 - 190 nmol/L-3.8 nmol/LUrine, Water Sewage-[16]
--50 nM (Limit of Determination)Biological Fluids-[17]

Experimental Protocols

Detailed protocols for the most common analytical techniques are provided below.

Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This protocol is based on a validated method for the analysis of Ifosfamide in pure form and pharmaceutical dosage forms.[5][6]

1. Sample Preparation:

  • Pure Form/Pharmaceutical Dosage: Prepare a stock solution of Ifosfamide at a concentration of 0.6 mg/mL in deionized water.[18] Serially dilute to prepare calibration standards and quality control samples.

2. Chromatographic Conditions:

  • Column: Spherisorb C18 ODS (150 mm × 4.6 mm, 5 µm) or Symmetry ODS C18 (150mm x 4.6mm, 5µm).[5][6]

  • Mobile Phase: A mixture of acetonitrile and water (30:70 v/v), with the pH adjusted to 3 using 0.1 N hydrochloric acid.[5] Alternatively, a mixture of acetonitrile and methanol (60:40% v/v) can be used.[6]

  • Flow Rate: 1.0 - 1.5 mL/min.[5][6][18]

  • Injection Volume: 25 µL.[18]

  • Detection: UV absorbance at 195 nm or 203 nm.[5][18]

3. Data Analysis:

  • Quantify Ifosfamide by comparing the peak area of the sample to the calibration curve generated from the standard solutions.

Protocol 2: Enantioselective Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol is adapted from a method for the enantioselective determination of ifosfamide and its metabolites in human plasma.[9][10][11]

1. Sample Preparation (Solid-Phase Extraction):

  • Thaw frozen plasma samples and centrifuge at 15,000 x g at 4.0°C for 20 minutes.[19]

  • To 100 µL of plasma, add 10 µL of the working standard solution and 890 µL of ammonium acetate buffer (10 mM, pH 8.22).[19]

  • Vortex the solution for 10 seconds.[19]

  • Condition an Oasis HLB 1cc, 30mg SPE cartridge with 1 mL of methanol followed by 1 mL of water.[19]

  • Load the entire sample onto the conditioned SPE cartridge.[2]

  • Wash the cartridge with 1 mL of water, followed by 1 mL of a water:methanol (95:5 v/v) solution.[2]

  • Elute the analyte with 1 mL of methanol.[2][19]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 37-40°C.[2][19]

  • Reconstitute the residue in the mobile phase for LC-MS analysis.[2][19]

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: Chirabiotic T chiral stationary phase.[9][10]

  • Mobile Phase: 2-propanol:methanol (60:40, v/v).[9][10]

  • Flow Rate: 0.5 mL/min.[9][10]

  • Ionization: Electrospray ionization (ESI) in positive mode.[4]

  • Detection: Mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.[4][10]

3. Data Analysis:

  • Quantify the (R)- and (S)-enantiomers of Ifosfamide by comparing their respective peak areas to the calibration curves.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes a method for the analysis of Ifosfamide in urine and water sewage samples without derivatization.[16][17]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Spike samples with the internal standard.

  • Extract the drug from the sample using a suitable organic solvent such as ethyl acetate.[17]

  • Evaporate the organic layer to dryness.

  • Reconstitute the residue in a suitable solvent for GC-MS injection.

2. GC-MS Conditions:

  • Column: Methylsilicone column (e.g., HP-1, 5 m x 0.53 mm i.d., 2.65 µm).[17]

  • Carrier Gas: Helium.[17]

  • Injection: On-column injection.[17]

  • Temperature Program:

    • Initial temperature: 85°C.[17]

    • Ramp to 100°C at 15°C/min.[17]

    • Ramp to 160°C at 50°C/min.[17]

    • Ramp to 180°C at 1°C/min.[17]

    • Ramp to 220°C at 5°C/min.[17]

  • Detection: Mass spectrometer operating in electron impact (EI) mode.

3. Data Analysis:

  • Monitor specific ions for Ifosfamide and the internal standard to quantify the analyte.

Visualizations

Experimental Workflow for Ifosfamide Quantification

cluster_sample_prep Sample Preparation cluster_extraction_methods Extraction Techniques cluster_analysis Analysis cluster_analytical_methods Analytical Techniques BiologicalSample Biological Sample (Plasma, Urine, etc.) AddIS Addition of Internal Standard BiologicalSample->AddIS Extraction Extraction AddIS->Extraction SPE Solid-Phase Extraction (SPE) Extraction->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Extraction->LLE Option 2 PP Protein Precipitation (PP) Extraction->PP Option 3 AnalyticalMethod Analytical Method SPE->AnalyticalMethod LLE->AnalyticalMethod PP->AnalyticalMethod HPLC HPLC-UV AnalyticalMethod->HPLC Choice 1 LCMS LC-MS/MS AnalyticalMethod->LCMS Choice 2 GCMS GC-MS AnalyticalMethod->GCMS Choice 3 DataAnalysis Data Acquisition & Processing HPLC->DataAnalysis LCMS->DataAnalysis GCMS->DataAnalysis

Caption: General workflow for Ifosfamide extraction and analysis.

Metabolic Activation Pathway of Ifosfamide

Ifosfamide This compound CYP450 CYP450 Enzymes (e.g., CYP3A4, CYP2B6) Ifosfamide->CYP450 Metabolic Activation Hydroxy_IF 4-Hydroxyifosfamide CYP450->Hydroxy_IF Dechloro_IF Dechloroethylated Metabolites (Inactive) CYP450->Dechloro_IF N-dechloroethylation (Detoxification) Aldo_IF Aldoifosfamide Hydroxy_IF->Aldo_IF Tautomerization Mustard Isophosphoramide Mustard (Active Metabolite) Aldo_IF->Mustard Spontaneous Decomposition Acrolein Acrolein (Toxic Metabolite) Aldo_IF->Acrolein CAA Chloroacetaldehyde (Neurotoxic) Dechloro_IF->CAA

Caption: Simplified metabolic pathway of Ifosfamide.

References

Application Note: Enantioselective HPLC Analysis of (+)-Ifosfamide in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ifosfamide is a crucial alkylating agent employed in the treatment of various cancers.[1][2] It is a prodrug that requires metabolic activation by cytochrome P450 enzymes to exert its cytotoxic effects.[1][2][3][4] The metabolism of ifosfamide is complex, resulting in both active and toxic metabolites.[2] Notably, ifosfamide is administered as a racemic mixture of two enantiomers, (R)- and (S)-Ifosfamide. These enantiomers exhibit different metabolic and toxicological profiles, making their selective analysis essential for pharmacokinetic studies and optimizing therapeutic outcomes. This application note details a validated enantioselective High-Performance Liquid Chromatography (HPLC) method for the quantification of (+)-Ifosfamide (often referring to the S-enantiomer) and its counterpart in human plasma.

Metabolic Pathway of Ifosfamide

Ifosfamide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, into its active form, 4-hydroxyifosfamide.[3] This active metabolite exists in equilibrium with its tautomer, aldoifosfamide.[3] Aldoifosfamide can then be converted to the DNA alkylating agent, isophosphoramide mustard, which is responsible for the drug's cytotoxic effects.[3] An alternative pathway, N-dechloroethylation, leads to the formation of inactive metabolites and the neurotoxic byproduct chloroacetaldehyde.[3]

Ifosfamide (R,S)-Ifosfamide 4-OH-IF 4-Hydroxyifosfamide (Active Metabolite) Ifosfamide->4-OH-IF CYP3A4, CYP2B6 Dechloroethyl-IF 2- and 3-Dechloroethylifosfamide (Inactive Metabolites) Ifosfamide->Dechloroethyl-IF N-dechloroethylation Aldoifosfamide Aldoifosfamide 4-OH-IF->Aldoifosfamide Tautomerization Carboxy-IF Carboxyifosfamide (Inactive) 4-OH-IF->Carboxy-IF 4-Keto-IF 4-Ketoifosfamide (Inactive) 4-OH-IF->4-Keto-IF IPM Isophosphoramide Mustard (DNA Alkylating Agent) Aldoifosfamide->IPM Acrolein Acrolein (Urotoxic) Aldoifosfamide->Acrolein CAA Chloroacetaldehyde (Neurotoxic) Dechloroethyl-IF->CAA

Metabolic activation and detoxification pathways of Ifosfamide.

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of Ifosfamide enantiomers from human plasma.[5][6]

  • Materials:

    • Human plasma samples

    • Ammonium acetate buffer (10 mM, pH 8.22)

    • Methanol (HPLC grade)

    • Water (HPLC grade)

    • SPE cartridges (e.g., Oasis HLB 1cc, 30mg)[6]

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator

  • Procedure:

    • Thaw frozen plasma samples and centrifuge at 15,000 x g for 20 minutes at 4.0°C.[6]

    • Transfer 100 µL of plasma to a glass tube.

    • Add 890 µL of ammonium acetate buffer (10 mM, pH 8.22).[5][6]

    • Vortex the solution for 10 seconds.[6]

    • SPE Cartridge Conditioning:

      • Condition the SPE cartridges by eluting twice with 1 mL of methanol.[5][6]

      • Follow with 1 mL of water.[5][6]

      • Finally, equilibrate with 1 mL of ammonium acetate buffer (10 mM, pH 8.22).[5][6]

    • Extraction:

      • Load the entire prepared plasma sample onto the preconditioned SPE cartridge.[5][6]

      • Wash the cartridge with 1 mL of water, followed by 1 mL of a water:methanol (95:5 v/v) solution.[1][5]

    • Elution:

      • Elute the analytes with 1 mL of methanol into a clean collection tube.[1][6]

    • Post-Extraction:

      • Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.[6]

      • Reconstitute the residue in the mobile phase for HPLC analysis.[6]

2. HPLC-MS Method for Enantioselective Analysis

This method utilizes a chiral stationary phase to resolve the (R)- and (S)-enantiomers of Ifosfamide.[5][7]

  • Instrumentation:

    • HPLC system with a pump, autosampler, and column oven

    • Mass spectrometer with an electrospray ionization (ESI) source

  • Chromatographic Conditions:

    • Column: Chirabiotic T chiral stationary phase.[5][7]

    • Mobile Phase: 2-propanol:methanol (60:40 v/v).[5][7]

    • Flow Rate: 0.5 mL/min.[5][7]

    • Injection Volume: 10 µL.[5]

    • Temperature: Ambient

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).[2]

    • Detection: Multiple Reaction Monitoring (MRM).[2]

Experimental Workflow

The overall process for the analysis of this compound in biological samples involves several key stages, from sample collection to data analysis.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Human Plasma) Pretreat Pre-treatment (Centrifugation, Dilution) Sample->Pretreat SPE Solid-Phase Extraction (SPE) Pretreat->SPE Evap Evaporation & Reconstitution SPE->Evap HPLC Chiral HPLC Separation Evap->HPLC MS Mass Spectrometry (ESI-MS) HPLC->MS Acquisition Data Acquisition MS->Acquisition Quant Quantification & Analysis Acquisition->Quant

Workflow for the HPLC analysis of Ifosfamide in biological samples.

Data Presentation

The following tables summarize the quantitative data from a validated enantioselective LC-MS method for Ifosfamide.[5][7]

Table 1: Calibration and Sensitivity

ParameterValue
Linearity Range37.50 - 4800 ng/mL
Correlation Coefficient (r²)> 0.997
Lower Limit of Detection (LLOD)5.00 ng/mL

Table 2: Precision and Accuracy

ParameterRange
Inter-day Precision (% RSD)3.63 - 15.8%
Intra-day Precision (% RSD)10.1 - 14.3%
Accuracy (% of nominal)89.2 - 101.5%

Table 3: Chiral Separation Performance

CompoundEnantioselectivity (α)
Ifosfamide (IF)1.20
2-Dechloroethylifosfamide (2-DCl-IF)1.17
3-Dechloroethylifosfamide (3-DCl-IF)1.20

The presented HPLC method with solid-phase extraction provides a sensitive, accurate, and precise means for the enantioselective quantification of this compound and its corresponding enantiomer in human plasma.[5][7] This detailed protocol and the associated performance data serve as a valuable resource for researchers and drug development professionals involved in the pharmacokinetic and metabolic analysis of Ifosfamide. The ability to differentiate between the enantiomers is critical for a comprehensive understanding of the drug's disposition and its clinical effects.

References

Application Notes and Protocols for In Vivo Studies of (+)-Ifosfamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ifosfamide (IFO) is a crucial alkylating agent, classified as an oxazaphosphorine, with a broad spectrum of activity against various solid tumors and hematologic malignancies.[1] It is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[2][3] This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4 and CYP2B6.[1][3] The active metabolites of ifosfamide, such as isophosphoramide mustard, function by creating cross-links in DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[3][4]

However, the metabolism of ifosfamide also produces toxic byproducts, including acrolein and chloroacetaldehyde (CAA).[2][3] Acrolein is responsible for urothelial toxicity, such as hemorrhagic cystitis, while CAA is associated with neurotoxicity and nephrotoxicity.[2][3][5] The uroprotectant agent Mesna is often co-administered to neutralize acrolein and mitigate bladder toxicity.[2][6]

Given the complex interplay between metabolic activation, therapeutic efficacy, and toxicity, in vivo experimental studies are essential for characterizing the pharmacological profile of (+)-Ifosfamide. These studies in preclinical animal models are critical for determining optimal dosing schedules, evaluating antitumor activity, and establishing safety profiles before clinical application. This document provides detailed protocols and application notes for conducting efficacy, pharmacokinetic, and toxicology studies of this compound in vivo.

Ifosfamide Metabolic Pathway

Ifosfamide undergoes a complex metabolic process, branching into pathways that lead to both therapeutic and toxic compounds. The initial and rate-limiting step is hydroxylation at the C4 position of the oxazaphosphorine ring by hepatic CYP enzymes, leading to the formation of the active metabolite 4-hydroxyifosfamide. A competing pathway, N-dechloroethylation, leads to inactive metabolites and the release of the neurotoxic chloroacetaldehyde.

Ifosfamide_Metabolism cluster_0 Hepatic Metabolism cluster_1 Activation Pathway cluster_2 Detoxification & Toxicity Pathway cluster_3 Cellular Action IFO Ifosfamide (Prodrug) OH_IFO 4-Hydroxyifosfamide (Active Intermediate) IFO->OH_IFO CYP3A4, CYP2B6 (4-Hydroxylation) DCE Dechloroethyl-Ifosfamide (Inactive) IFO->DCE CYP3A4, CYP2B6 (N-dechloroethylation) Aldo Aldophosphamide OH_IFO->Aldo Tautomerization IPM Isophosphoramide Mustard (Active Alkylating Agent) Aldo->IPM Spontaneous Elimination Acrolein Acrolein (Urotoxic) Aldo->Acrolein Spontaneous Elimination DNA Tumor Cell DNA IPM->DNA DNA Cross-linking CAA Chloroacetaldehyde (CAA) (Neuro/Nephrotoxic) DCE->CAA Apoptosis Cell Death (Apoptosis) DNA->Apoptosis Efficacy_Workflow start Start acclimate Animal Acclimation (1-2 weeks) start->acclimate implant Tumor Cell Implantation (e.g., subcutaneous) acclimate->implant monitor_growth Monitor Tumor Growth implant->monitor_growth measurable Tumors reach measurable size (e.g., 100-200 mm³) monitor_growth->measurable randomize Randomize Animals into Groups measurable->randomize treat Treatment Phase (Vehicle vs. Ifosfamide) randomize->treat measure_tumor Measure Tumor Volume & Body Weight (2-3 times/week) treat->measure_tumor measure_tumor->treat Repeat per schedule endpoint Study Endpoint Criteria Met (e.g., tumor size, duration) measure_tumor->endpoint analysis Data Analysis (TGI, Regression) endpoint->analysis end End analysis->end PK_Workflow start Start acclimate Animal Acclimation & Catheterization (optional) start->acclimate dose Administer Single Dose of Ifosfamide (e.g., IV or Oral) acclimate->dose sampling Serial Blood Sampling (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hr) dose->sampling process Process Blood to Obtain Plasma/Serum sampling->process store Store Samples at -80°C process->store bioanalysis Bioanalysis (e.g., LC-MS/MS) to quantify IFO and metabolites store->bioanalysis modeling Pharmacokinetic Modeling (NCA or Compartmental) bioanalysis->modeling params Calculate PK Parameters (Cmax, Tmax, T½, AUC) modeling->params end End params->end MTD_Workflow start Start cohort1 Dose Cohort 1 (n=3-5 animals) with Starting Dose (D1) start->cohort1 treat1 Administer Drug According to Schedule cohort1->treat1 monitor1 Monitor for 1-2 Cycles: - Body Weight - Clinical Signs - Hematology treat1->monitor1 dlt_check1 DLT Observed? monitor1->dlt_check1 cohort2 Dose Cohort 2 with Escalated Dose (D2) dlt_check1->cohort2 No mtd_found MTD Determined (Previous Dose Level) dlt_check1->mtd_found Yes treat2 Administer Drug cohort2->treat2 monitor2 Monitor treat2->monitor2 dlt_check2 DLT Observed? monitor2->dlt_check2 dlt_check2->mtd_found Yes end End mtd_found->end

References

Application Notes for (+)-Ifosfamide Administration in Mouse Tumor Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ifosfamide (IFO) is a widely utilized chemotherapeutic agent, classified as an oxazaphosphorine DNA alkylating agent.[1] It is a prodrug, meaning it requires metabolic activation, primarily by hepatic cytochrome P450 (CYP) enzymes, to exert its cytotoxic effects.[2][3] Ifosfamide is administered as a racemic mixture of its two enantiomers: (+)-(R)-Ifosfamide and (-)-(S)-Ifosfamide.[1] These application notes focus on the administration of the (+)-enantiomer in preclinical mouse tumor models, providing protocols and summarizing key experimental data for researchers in oncology and drug development. The primary mechanism of action involves the generation of active metabolites that form cross-links within DNA, inhibiting DNA synthesis and leading to cancer cell apoptosis.[2][3]

Mechanism of Action and Metabolic Activation

Ifosfamide's transformation into its active, cytotoxic form is a critical process. Upon administration, it is metabolized in the liver by CYP3A4 and CYP2B6 enzymes.[1] This activation pathway, known as 4-hydroxylation, produces 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide.[4] Aldoifosfamide then spontaneously decomposes to yield the therapeutically active metabolite, isophosphoramide mustard (IPM), and a toxic byproduct, acrolein.[4] IPM is responsible for the drug's antineoplastic effects by alkylating DNA.[3]

A competing metabolic pathway, N-dechloroethylation, leads to the formation of inactive metabolites and the neurotoxic/nephrotoxic byproduct, chloroacetaldehyde (CAA).[1][5] Studies suggest that the metabolism of the R- and S-enantiomers can be selective, potentially influencing the balance between the beneficial activation pathway and the toxic N-dechloroethylation pathway.[1][6]

Ifosfamide_Metabolism cluster_0 Hepatic Metabolism cluster_1 DNA Damage Pathway IFO (+)-Ifosfamide (Prodrug) OH_IFO 4-Hydroxyifosfamide IFO->OH_IFO CYP3A4, CYP2B6 (4-Hydroxylation) Aldo_IFO Aldoifosfamide OH_IFO->Aldo_IFO Tautomerization IPM Isophosphoramide Mustard (Active Alkylating Agent) Aldo_IFO->IPM Acrolein Acrolein (Urotoxic) Aldo_IFO->Acrolein DNA Tumor Cell DNA IPM->DNA Crosslink DNA Cross-linking & Inhibition of DNA Synthesis DNA->Crosslink Apoptosis Apoptosis Crosslink->Apoptosis

Caption: Metabolic activation pathway of this compound.

Quantitative Data Summary

The following tables summarize dosing regimens and outcomes from various preclinical studies involving Ifosfamide administration in mouse tumor models.

Table 1: Ifosfamide Dosing Regimens in Mouse Tumor Models

CompoundDose & ScheduleAdministration RouteMouse StrainTumor ModelReference
(+)-(R)-IfosfamideNot SpecifiedNot SpecifiedCBA/CaJ (immune-deprived)Rhabdomyosarcoma (HxRh28)[7]
Ifosfamide30 mg/kg, twice a week for 2 weeksIntraperitoneal (i.p.)Nude MiceHT1080 Fibrosarcoma[8]
Ifosfamide130 mg/kg/day on days 1-3 & 15-17Intraperitoneal (i.p.)Nude Mice (thymus aplastic)Various Human Tumor Xenografts[9]
Ifosfamide60 mg/kg/day for 3 daysIntraperitoneal (i.p.)Nude MiceEW-7 Ewing Sarcoma[10]
Ifosfamide100, 150, 200, 300 mg/kg, single doseIntraperitoneal (i.p.)C57BL/6MCA205 Sarcoma[11]
Ifosfamide60 mg/kg/day for 3 daysIntraperitoneal (i.p.)Swiss Albino MiceEhrlich Ascites Carcinoma (EAC)[12]
Ifosfamide250 mg/kg, infusionNot SpecifiedNude MiceMX1 Human Mammary Carcinoma[13]

Table 2: Summary of Efficacy and Outcomes

Tumor ModelTreatmentKey OutcomesReference
Rhabdomyosarcoma (HxRh28)(+)-(R)-IFO, (-)-(S)-IFO, rac-IFONo statistically significant differences in efficacy observed between the enantiomers and the racemic mixture.[7][14]
HT1080 Fibrosarcoma (Ifosfamide-Resistant)Ifosfamide (30 mg/kg) + Methionine RestrictionCombination eradicated the ifosfamide-resistant tumors.[8]
Various Human XenograftsIfosfamide (130 mg/kg/day)Tumor regression observed in 15 out of 43 human tumor xenografts, including breast, lung, and testicular cancers, and sarcomas.[9]
MX1 Human Mammary CarcinomaIfosfamide (250 mg/kg)Led to complete remissions.[13]
MCA205 SarcomaIfosfamide (100-300 mg/kg)Significant delay in tumor growth observed at all tested doses.[11]
Ehrlich Ascites Carcinoma (EAC)Ifosfamide (60 mg/kg/day) in Salvia oil nanoemulsionSurvival percentage increased from 30% (free IFO) to 60% (nanoemulsion IFO), with reduced nephrotoxicity.[12]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the reconstitution and dilution of lyophilized this compound powder for injection.

Materials:

  • This compound (lyophilized powder)

  • Sterile Water for Injection, USP

  • 0.9% Sodium Chloride Injection, USP (sterile saline)

  • Sterile syringes and needles (e.g., 21-23 gauge for reconstitution, 27-30 gauge for injection)

  • 0.22 µm sterile syringe filter

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Reconstitution: Aseptically add a calculated volume of Sterile Water for Injection to the vial of this compound to achieve a desired stock concentration (e.g., 50 mg/mL). Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.

  • Sterilization (if required): If the reconstituted solution is not prepared from a sterile-filled vial, it should be sterilized by filtering through a 0.22 µm syringe filter into a new sterile vial.

  • Dilution: Based on the individual mouse's weight and the target dose (mg/kg), calculate the required volume of the stock solution. Aseptically withdraw this volume and dilute it with sterile 0.9% saline to a final volume suitable for injection (typically 0.1-0.2 mL for a 20-25g mouse).

  • Storage: Use the prepared solution immediately. If storage is necessary, consult the manufacturer's stability data. Generally, solutions should be refrigerated and used within 24 hours.[15]

Protocol 2: Establishment of a Subcutaneous Tumor Xenograft Model

This protocol outlines the general procedure for implanting tumor cells to establish a subcutaneous tumor model in immunocompromised mice.

Experimental_Workflow cluster_workflow In Vivo Efficacy Study Workflow start Select Animal Model (e.g., Nude, SCID Mice) culture Tumor Cell Culture & Preparation start->culture implant Subcutaneous Tumor Cell Implantation culture->implant growth Tumor Growth Monitoring (Caliper Measurement) implant->growth random Randomization into Treatment Groups growth->random Tumors reach ~100 mm³ treat Administer this compound (or Vehicle Control) random->treat monitor Monitor Tumor Volume, Body Weight & Health treat->monitor monitor->treat Repeat Dosing (as per schedule) endpoint Endpoint Analysis (e.g., Tumor Weight, Survival) monitor->endpoint Study conclusion

Caption: General experimental workflow for an in vivo efficacy study.

Materials:

  • Immunocompromised mice (e.g., Nude, SCID)

  • Cultured tumor cells in log-phase growth

  • Sterile Phosphate-Buffered Saline (PBS) or serum-free media

  • Matrigel (optional, can improve tumor take-rate)

  • Trypan blue solution and hemocytometer

  • Sterile syringes (e.g., 1 mL tuberculin) and needles (27-30 gauge)

  • 70% ethanol

Procedure:

  • Cell Preparation: Harvest tumor cells from culture, wash with sterile PBS, and resuspend in PBS or serum-free media to obtain a single-cell suspension.

  • Cell Viability and Counting: Determine cell viability using the trypan blue exclusion method. Count the viable cells using a hemocytometer.

  • Dose Preparation: Centrifuge the cells and resuspend the pellet in the appropriate ice-cold vehicle (e.g., PBS or a 1:1 mixture of PBS and Matrigel) to the desired final concentration (e.g., 1-10 x 10⁶ cells per 100-200 µL). Keep the cell suspension on ice.

  • Implantation: Properly restrain the mouse. Disinfect the skin on the flank with 70% ethanol. Gently lift the skin and insert the needle subcutaneously. Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.

  • Monitoring: Monitor the animals regularly for tumor development. Begin caliper measurements once tumors become palpable. Tumor volume can be calculated using the formula: Volume = 0.52 x (Length x Width²).[10]

Protocol 3: Intraperitoneal (i.p.) Administration of this compound

This protocol details the standard procedure for administering the prepared drug solution via intraperitoneal injection.

Materials:

  • Prepared this compound solution

  • Sterile syringe and needle (27-30 gauge)

  • Mouse restraining device

Procedure:

  • Animal Restraint: Securely restrain the mouse to expose its abdomen. The mouse should be positioned so its head is tilted slightly downwards.

  • Injection Site: Identify the injection site in one of the lower abdominal quadrants, avoiding the midline to prevent injury to the bladder or major blood vessels.[16]

  • Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel or organ.

  • Administration: If no fluid is aspirated, slowly inject the calculated volume of the drug solution.

  • Post-Injection: Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for any immediate adverse effects. To mitigate urotoxicity, ensure animals have adequate access to hydration.[15] In some protocols, co-administration of Mesna is used to prevent hemorrhagic cystitis, a known side effect of Ifosfamide.[2][15]

References

Application Notes and Protocols for Cell Culture Assays to Determine (+)-Ifosfamide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Ifosfamide is a widely used chemotherapeutic agent, classified as an alkylating agent of the oxazaphosphorine group. It is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver, to exert its cytotoxic effects.[1][2] The activation of Ifosfamide leads to the formation of its active metabolites, including isophosphoramide mustard (IPM) and acrolein. IPM is the primary alkylating agent that forms cross-links with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.[1][2] Acrolein, another metabolite, also contributes to the drug's toxicity.[1]

These application notes provide a detailed overview of standard cell culture assays to evaluate the cytotoxicity of this compound. The protocols described herein are essential for preclinical drug development and for elucidating the mechanisms of Ifosfamide-induced cell death.

Mechanism of this compound Cytotoxicity

This compound exerts its cytotoxic effects primarily through the induction of DNA damage and subsequent apoptosis. The key steps in its mechanism of action are:

  • Metabolic Activation: Ifosfamide is hydroxylated by CYP3A4 and CYP2B6 to its active metabolite, 4-hydroxyifosfamide, which is in equilibrium with its tautomer, aldoifosfamide.

  • Formation of Cytotoxic Metabolites: Aldoifosfamide spontaneously decomposes to form the ultimate cytotoxic species, isophosphoramide mustard (IPM), and a toxic byproduct, acrolein.[1]

  • DNA Alkylation: IPM is a bifunctional alkylating agent that covalently binds to the N7 position of guanine bases in DNA, leading to the formation of inter- and intrastrand cross-links.[2]

  • Induction of Apoptosis: The extensive DNA damage triggers the intrinsic apoptotic pathway. This involves the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[3][4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in programmed cell death.[1][5][6]

Data Presentation: In Vitro Cytotoxicity of this compound and its Metabolites

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its metabolites in various cancer cell lines, as determined by the MTT assay.

Table 1: IC50 Values of Ifosfamide in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)
HepG2Hepatocellular Carcinoma133 ± 8.924
125 ± 11.248
100.2 ± 7.672
HT1080Fibrosarcoma380Not Specified
U2OSOsteosarcoma26.77Not Specified

Data compiled from multiple sources.[7][8][9]

Table 2: IC50 Values of Ifosfamide Metabolites in Cancer Cell Lines

Cell LineMetaboliteIC50 (µM)
MX14-hydroxy-IFO10.8
Chloroacetaldehyde (CAA)8.6
S1174-hydroxy-IFO25.0
Chloroacetaldehyde (CAA)15.3

Data from a study on human tumor cell lines. The cell survival was measured using the MTT assay.[10]

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[11][12]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other solubilizing agent[12]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13]

  • Treatment: Treat the cells with various concentrations of this compound or its metabolites. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13][14]

  • Solubilization: Add 100 µL of DMSO or a suitable solubilizing solution to each well to dissolve the formazan crystals.[14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15][16]

Materials:

  • LDH cytotoxicity detection kit

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.

  • Treatment: Treat the cells with various concentrations of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[17] Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.[19]

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[20]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[20]

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Visualizations

G cluster_0 Experimental Workflow for Cytotoxicity Assays cluster_1 Cytotoxicity/Viability Assays A Seed Cells in Multi-well Plates B Treat with this compound (Dose-Response) A->B C Incubate for Defined Periods B->C D MTT Assay C->D E LDH Assay C->E F Annexin V/PI Assay C->F G Data Acquisition (e.g., Plate Reader, Flow Cytometer) D->G E->G F->G H Data Analysis (IC50, % Cytotoxicity, % Apoptosis) G->H

Caption: General experimental workflow for assessing this compound cytotoxicity.

G cluster_0 Signaling Pathway of this compound-Induced Apoptosis Ifosfamide This compound (Prodrug) Metabolites Active Metabolites (e.g., Isophosphoramide Mustard) Ifosfamide->Metabolites CYP450 Activation DNA_Damage DNA Cross-linking & Damage Metabolites->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Dysfunction Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of this compound-induced apoptosis.

References

Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Ifosfamide in Human Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and selective quantification of the anticancer agent ifosfamide in human plasma and dried blood spots (DBS). The protocol employs a stable isotope-labeled internal standard, Ifosfamide-d4, to ensure high accuracy and precision, a critical requirement for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[1][2][3] The method utilizes a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This robust and high-throughput assay is well-suited for clinical research and drug development settings.

Introduction

Ifosfamide is an alkylating agent widely utilized in the treatment of various cancers.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, monitoring its concentration in blood is crucial to optimize dosing, enhance efficacy, and minimize toxicity.[1][4][5] UPLC-MS/MS has emerged as the preferred analytical technique for this purpose, offering high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard like Ifosfamide-d4 is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations during sample preparation and potential matrix effects.[2][6] This document provides a detailed protocol for the quantification of ifosfamide in human plasma and an alternative method using dried blood spots.

Experimental Protocols

Materials and Reagents
  • Ifosfamide (purity ≥98%)[1]

  • Ifosfamide-d4 (purity ≥98%, isotopic purity ≥99%)[1] or Cyclophosphamide (as an alternative internal standard)[4][5]

  • Acetonitrile (LC-MS grade)[1]

  • Methanol (LC-MS grade)[1]

  • Ethyl acetate (HPLC grade)[1]

  • Ammonium formate (LC-MS grade)[1]

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)[1]

  • Human plasma (K2-EDTA)[1]

  • Whatman 903® filter paper cards (for DBS method)[4][5]

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Individually prepare stock solutions of ifosfamide and the internal standard (Ifosfamide-d4 or cyclophosphamide) by dissolving the accurately weighed compounds in methanol.[1][3]

  • Working Standard Solutions: Prepare serial dilutions of the ifosfamide stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards. A typical calibration curve ranges from 100 to 10,000 ng/mL.[1][4]

  • Internal Standard Working Solution:

    • For Ifosfamide-d4: Dilute the Ifosfamide-d4 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.[1]

    • For Cyclophosphamide: Prepare a working solution in a similar manner to an appropriate concentration.

Sample Preparation

Two primary methods for sample preparation are presented below: Liquid-Liquid Extraction (LLE) and Protein Precipitation. A method for Dried Blood Spot (DBS) extraction is also provided.

Method 1: Liquid-Liquid Extraction (LLE) from Plasma [1]

  • Thaw plasma samples, calibrators, and quality control (QC) samples and vortex to ensure homogeneity.

  • In a microcentrifuge tube, add 25 µL of the Ifosfamide-d4 internal standard working solution (100 ng/mL) to 100 µL of the plasma sample.

  • Add 100 µL of acetonitrile and 200 µL of ethyl acetate.[1]

  • Vortex the mixture at maximum speed for 2 minutes.[1]

  • Centrifuge at 12,000 rpm for 5 minutes at room temperature.[1]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.

Method 2: Protein Precipitation from Plasma [2]

  • To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the internal standard working solution prepared in acetonitrile.[2]

  • Vortex the mixture vigorously for 30 seconds to precipitate proteins.[2]

  • Centrifuge the samples at 10,000 x g for 5 minutes.[2]

  • Transfer the supernatant to a clean 96-well plate or autosampler vials for injection.[2]

Method 3: Dried Blood Spot (DBS) Extraction [4][5]

  • Collect blood samples on Whatman 903® filter paper cards.

  • Punch out five 3 mm disks from each dried blood spot.

  • Add acetonitrile and ethyl acetate for drug extraction.

  • Proceed with evaporation and reconstitution steps similar to the LLE method.

UPLC-MS/MS Analysis

The following tables summarize the instrumental parameters for the UPLC-MS/MS analysis of ifosfamide.

Table 1: UPLC Conditions

ParameterValue
Column ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[1][4]
Mobile Phase A 5 mM Ammonium Formate in Water[1][4]
Mobile Phase B Methanol:Acetonitrile (80:20, v/v)[1] or Methanol:Acetonitrile (40:48 v/v) with 12% Mobile Phase A[4]
Flow Rate 0.20 mL/min[1][4]
Gradient Isocratic: 40% A : 60% B[1]
Column Temperature 40°C[1]
Autosampler Temperature 15°C[1]
Injection Volume 5 µL[1]
Run Time 3.5 minutes[1]

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[1][4]
Capillary Voltage 3.0 kV[1]
Source Temperature 150°C[1]
Desolvation Temperature 400°C[1]
Cone Gas Flow 50 L/hr[1]
Desolvation Gas Flow 500 L/hr[1]
Collision Gas Argon[1]
Data Acquisition Multiple Reaction Monitoring (MRM)[1]

Table 3: MRM Transitions and Compound-Specific Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Ifosfamide 260.9991.6325[4]25[4]
Ifosfamide-d4 265.0To be optimizedTo be optimizedTo be optimized
Cyclophosphamide (IS) 261.00139.9025[4]20[4]

Note: The MRM transition for Ifosfamide-d4 should be optimized based on a +4 Da shift from the parent compound. The cone voltage and collision energy for Ifosfamide-d4 should also be empirically determined for optimal signal.

Method Validation

The UPLC-MS/MS method should be validated according to established bioanalytical method validation guidelines from regulatory agencies such as the FDA or EMA.[2] Key validation parameters include:

  • Linearity: The method demonstrated linearity within a range of 100–10,000 ng/mL.[4]

  • Sensitivity: The lower limit of quantification (LLOQ) should be determined.

  • Precision and Accuracy: Intra- and inter-day precision and accuracy should be evaluated at low, medium, and high QC levels.

  • Recovery: The extraction efficiency of the sample preparation method should be assessed.

  • Matrix Effect: The effect of the biological matrix on ionization should be investigated.

  • Stability: The stability of ifosfamide in the biological matrix under various storage conditions (freeze-thaw, bench-top, long-term) should be evaluated.[7]

Experimental Workflow and Data Analysis

The overall workflow for the quantification of ifosfamide in blood samples is depicted in the following diagram.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample_collection Blood Sample Collection (Plasma or DBS) add_is Addition of Internal Standard (Ifosfamide-d4) sample_collection->add_is extraction Extraction (LLE or Protein Precipitation) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into UPLC-MS/MS reconstitution->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (MRM Mode) separation->detection peak_integration Peak Integration detection->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Ifosfamide calibration_curve->quantification

References

Enantioselective Determination of Ifosfamide in Human Plasma: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ifosfamide (IF), an oxazaphosphorine alkylating agent, is a cornerstone in the treatment of various solid tumors and hematologic malignancies.[1] Administered as a racemic mixture of (R)- and (S)-enantiomers, ifosfamide undergoes complex, stereoselective metabolism primarily by cytochrome P450 (CYP) enzymes, notably CYP3A4 and CYP2B6.[1][2] The enantiomers exhibit different pharmacokinetic profiles and may contribute differently to both the therapeutic efficacy and the toxicity of the drug.[3][4][5] For instance, the clearance of (S)-ifosfamide is generally greater than that of (R)-ifosfamide.[4] Therefore, the enantioselective determination of ifosfamide in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and optimizing treatment strategies to enhance efficacy while minimizing adverse effects.[6]

This application note provides a detailed protocol for the sensitive and specific quantification of (R)- and (S)-ifosfamide in human plasma using chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Method

This method utilizes solid-phase extraction (SPE) for the efficient cleanup and concentration of ifosfamide enantiomers from human plasma. The extracted analytes are then separated on a chiral stationary phase (CSP) high-performance liquid chromatography (HPLC) column. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity. A stable isotope-labeled internal standard (e.g., ifosfamide-d4) is recommended to ensure accuracy and precision.[6]

Materials and Reagents

  • Analytes: (R)-Ifosfamide, (S)-Ifosfamide

  • Internal Standard (IS): Ifosfamide-d4 (or a suitable analog)

  • Solvents: LC-MS grade methanol, acetonitrile, 2-propanol, and water

  • Reagents: Formic acid, ammonium formate

  • Biological Matrix: Human plasma (K2EDTA)

  • Solid-Phase Extraction (SPE) Cartridges: Appropriate for polar analytes

  • Chiral HPLC Column: e.g., Chirabiotic T CSP[2][7][8] or cellulose-based CSP (e.g., Chiralcel OD)[9][10]

Instrumentation

  • Liquid Chromatograph: A binary or quaternary HPLC system capable of delivering precise gradients.

  • Autosampler: Capable of maintaining samples at a controlled temperature (e.g., 4 °C).

  • Column Oven: To maintain a constant column temperature.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Experimental Protocols

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-ifosfamide, (S)-ifosfamide, and the internal standard in methanol to prepare individual stock solutions.[6]

  • Working Standard Solutions: Prepare serial dilutions of the (R)- and (S)-ifosfamide stock solutions in a 50:50 (v/v) mixture of methanol and water to create working standards for the calibration curve and quality control (QC) samples.[6]

  • Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to achieve a final concentration suitable for spiking into plasma samples.

Sample Preparation (Solid-Phase Extraction)
  • Thawing: Thaw plasma samples at room temperature and centrifuge at 15,000 x g for 20 minutes at 4°C.[2]

  • Spiking: To 100 µL of plasma, add the appropriate working standard solution and 10 µL of the internal standard working solution.[2]

  • Dilution: Add 890 µL of a suitable buffer (e.g., 10 mM ammonium acetate, pH 8.22).[2]

  • SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).

  • Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge to remove interferences (e.g., with water or a low percentage of organic solvent).

  • Elution: Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions (Example):

    • Column: Chirabiotic T chiral stationary phase[2][7][8]

    • Mobile Phase: 2-propanol:methanol (60:40 v/v)[2][7][8]

    • Flow Rate: 0.5 mL/min[2][7][8]

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

  • Mass Spectrometric Conditions (Example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: To be determined by direct infusion of individual standards. For ifosfamide, a precursor ion of m/z 261 would be expected, with product ions to be optimized.

Data Presentation

Table 1: LC-MS/MS Method Performance Characteristics for Ifosfamide Enantiomers
Parameter(R)-Ifosfamide(S)-IfosfamideReference
Linearity Range37.50 - 4800 ng/mL37.50 - 4800 ng/mL[2][7][8]
Correlation Coefficient (r²)> 0.997> 0.997[2][7]
Lower Limit of Detection (LLOD)5.00 ng/mL5.00 ng/mL[2][7]
Intra-day Precision (% RSD)10.1 - 14.3%10.1 - 14.3%[2][7]
Inter-day Precision (% RSD)3.63 - 15.8%3.63 - 15.8%[2][7]
Accuracy (% of nominal)89.2 - 101.5%89.2 - 101.5%[2][7]
Table 2: Alternative Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
ParameterIfosfamide EnantiomersReference
Limit of Quantitation (Plasma)250 ng/mL[11]
Intra- and Inter-day CV< 8%[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing plasma Plasma Sample spike Spike with IS and Standards plasma->spike spe Solid-Phase Extraction spike->spe elute Elution spe->elute dry Evaporation elute->dry reconstitute Reconstitution dry->reconstitute hplc Chiral HPLC Separation reconstitute->hplc msms Tandem MS Detection (MRM) hplc->msms quant Quantification msms->quant report Reporting quant->report

Caption: Experimental workflow for the enantioselective analysis of ifosfamide in plasma.

logical_relationship ifosfamide Racemic Ifosfamide r_ifosfamide (R)-Ifosfamide ifosfamide->r_ifosfamide s_ifosfamide (S)-Ifosfamide ifosfamide->s_ifosfamide metabolism Stereoselective Metabolism (CYP450) r_ifosfamide->metabolism s_ifosfamide->metabolism pk_pd Pharmacokinetics & Pharmacodynamics metabolism->pk_pd analysis Enantioselective Analysis pk_pd->analysis

Caption: Rationale for enantioselective analysis of ifosfamide.

Conclusion

The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the enantioselective determination of ifosfamide in human plasma. This methodology is well-suited for pharmacokinetic research, clinical studies, and therapeutic drug monitoring, enabling a more detailed understanding of the disposition and effects of the individual ifosfamide enantiomers. The validation data demonstrates that the method is accurate and precise over a clinically relevant concentration range.

References

Application Notes and Protocols for the Use of (+)-Ifosfamide in Combination Chemotherapy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of (+)-Ifosfamide in combination chemotherapy regimens for various malignancies. The information is compiled from clinical trial data and preclinical research, offering insights into its mechanisms of action, therapeutic efficacy, and associated toxicities. Detailed protocols for commonly studied combinations are provided to guide researchers in designing and executing their own investigations.

Introduction to this compound

Ifosfamide is an oxazaphosphorine alkylating agent, a synthetic analogue of cyclophosphamide.[1][2] It is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver, primarily CYP3A4 and CYP2B6, to its active cytotoxic metabolite, isophosphoramide mustard (IPM).[2][3] IPM exerts its anticancer effects by forming DNA cross-links, which disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2]

Ifosfamide is utilized in the treatment of a variety of cancers, including soft tissue sarcomas, osteosarcoma, germ cell tumors, and lung cancer.[4][5][6] It is almost always administered in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance.[1] A critical aspect of ifosfamide therapy is the co-administration of a uroprotective agent, such as mesna, to mitigate the risk of hemorrhagic cystitis, a severe bladder toxicity caused by the metabolite acrolein.[1]

Mechanism of Action and Signaling Pathways

The primary mechanism of action of ifosfamide's active metabolite, IPM, is the alkylation of DNA, leading to the formation of inter- and intrastrand cross-links.[7] This DNA damage triggers a cascade of cellular responses, ultimately culminating in apoptosis. Key signaling pathways implicated in the action of ifosfamide include:

  • DNA Damage Response: The DNA cross-links formed by IPM activate DNA damage sensors, which in turn initiate cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the damage is too extensive, the apoptotic cascade is initiated.

  • p53 Signaling: Ifosfamide has been shown to decrease the expression of TP53, a key tumor suppressor gene that regulates the cell cycle and apoptosis.[1]

  • MAP Kinase Pathway: The drug can modulate the MAP kinase signaling pathway by downregulating genes involved in proliferation and apoptosis control.[7]

  • Oxidative Stress: Ifosfamide treatment can lead to the downregulation of TXNRD1 in the NRF-2 pathway, which is responsible for the cellular response to oxidative stress.[1]

  • Apoptosis Induction: Ifosfamide-induced cell death is mediated through the activation of the caspase cascade.[7]

Below is a diagram illustrating the key signaling pathways affected by this compound.

Ifosfamide_Signaling_Pathways cluster_activation Metabolic Activation cluster_cellular_effects Cellular Effects Ifosfamide This compound CYP450 CYP3A4/2B6 (Liver) Ifosfamide->CYP450 Metabolism Active_Metabolites Isophosphoramide Mustard (IPM) Acrolein CYP450->Active_Metabolites DNA DNA Active_Metabolites->DNA Targets MAPK MAP Kinase Signaling Active_Metabolites->MAPK Modulates p53 p53 Pathway Active_Metabolites->p53 Modulates NRF2 NRF-2 Pathway (Oxidative Stress) Active_Metabolites->NRF2 Modulates DNA_Damage DNA Cross-linking (Alkylation) DNA->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If repair fails MAPK->Apoptosis p53->Apoptosis

Caption: Key signaling pathways activated by this compound.

Quantitative Data from Combination Chemotherapy Studies

The following tables summarize the efficacy and toxicity data from key clinical trials investigating this compound in combination with other chemotherapeutic agents.

Table 1: Efficacy of this compound Combination Regimens in Soft Tissue Sarcoma

RegimenNumber of PatientsOverall Response Rate (%)Median Overall Survival (months)Reference
Ifosfamide + Doxorubicin26034%11.5[8]
Doxorubicin (single agent)26020%8.8[8]
Ifosfamide + Doxorubicin5022%12[9]
Ifosfamide + Etoposide5112%7.4[9]
Ifosfamide + Doxorubicin (High-Dose)3155%24[10]
Ifosfamide + Doxorubicin (Synovial Sarcoma)1242% (Partial Response)11[11]

Table 2: Efficacy of this compound Combination Regimens in Germ Cell Tumors (Salvage Therapy)

RegimenNumber of PatientsComplete Response Rate (%)Disease-Free Survival (%)Median Overall Survival (months)Reference
VeIP/VIP (Vinblastine/Etoposide + Ifosfamide + Cisplatin)5636%23%18[6]

Table 3: Efficacy of this compound Combination Regimens in Osteosarcoma

RegimenHazard Ratio (Event-Free Survival)Hazard Ratio (Overall Survival)Good Histologic Response Rate (Risk Ratio)Reference
Ifosfamide-based vs. Non-Ifosfamide-based0.720.831.27[5]

Table 4: Common Toxicities Associated with this compound Combination Chemotherapy

Toxicity (Grade 3/4)Ifosfamide + Doxorubicin (%)Doxorubicin alone (%)Ifosfamide + Etoposide (%)Reference
Myelosuppression/Leukopenia88%60%Not specified[8]
Febrile NeutropeniaReportedNot specifiedReported[9]
Nausea and VomitingReportedNot specifiedReported[9]
AlopeciaReportedNot specifiedReported[9]
FeverSignificantly higher with Ifosfamide--[5]
Platelet Transfusion RequirementSignificantly higher with Ifosfamide--[5]

Experimental Protocols

The following are detailed protocols for common this compound combination chemotherapy regimens, adapted from clinical trial methodologies for research applications. Note: These protocols are for informational purposes and should be adapted and optimized for specific experimental models and institutional guidelines.

Protocol 1: Ifosfamide and Doxorubicin Combination for Soft Tissue Sarcoma Models

This protocol is based on regimens used in clinical trials for advanced soft tissue sarcoma.[8][11]

Materials:

  • This compound powder

  • Doxorubicin hydrochloride powder

  • Mesna injection

  • Sterile Water for Injection

  • 0.9% Sodium Chloride Injection (Normal Saline)

  • Sterile syringes and needles

  • Infusion pumps (if applicable for animal models)

Solution Preparation:

  • Ifosfamide Stock Solution (e.g., 50 mg/mL): Reconstitute this compound powder with Sterile Water for Injection. Further dilute with 0.9% Sodium Chloride to the desired final concentration for administration.

  • Doxorubicin Stock Solution (e.g., 2 mg/mL): Reconstitute Doxorubicin hydrochloride powder with 0.9% Sodium Chloride. Protect from light.

  • Mesna Solution: Use commercially available mesna injection.

Experimental Workflow Diagram:

Ifosfamide_Doxorubicin_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment_cycle Treatment Cycle (Repeat every 21 days) cluster_monitoring Monitoring cluster_endpoint Endpoint Animal_Model Establishment of Soft Tissue Sarcoma Animal Model Baseline_Measurements Baseline Tumor Volume and Body Weight Measurements Animal_Model->Baseline_Measurements Day1_Hydration Day 1: Pre-hydration (e.g., 10-20 mL/kg IP Saline) Baseline_Measurements->Day1_Hydration Day1_Dox Day 1: Doxorubicin (e.g., 30 mg/m² IV) Day1_Hydration->Day1_Dox Day1_Mesna1 Day 1: Mesna (e.g., 750 mg/m² IP) 15 min before Ifosfamide Day1_Dox->Day1_Mesna1 Day1_Ifo Day 1: Ifosfamide (e.g., 3750 mg/m² IV infusion) Day1_Mesna1->Day1_Ifo Day1_Mesna2 Day 1: Mesna (e.g., 750 mg/m² IP) at 4h and 8h post-Ifosfamide Day1_Ifo->Day1_Mesna2 Day2_Dox Day 2: Doxorubicin (e.g., 30 mg/m² IV) Day1_Mesna2->Day2_Dox Next Day Day2_Mesna1 Day 2: Mesna (e.g., 750 mg/m² IP) 15 min before Ifosfamide Day2_Dox->Day2_Mesna1 Day2_Ifo Day 2: Ifosfamide (e.g., 3750 mg/m² IV infusion) Day2_Mesna1->Day2_Ifo Day2_Mesna2 Day 2: Mesna (e.g., 750 mg/m² IP) at 4h and 8h post-Ifosfamide Day2_Ifo->Day2_Mesna2 Day3_GCSF Day 3-16: G-CSF (e.g., 5 µg/kg SC daily) (Optional, for myelosuppression) Day2_Mesna2->Day3_GCSF Tumor_Monitoring Tumor Volume Measurement (e.g., 2-3 times/week) Toxicity_Monitoring Body Weight, Clinical Signs, CBC, Serum Chemistry Endpoint Tumor Growth Delay, Survival Analysis, Histopathology Tumor_Monitoring->Endpoint Toxicity_Monitoring->Endpoint

Caption: Experimental workflow for Ifosfamide and Doxorubicin combination.

Administration Protocol (per cycle):

  • Day 1 & 2:

    • Administer pre-hydration with 0.9% Sodium Chloride.

    • Administer Doxorubicin (e.g., 30 mg/m²) via intravenous (IV) infusion.[11]

    • Administer Mesna (e.g., 750 mg/m²) intraperitoneally (IP) 15 minutes prior to Ifosfamide.[11]

    • Administer Ifosfamide (e.g., 3750 mg/m²) via IV infusion over a specified period (e.g., 4 hours).[11]

    • Administer subsequent doses of Mesna (e.g., 750 mg/m²) IP at 4 and 8 hours after the start of the Ifosfamide infusion.[11]

  • Day 3 onwards:

    • Optional: To manage myelosuppression, administer Granulocyte-Colony Stimulating Factor (G-CSF) (e.g., 5 µg/kg) subcutaneously (SC) daily for 14 days.[11]

  • Repeat cycle every 21 days.

Monitoring:

  • Measure tumor volume and body weight 2-3 times per week.

  • Monitor for signs of toxicity, including changes in behavior, appetite, and weight loss.

  • Perform complete blood counts (CBC) and serum chemistry analysis to assess myelosuppression and renal/hepatic function.

Protocol 2: Ifosfamide, Cisplatin, and Etoposide/Vinblastine (VIP/VeIP) Combination for Germ Cell Tumor Models

This protocol is based on salvage therapy regimens for germ cell tumors.[6]

Materials:

  • This compound powder

  • Cisplatin injection

  • Etoposide or Vinblastine injection

  • Mesna injection

  • 0.9% Sodium Chloride Injection

  • Sterile Water for Injection

  • Appropriate handling equipment for cytotoxic agents

Solution Preparation:

  • Ifosfamide Stock Solution: Prepare as described in Protocol 1.

  • Cisplatin Solution: Use commercially available cisplatin injection, may require further dilution in 0.9% Sodium Chloride.

  • Etoposide/Vinblastine Solution: Use commercially available injections, may require further dilution.

  • Mesna Solution: Use commercially available mesna injection.

Experimental Workflow Diagram:

VIP_VeIP_Workflow cluster_pre_treatment Pre-Treatment cluster_treatment_cycle Treatment Cycle (Repeat every 21 days) cluster_monitoring Monitoring cluster_endpoint Endpoint Animal_Model Establishment of Germ Cell Tumor Animal Model Baseline_Measurements Baseline Tumor Volume and Body Weight Measurements Animal_Model->Baseline_Measurements Day1_5_Hydration Days 1-5: Pre- and Post-hydration (e.g., 10-20 mL/kg IP Saline) Baseline_Measurements->Day1_5_Hydration Day1_5_Cisplatin Days 1-5: Cisplatin (e.g., 20 mg/m²/day IV) Day1_5_Hydration->Day1_5_Cisplatin Day1_5_Ifo_Mesna Days 1-5: Ifosfamide (e.g., 1.2 g/m²/day IV) with Mesna Day1_5_Hydration->Day1_5_Ifo_Mesna Day1_5_Eto_Vin Days 1-5: Etoposide or Vinblastine (Dose and schedule vary) Day1_5_Hydration->Day1_5_Eto_Vin Tumor_Monitoring Tumor Volume and Marker (e.g., AFP, hCG) Monitoring Toxicity_Monitoring Body Weight, Clinical Signs, CBC, Renal Function Tests Endpoint Tumor Regression, Survival Analysis, Biomarker Levels Tumor_Monitoring->Endpoint Toxicity_Monitoring->Endpoint

Caption: Experimental workflow for VIP/VeIP combination therapy.

Administration Protocol (per cycle):

  • Days 1-5:

    • Administer adequate pre- and post-hydration with 0.9% Sodium Chloride.

    • Administer Cisplatin (e.g., 20 mg/m²/day) via IV infusion.

    • Administer Ifosfamide (e.g., 1.2 g/m²/day) via IV infusion.

    • Administer Mesna concomitantly with Ifosfamide, with pre- and post-infusion doses as described in Protocol 1.

    • Administer Etoposide or Vinblastine according to the specific regimen being modeled. Dosing and schedule can vary.

  • Repeat cycle every 21 days.

Monitoring:

  • Measure tumor volume and body weight regularly.

  • Monitor serum tumor markers (e.g., alpha-fetoprotein, human chorionic gonadotropin) if applicable to the tumor model.

  • Closely monitor for signs of nephrotoxicity and myelosuppression through clinical observation and laboratory tests.

Important Considerations and Troubleshooting

  • Urotoxicity: Meticulous adherence to the mesna administration and hydration schedule is crucial to prevent hemorrhagic cystitis.

  • Nephrotoxicity: Ifosfamide can cause renal tubular damage. Monitor renal function closely, especially when combined with other nephrotoxic agents like cisplatin.

  • Neurotoxicity: Encephalopathy is a potential side effect of ifosfamide. Monitor for any neurological changes in animal models.

  • Myelosuppression: Combination regimens with ifosfamide are often highly myelosuppressive. The use of growth factors like G-CSF may be necessary to manage neutropenia.

  • Drug Stability: Prepare solutions fresh and follow manufacturer's guidelines for storage and stability. Protect doxorubicin from light.

  • Dose Conversion: When adapting clinical doses (mg/m²) to animal models, use appropriate conversion factors based on body surface area.

These application notes and protocols are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound in combination chemotherapy. By understanding its mechanisms of action and carefully designing experimental protocols, the scientific community can continue to optimize its use for improved cancer treatment outcomes.

References

Preclinical Phase II Study Design for Ifosfamide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting a preclinical phase II-style evaluation of the alkylating agent ifosfamide. The protocols outlined below are intended to assess the anti-tumor efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic profile of ifosfamide in relevant preclinical cancer models.

Introduction

Ifosfamide is an oxazaphosphorine alkylating agent and a structural analog of cyclophosphamide, used in the treatment of various cancers, including sarcomas, testicular cancer, and lymphomas.[1][2] It is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to its active cytotoxic metabolite, isophosphoramide mustard, and a toxic metabolite, acrolein.[1][3] Isophosphoramide mustard exerts its anti-tumor effect by forming DNA cross-links, leading to the inhibition of DNA synthesis and induction of apoptosis.[4][5] This document outlines a preclinical study design to evaluate the efficacy and pharmacological profile of ifosfamide in a manner that can inform clinical trial design.

Data Presentation

In Vitro Cytotoxicity of Ifosfamide Metabolites

The following table summarizes the cytotoxic activity of key ifosfamide metabolites, 4-hydroxy-ifosfamide (4-OH-IFO) and chloroacetaldehyde (CAA), against human tumor cell lines as determined by the MTT assay.

Cell LineHistologyMetaboliteIC50 (µM)Reference
MX1Non-Small Cell Lung Cancer4-OH-IFO10.8[6]
CAA8.6[6]
S117Non-Small Cell Lung Cancer4-OH-IFO25.0[6]
CAA15.3[6]
In Vivo Efficacy of Ifosfamide in Human Tumor Xenografts

This table summarizes the anti-tumor activity of ifosfamide in a preclinical phase II study using human tumor xenografts in nude mice. The maximum tolerated dose (MTD) was determined to be 130 mg/kg/day, administered intraperitoneally (i.p.) on days 1-3 and 15-17.[1]

Tumor TypeNumber of Models TestedNumber of RegressionsResponse Rate (%)Reference
Breast Cancer5480[1]
Colon Cancer3133[1]
Gastric Cancer11100[1]
Non-Small Cell Lung Cancer7229[1]
Small Cell Lung Cancer4375[1]
Sarcoma2150[1]
Testicular Cancer33100[1]
Total 43 15 35 [1]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of ifosfamide's active metabolites on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well microplates

  • Ifosfamide metabolites (4-hydroxy-ifosfamide, chloroacetaldehyde)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7][8]

  • Phosphate-buffered saline (PBS)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of ifosfamide metabolites in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated wells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[8]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

In Vivo Human Tumor Xenograft Study

This protocol describes the evaluation of ifosfamide's anti-tumor efficacy in an in vivo setting.

Materials:

  • Immunodeficient mice (e.g., athymic nude or NOD/SCID)

  • Human cancer cell lines or patient-derived tumor fragments

  • Ifosfamide

  • Mesna (for uroprotection)[10]

  • Sterile PBS

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Anesthetics

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.[11] For patient-derived xenografts (PDX), surgically implant a small tumor fragment.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer ifosfamide intravenously or intraperitoneally at a predetermined dose and schedule (e.g., 100-150 mg/kg).[12] A control group should receive the vehicle. Administer mesna to mitigate bladder toxicity.[10]

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.

  • Pharmacodynamic (PD) Marker Analysis: At the end of the study, tumors can be excised for analysis of PD markers, such as DNA damage and apoptosis, by Western blotting or immunohistochemistry.

DNA Damage Assessment (Comet Assay)

This protocol is for detecting DNA interstrand cross-links, a key mechanism of ifosfamide action.

Materials:

  • Single cell suspension from tumors or peripheral blood lymphocytes

  • Low melting point agarose

  • Lysis solution

  • Alkaline electrophoresis buffer

  • Neutralization buffer

  • DNA staining dye (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Cell Preparation: Prepare a single-cell suspension from the tissue of interest.

  • Embedding in Agarose: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide.[4]

  • Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear material.[4]

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and separate the strands. Apply an electric field to allow the fragmented DNA to migrate.[4]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the "comets" under a fluorescence microscope. The extent of DNA damage is proportional to the length of the comet tail. DNA cross-links will retard DNA migration, resulting in a smaller comet tail moment compared to irradiated controls.[13]

Western Blotting for Apoptosis and DNA Damage Markers

This protocol is for assessing the molecular effects of ifosfamide on key signaling pathways.

Materials:

  • Tumor tissue or cell lysates

  • RIPA buffer with protease and phosphatase inhibitors[14]

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Primary antibodies (e.g., anti-caspase-3, anti-cleaved-caspase-3, anti-PARP, anti-cleaved-PARP, anti-γH2AX)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer on ice.[15]

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[16]

  • Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[16]

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.[16]

  • Analysis: Quantify the band intensities to determine the expression levels of the target proteins.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ifosfamide_mechanism cluster_metabolism Metabolism cluster_action Mechanism of Action Ifosfamide Ifosfamide CYP450 CYP3A4, CYP2B6 Ifosfamide->CYP450 Activation Active_Metabolite Isophosphoramide Mustard CYP450->Active_Metabolite Toxic_Metabolites Acrolein, Chloroacetaldehyde CYP450->Toxic_Metabolites DNA DNA Active_Metabolite->DNA Alkylation DNA_Damage DNA Cross-linking & Strand Breaks DNA->DNA_Damage Apoptosis_Pathway Caspase Cascade Activation DNA_Damage->Apoptosis_Pathway Cell_Death Apoptosis Apoptosis_Pathway->Cell_Death

Caption: Ifosfamide's metabolic activation and mechanism of action.

experimental_workflow start Start Preclinical Study invitro In Vitro Cytotoxicity (MTT Assay) start->invitro invivo_setup In Vivo Xenograft Model Establishment start->invivo_setup treatment Ifosfamide Treatment invivo_setup->treatment efficacy Efficacy Assessment (Tumor Growth) treatment->efficacy pk_pd PK/PD Analysis treatment->pk_pd end Data Analysis & Conclusion efficacy->end dna_damage DNA Damage Analysis (Comet Assay) pk_pd->dna_damage apoptosis Apoptosis Analysis (Western Blot) pk_pd->apoptosis dna_damage->end apoptosis->end

Caption: Experimental workflow for a preclinical phase II study of ifosfamide.

resistance_mechanisms cluster_resistance Mechanisms of Resistance Ifosfamide Ifosfamide Active_Metabolite Active Metabolites Ifosfamide->Active_Metabolite DNA_Damage DNA Damage Active_Metabolite->DNA_Damage ALDH Increased ALDH Activity Active_Metabolite->ALDH Detoxification Cell_Death Cell Death DNA_Damage->Cell_Death DNA_Repair Enhanced DNA Repair (e.g., MGMT) DNA_Damage->DNA_Repair Repair Anti_Apoptosis Anti-Apoptotic Pathways (e.g., Bcl-2) Cell_Death->Anti_Apoptosis Inhibition

Caption: Key mechanisms of resistance to ifosfamide.

References

Application Note: Solid-Phase Extraction of Ifosfamide for Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ifosfamide is a potent alkylating agent widely used in chemotherapy for the treatment of various cancers.[1] Accurate monitoring of ifosfamide and its metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and ensuring patient safety.[2] Solid-phase extraction (SPE) is a highly effective and widely adopted sample preparation technique for the selective extraction and concentration of ifosfamide from complex biological samples such as plasma, urine, and tissue homogenates prior to analysis by techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] This application note provides detailed protocols for the solid-phase extraction of ifosfamide from various biological matrices.

Principle of Solid-Phase Extraction

The most common SPE mechanism for ifosfamide extraction is reversed-phase, typically utilizing C18 or polymeric sorbents like Oasis HLB.[4][5] In this method, the non-polar stationary phase of the SPE cartridge retains the moderately non-polar ifosfamide from an aqueous sample.[4] Polar impurities are washed away, and the purified ifosfamide is then eluted with an organic solvent.[4] The choice of SPE sorbent and protocol can be optimized to achieve high recovery and clean extracts, which is critical for sensitive and reliable downstream analysis.[4]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various studies employing solid-phase extraction for ifosfamide analysis.

Table 1: SPE Performance for Ifosfamide in Human Plasma

Analyte(s)SPE SorbentRecovery (%)Linearity RangeLLOQ/LLODReference
IfosfamideC1894 - 1153 - 540 µM3 µM (LOQ)[4][6]
(R)-IF and (S)-IFOasis HLBNot Reported37.5 - 4800 ng/mL5.00 ng/mL (LLOD)[4][7]

Table 2: SPE Performance for Ifosfamide in Human Urine

Analyte(s)SPE SorbentRecovery (%)Linearity RangeLOQReference
Ifosfamide & CyclophosphamideNot Specified77-79Not Specified<10 pg/mL[3]

Table 3: SPE Performance for Ifosfamide in Tissue Homogenates

Analyte(s)SPE SorbentRecovery (%)Linearity RangeLOQReference
IfosfamideC18 or mixed-modeNot ReportedNot ReportedNot Reported[5]

Experimental Protocols

Protocol 1: Solid-Phase Extraction of Ifosfamide from Human Plasma

This protocol is adapted from a method for the enantioselective determination of ifosfamide in human plasma.[4][7]

Materials:

  • Oasis HLB 1cc, 30mg SPE cartridges[4]

  • Human plasma samples

  • Ammonium acetate buffer (10 mM, pH 8.22)[4]

  • Methanol (HPLC grade)[4]

  • Water (HPLC grade)[4]

  • Internal standard solution (e.g., Ifosfamide-d4)[8]

  • Centrifuge

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples and centrifuge at 15,000 x g at 4.0°C for 20 minutes.[4]

    • Transfer 100 µL of plasma to a glass tube.[4]

    • Add 10 µL of the internal standard solution and 890 µL of ammonium acetate buffer (10 mM, pH 8.22).[4]

    • Vortex the solution for 10 seconds.[4]

  • SPE Cartridge Conditioning:

    • Condition the Oasis HLB SPE cartridges by eluting twice with 1 mL of methanol.[4]

    • Follow with 1 mL of water.[4]

    • Finally, equilibrate with 1 mL of ammonium acetate buffer (10 mM, pH 8.22).[4]

  • Sample Loading:

    • Transfer the prepared plasma solution to the preconditioned SPE cartridges.[4]

  • Washing:

    • Wash the cartridges with 1 mL of water.[4]

    • Dry the cartridges under vacuum for 10 minutes.[4]

  • Elution:

    • Elute the analytes with 1 mL of methanol.[4]

  • Post-Extraction:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C.[4]

    • Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.[4]

Protocol 2: Solid-Phase Extraction of Ifosfamide from Human Urine

This protocol provides a general method for the extraction of ifosfamide from urine samples using a C18 cartridge.[1]

Materials:

  • C18 SPE cartridges (e.g., 100mg, 1mL)[1]

  • Human urine samples

  • Methanol (HPLC grade)[1]

  • Water (HPLC grade)[1]

  • Acetonitrile (HPLC grade)[1]

  • Desalting solution (e.g., 5% Methanol/Water)[1]

  • Elution solution (e.g., 50/50 Acetonitrile/Water)[1]

  • SPE vacuum manifold

  • Nitrogen evaporator

Procedure:

  • Sample Preparation:

    • Centrifuge urine samples to remove particulate matter.[1]

  • SPE Cartridge Conditioning:

    • Condition the C18 cartridge with 1 mL of methanol.[1]

    • Equilibrate the cartridge with 1 mL of water. Do not allow the cartridge to dry out.[1]

  • Sample Loading:

    • Slowly load 1 mL of the pre-treated urine sample onto the cartridge.[1]

  • Washing:

    • Wash the cartridge with 1 mL of the desalting solution to remove polar interferences.[1]

  • Elution:

    • Elute the ifosfamide from the cartridge by slowly passing 1 mL of the elution solution through the cartridge.[1]

  • Post-Extraction:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.[1]

    • Reconstitute the dried residue in a suitable volume of the mobile phase for subsequent chromatographic analysis.[1]

Visualizations

SPE_Workflow_Plasma SamplePrep Sample Preparation - Thaw and centrifuge plasma - Add internal standard and buffer - Vortex Loading Sample Loading - Load pre-treated plasma sample SamplePrep->Loading Conditioning SPE Cartridge Conditioning - Methanol wash (x2) - Water wash - Buffer equilibration Conditioning->Loading Washing Washing - Wash with water - Dry under vacuum Loading->Washing Elution Elution - Elute with methanol Washing->Elution PostExtraction Post-Extraction - Evaporate to dryness - Reconstitute in mobile phase Elution->PostExtraction Analysis LC-MS/MS Analysis PostExtraction->Analysis

Caption: Workflow for Solid-Phase Extraction of Ifosfamide from Plasma.

SPE_Workflow_Urine SamplePrep Sample Preparation - Centrifuge urine sample Loading Sample Loading - Load pre-treated urine sample SamplePrep->Loading Conditioning SPE Cartridge Conditioning - Methanol wash - Water equilibration Conditioning->Loading Washing Washing - Wash with desalting solution (5% MeOH) Loading->Washing Elution Elution - Elute with Acetonitrile/Water mixture Washing->Elution PostExtraction Post-Extraction - Evaporate to dryness - Reconstitute in mobile phase Elution->PostExtraction Analysis HPLC or LC-MS/MS Analysis PostExtraction->Analysis

Caption: Workflow for Solid-Phase Extraction of Ifosfamide from Urine.

References

Troubleshooting & Optimization

(+)-Ifosfamide Stability in Aqueous Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (+)-Ifosfamide in aqueous solutions intended for infusion. Below you will find frequently asked questions, troubleshooting guidance, comprehensive data tables, and detailed experimental protocols to ensure the integrity of your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the optimal pH for the stability of an aqueous Ifosfamide solution?

A1: Ifosfamide demonstrates maximum stability in the pH range of 4 to 9.[1][2] Within this range, the rate of degradation is relatively constant. However, degradation increases at pH values below 4 and above 10.[2] For optimal stability, it is recommended to maintain the pH within the 4-9 range. One study noted that ifosfamide was most stable under weakly acidic conditions at pH 4.[3][4]

Q2: How does temperature affect the stability of Ifosfamide solutions?

A2: Temperature significantly impacts the stability of Ifosfamide. While solutions are stable for extended periods at refrigerated and room temperatures, degradation accelerates at higher temperatures.

  • At ambient temperature and 27°C, no significant decay was observed over a 9-day period.[5][6][7]

  • At 37°C, a slight degradation of about 7% loss was observed after 9 days.[5][6][7]

  • Reconstituted or diluted solutions should be refrigerated and used within 24 hours.[8][9][10][11][12][13]

  • Intact vials should be stored at controlled room temperature and protected from temperatures exceeding 30°C.[2][14]

Q3: Can I mix Ifosfamide with Mesna in the same infusion bag? How does this affect stability?

A3: Yes, Ifosfamide can be mixed with Mesna. Studies have shown that the combination is stable.

  • An investigation of a 1:1 mixture of Ifosfamide and Mesna in 0.9% sodium chloride at concentrations of 10, 20, and 30 mg/mL found that both drugs were physicochemically stable for 14 days at room temperature, retaining over 94% of their initial concentrations.[15][16]

  • Another study showed that Ifosfamide, when mixed with Mesna in an aqueous solution, was stable for 9 days at temperatures up to 27°C, with only a small loss (7%) observed at 37°C over the same period.[5][6][7]

Q4: What are the recommended infusion fluids for diluting Ifosfamide?

A4: Ifosfamide solutions can be diluted to concentrations ranging from 0.6 to 20 mg/mL in several standard infusion fluids.[8][9][10] Compatible fluids include:

  • 5% Dextrose Injection, USP[8][9][10]

  • 0.9% Sodium Chloride Injection, USP[8][9][10]

  • Lactated Ringer's Injection, USP[8][9][10]

  • Sterile Water for Injection, USP[8][9][10] The stability is reportedly similar across these different fluids.[8][9][10][11][13]

Q5: My reconstituted Ifosfamide solution appears turbid after using Bacteriostatic Water for Injection. What is the cause and what should I do?

A5: Turbidity can occur when reconstituting Ifosfamide to high concentrations with diluents containing benzyl alcohol. Reconstitution to a concentration of 100 mg/mL with benzyl alcohol-preserved bacteriostatic water for injection has been observed to result in a turbid mixture that separates into two liquid phases.[2] This issue is resolved upon further dilution to a concentration of about 60 mg/mL or less.[2] Additionally, benzyl alcohol-containing solutions can reduce the overall stability of ifosfamide.[8][10][11][12][13] It is recommended to use Sterile Water for Injection for reconstitution when possible or ensure further dilution if a preserved diluent is used.

Q6: How long can I store a reconstituted Ifosfamide solution?

A6: For microbiological safety, manufacturers recommend storing reconstituted or diluted Ifosfamide solutions under refrigeration and using them within 24 hours.[2][8][11][12][13] However, from a chemical and physical standpoint, the reconstituted solution is stable for much longer periods: up to 7 days at 30°C and for as long as 6 weeks under refrigeration.[2][14]

Quantitative Stability Data

The following tables summarize the stability of this compound under various conditions as reported in the literature.

Table 1: Effect of Temperature on Ifosfamide Stability in Aqueous Solution

TemperatureDurationConcentration RetainedCo-solute(s)Reference
Ambient9 daysNo decay observedNone or Mesna[5][6][7]
27°C (dark)9 daysNo decay observedNone or Mesna[5][6][7]
37°C (dark)9 days~93%None or Mesna[5][6][7]
37°C7 days~96.8%Ringer Lactate[17]
Room Temp14 days>94%0.9% NaCl, Mesna[15][16]
70°C72 hoursMarkedly lower than controlsNone or Mesna[5][6][7]

Table 2: Effect of pH on Ifosfamide Stability

pHTemperatureStability ProfileReference
1-1370°CMaximum stability in pH region 4-9[1]
< 4Not SpecifiedIncreased rate of decomposition[2]
> 10Not SpecifiedIncreased rate of decomposition[2]
437°COnly ~1% degradation after 6 hours[18]
740°CStable for at least 12 hours[18]
1037°COnly ~1% degradation after 6 hours[18]

Experimental Protocols & Visualizations

Protocol: Stability-Indicating HPLC Assay for Ifosfamide

This protocol describes a general method for assessing the stability of Ifosfamide in aqueous solutions using High-Performance Liquid Chromatography (HPLC), based on methodologies cited in the literature.[1][5]

1. Reagents and Materials:

  • Ifosfamide reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer components (e.g., monobasic potassium phosphate, sodium hydroxide)

  • 0.45 µm syringe filters

2. Chromatographic Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of a suitable buffer (e.g., phosphate buffer, pH 7) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation (e.g., 70:30 v/v Water:Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at a suitable wavelength (e.g., 195-210 nm).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled (e.g., 30°C).

3. Standard Solution Preparation:

  • Prepare a stock solution of Ifosfamide reference standard (e.g., 1 mg/mL) in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the test samples (e.g., 10 µg/mL to 200 µg/mL).

4. Sample Preparation and Analysis:

  • Prepare the Ifosfamide infusion solution to be tested at the desired concentration in the chosen aqueous medium.

  • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample.

  • Dilute the sample with the mobile phase to fall within the calibration curve range.

  • Filter the diluted sample through a 0.45 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Record the peak area of the Ifosfamide peak.

5. Data Analysis:

  • Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of Ifosfamide in the test samples at each time point by interpolating from the calibration curve.

  • Calculate the percentage of the initial Ifosfamide concentration remaining at each time point to assess stability.

Diagrams

G Workflow for Ifosfamide Stability Testing prep Prepare Ifosfamide Solution (e.g., in 0.9% NaCl) storage Store Under Test Conditions (e.g., 37°C, Room Temp) prep->storage sampling Withdraw Aliquots at Timed Intervals (T0, T1, T2...) storage->sampling dilution Dilute Sample for Analysis sampling->dilution filtration Filter Sample (0.45 µm filter) dilution->filtration hplc Inject into HPLC System filtration->hplc data Acquire Chromatogram & Integrate Peak Area hplc->data analysis Calculate Concentration vs. Calibration Curve data->analysis report Determine % Remaining & Assess Stability analysis->report

Caption: A typical experimental workflow for assessing the stability of Ifosfamide solutions.

G Troubleshooting Guide for Ifosfamide Solutions start Observe Issue with Ifosfamide Solution q1 Is the solution turbid/precipitated? start->q1 q2 Was a benzyl alcohol -preserved diluent used? q1->q2 Yes res4 Is the solution discolored? q1->res4 No q3 Is concentration > 60 mg/mL? q2->q3 Yes res2 Consider other causes: - Incompatible additive - Temperature fluctuation q2->res2 No res1 Action: Dilute solution to <= 60 mg/mL to redissolve. q3->res1 Yes res3 Action: Prepare fresh using Sterile Water for Injection. q3->res3 No res5 Action: Discard solution. Potential degradation. Verify storage conditions (pH, Temp). res4->res5 Yes res6 Consult further literature or support. res4->res6 No

Caption: A logical flow diagram for troubleshooting common issues with Ifosfamide solutions.

References

Technical Support Center: Overcoming (+)-Ifosfamide-Induced Neurotoxicity in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming (+)-Ifosfamide-induced neurotoxicity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced neurotoxicity?

A1: this compound is a prodrug that is metabolized by cytochrome P450 enzymes in the liver.[1] A key neurotoxic metabolite is chloroacetaldehyde (CAA), which can cross the blood-brain barrier.[2] CAA is believed to cause neurotoxicity primarily through the inhibition of mitochondrial complex I in the electron transport chain.[3][4][5][6] This inhibition leads to decreased ATP production, depletion of glutathione (GSH), and overall mitochondrial dysfunction, ultimately resulting in neuronal damage.[3][4][5]

Q2: What are the common signs of neurotoxicity observed in animal models treated with Ifosfamide?

A2: Common signs of neurotoxicity in rodent models include lethargy, ataxia (loss of coordination), seizures, and general decreases in locomotor activity.[1] These behavioral changes can be quantified using tests such as the open field test, which assesses exploratory behavior and anxiety-like states.

Q3: What is Methylene Blue and how does it counteract Ifosfamide neurotoxicity?

A3: Methylene blue is a compound that can act as an alternative electron acceptor in the mitochondrial electron transport chain.[7] It has several proposed mechanisms for counteracting Ifosfamide-induced neurotoxicity:

  • It can bypass the inhibited Complex I, restoring mitochondrial respiration and ATP production.

  • It may oxidize the excess NADH that accumulates due to Complex I inhibition.[7]

  • It can inhibit monoamine oxidase, which is involved in the conversion of chloroethylamine to the neurotoxic CAA.[7]

Q4: Are there other potential therapeutic agents besides Methylene Blue?

A4: Yes, other agents have been investigated with some preclinical success. These include:

  • Thiamine (Vitamin B1): Its use is based on the theory that Ifosfamide or its metabolites might interfere with thiamine function.[1]

  • Dexmedetomidine: An alpha-2 adrenergic agonist that has shown some efficacy in managing symptoms.

  • N-acetylcysteine (NAC): As a precursor to glutathione, it may help replenish depleted GSH stores and mitigate oxidative stress.

  • Preclinical studies have also explored agents like alpha-lipoic acid and caffeic acid phenethyl ester for their antioxidant properties.[1]

Troubleshooting Guides

In Vitro Neurotoxicity Assays

Q5: My in vitro neurotoxicity assay is showing inconsistent results. What are the potential causes and solutions?

A5: Inconsistent results in in vitro neurotoxicity assays can arise from several factors. Here are some common issues and their solutions:

Potential Cause Troubleshooting Steps
Cell Health and Passage Number - Use cells within a consistent and low passage number range. - Ensure cells are healthy and in the logarithmic growth phase before treatment.
Reagent Variability - Prepare fresh solutions of Ifosfamide, CAA, and any treatment agents for each experiment. - Ensure all reagents are properly stored and within their expiration dates.
Inconsistent Seeding Density - Optimize and standardize the cell seeding density for your specific cell line and plate format. - Ensure even cell distribution in each well.
Assay Protocol Deviations - Strictly adhere to incubation times and temperatures. - Calibrate pipettes regularly to ensure accurate dispensing of reagents.

Q6: My positive control for neurotoxicity is not working as expected. What should I do?

A6: If your positive control (e.g., a known neurotoxin like rotenone for mitochondrial dysfunction) is not showing the expected effect, consider the following:

Potential Cause Troubleshooting Steps
Reagent Degradation - Prepare a fresh stock of the positive control. - Verify the storage conditions and expiration date.
Incorrect Concentration - Double-check your calculations for the concentration of the positive control. - You may need to perform a dose-response curve to determine the optimal concentration for your cell line.
Cell Line Resistance - Some cell lines can develop resistance to certain toxins over time. - Consider using a different positive control or a different cell line.
In Vivo Neurotoxicity Studies

Q7: I am not observing clear behavioral changes in my animal model after Ifosfamide administration. What could be the reason?

A7: Several factors can influence the manifestation of behavioral changes in animal models of Ifosfamide-induced neurotoxicity:

Potential Cause Troubleshooting Steps
Inadequate Dose - The dose of Ifosfamide may be too low to induce significant neurotoxicity. Review the literature for established dose ranges in your specific animal model and strain.
Timing of Assessment - Neurotoxicity may have a delayed onset. Ensure your behavioral assessments are conducted at appropriate time points after Ifosfamide administration.[2]
Animal Strain Variability - Different strains of rodents can have varying sensitivities to Ifosfamide. Ensure you are using a strain known to be susceptible.
Subtle Behavioral Changes - The behavioral changes may be subtle. Use sensitive and appropriate behavioral tests (e.g., open field test, rotarod test) and ensure accurate and consistent scoring.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity of Ifosfamide and its Metabolites

CompoundCell LineAssayIC50 ValueReference
4-hydroxy-IfosfamideMX1 (human breast carcinoma)MTT10.8 µM[8]
Chloroacetaldehyde (CAA)MX1 (human breast carcinoma)MTT8.6 µM[8]
4-hydroxy-IfosfamideS117 (human lung carcinoma)MTT25.0 µM[8]
Chloroacetaldehyde (CAA)S117 (human lung carcinoma)MTT15.3 µM[8]

Table 2: Clinical Dosing of Methylene Blue for Ifosfamide-Induced Encephalopathy

SettingDosageReference
Treatment50 mg intravenously every 4-8 hours[9][10]
Prophylaxis50 mg intravenously or orally three to four times daily[9]

Experimental Protocols

In Vitro Neurotoxicity Assessment: MTT Assay

This protocol is adapted for assessing the cytotoxicity of Ifosfamide or CAA on a neuronal cell line like SH-SY5Y.

Materials:

  • SH-SY5Y neuroblastoma cells

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plates

  • Ifosfamide or Chloroacetaldehyde (CAA) stock solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]

  • Treatment: Prepare serial dilutions of Ifosfamide or CAA in culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium only). Incubate for 24-48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

In Vivo Neurobehavioral Assessment: Open Field Test

This protocol is designed to assess locomotor activity and anxiety-like behavior in a rodent model of Ifosfamide-induced neurotoxicity.

Materials:

  • Open field apparatus (a square arena with walls)

  • Video tracking software

  • Rodent model (e.g., Wistar rats)

  • Ifosfamide solution for injection

Procedure:

  • Animal Dosing: Administer Ifosfamide to the animals at a pre-determined neurotoxic dose. Include a control group receiving vehicle.

  • Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the test.

  • Test Procedure:

    • Place a single animal in the center of the open field arena.

    • Record the animal's activity for a set period (e.g., 5-10 minutes) using the video tracking software.[12]

    • Clean the arena thoroughly with 70% ethanol between each animal to remove olfactory cues.

  • Parameters to Measure:

    • Total distance traveled: An indicator of general locomotor activity.

    • Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).[12]

    • Rearing frequency: The number of times the animal stands on its hind legs, an exploratory behavior.

  • Data Analysis: Compare the measured parameters between the Ifosfamide-treated group and the control group using appropriate statistical tests.

Visualizations

Ifosfamide_Metabolism_and_Neurotoxicity cluster_0 Ifosfamide Metabolism cluster_1 Mitochondrial Dysfunction cluster_2 Intervention with Methylene Blue Ifosfamide This compound CYP450 CYP450 (Liver) Ifosfamide->CYP450 Active_Metabolite 4-Hydroxyifosfamide (Active Metabolite) CYP450->Active_Metabolite 4-hydroxylation Dechloroethylation N-dechloroethylation CYP450->Dechloroethylation CAA Chloroacetaldehyde (CAA) (Neurotoxic Metabolite) Dechloroethylation->CAA Mitochondrion Mitochondrion CAA->Mitochondrion GSH_Depletion GSH Depletion CAA->GSH_Depletion Causes Complex_I Complex I (Electron Transport Chain) Mitochondrion->Complex_I ATP_Production ATP Production Complex_I->ATP_Production Inhibition NADH_Accumulation NADH Accumulation Complex_I->NADH_Accumulation Leads to Neuronal_Damage Neuronal Damage & Neurotoxicity ATP_Production->Neuronal_Damage Decreased ATP leads to NADH_Accumulation->Neuronal_Damage Contributes to GSH_Depletion->Neuronal_Damage Increases Oxidative Stress Methylene_Blue Methylene Blue Electron_Acceptor Alternative Electron Acceptor Methylene_Blue->Electron_Acceptor Acts as NADH_Oxidation NADH Oxidation Methylene_Blue->NADH_Oxidation Promotes MAO_Inhibition MAO Inhibition Methylene_Blue->MAO_Inhibition Causes Electron_Acceptor->ATP_Production Restores MAO_Inhibition->CAA Reduces formation of

Caption: Ifosfamide metabolism, neurotoxicity mechanism, and Methylene Blue intervention.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start_vitro Seed Neuronal Cells (e.g., SH-SY5Y) treat_vitro Treat with Ifosfamide/CAA +/- Methylene Blue start_vitro->treat_vitro incubate_vitro Incubate (24-48h) treat_vitro->incubate_vitro assay_vitro Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate_vitro->assay_vitro analyze_vitro Analyze Cell Viability assay_vitro->analyze_vitro start_vivo Administer Ifosfamide to Rodents +/- Methylene Blue behavior_test Conduct Behavioral Tests (e.g., Open Field Test) start_vivo->behavior_test tissue_collection Collect Brain Tissue behavior_test->tissue_collection biochem_analysis Biochemical Analysis (e.g., ATP levels, GSH levels) tissue_collection->biochem_analysis analyze_vivo Analyze Neurobehavioral & Biochemical Data biochem_analysis->analyze_vivo

Caption: Experimental workflow for assessing Ifosfamide neurotoxicity and countermeasures.

References

Technical Support Center: Managing Ifosfamide-Induced Hemorrhagic Cystitis in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing ifosfamide-induced hemorrhagic cystitis in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is ifosfamide-induced hemorrhagic cystitis?

A1: Ifosfamide-induced hemorrhagic cystitis is a significant, dose-limiting side effect of ifosfamide, a chemotherapy agent.[1] It is characterized by inflammation and bleeding of the bladder lining.[2] This toxicity is primarily caused by a metabolite of ifosfamide called acrolein, which accumulates in the urine and causes direct damage to the bladder urothelium.[3][4]

Q2: What are the common clinical signs of hemorrhagic cystitis in animal models?

A2: Common signs in animal models, such as rats and mice, include hematuria (blood in the urine), increased bladder wet weight due to edema and hemorrhage, and observable changes in urination frequency.[5][6] Macroscopic examination of the bladder may reveal edema, hemorrhage, and ulcerations.[7]

Q3: What is Mesna and how does it prevent ifosfamide-induced hemorrhagic cystitis?

A3: Mesna (sodium 2-mercaptoethane sulfonate) is a uroprotective agent commonly co-administered with ifosfamide.[8] In the kidneys, Mesna is converted to its active form, which is then excreted into the urine. In the bladder, it neutralizes the toxic effects of acrolein by forming a non-toxic compound that is safely excreted.[9]

Q4: Are there alternatives to Mesna for uroprotection in animal studies?

A4: Yes, several alternatives to Mesna have been investigated. These include:

  • Glutathione: An antioxidant that has demonstrated comparable efficacy to Mesna in reducing ifosfamide-induced hemorrhagic cystitis in rats.[7][10]

  • Ketamine: Known for its anesthetic and analgesic properties, ketamine has also shown anti-inflammatory effects that can ameliorate ifosfamide-induced bladder damage.[11]

  • Isopropyl Gallate (IPG): A compound derived from gallic acid that has shown protective effects against bladder damage by reducing inflammation and oxidative stress in mice.[12]

  • Ternatin: A flavonoid that, when used in combination with Mesna, has been shown to block cyclophosphamide and ifosfamide-induced hemorrhagic cystitis in rats.[13]

  • Hyperhydration: Increasing fluid intake helps to dilute the concentration of acrolein in the urine, thereby reducing its toxicity.[8]

Q5: What are the key parameters to assess the severity of hemorrhagic cystitis in animal models?

A5: Key parameters for assessment include:

  • Macroscopic Evaluation: This involves assessing the bladder for visible signs of injury, such as edema (swelling) and hemorrhage (bleeding), often using a scoring system. Bladder wet weight is also a key indicator, with an increase suggesting edema.[8][12]

  • Histopathological Examination: Microscopic analysis of bladder tissue is crucial for evaluating the extent of urothelial damage, inflammation, ulceration, and hemorrhage.[7][14]

  • Biochemical Markers: Measurement of inflammatory cytokines (e.g., TNF-α, IL-1β) and markers of oxidative stress (e.g., malondialdehyde - MDA) in bladder tissue can provide quantitative data on the inflammatory response.[5][12]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High variability in bladder injury between animals in the same group. Inconsistent drug administration (e.g., intraperitoneal leakage).Dehydration in some animals, leading to more concentrated urotoxic metabolites.[8]Genetic differences in drug metabolism within the same strain.[8]Ensure proper and consistent intraperitoneal (i.p.) injection technique.[8]Provide ad libitum access to water. Consider providing hydration support (e.g., subcutaneous saline) to prevent dehydration.[8]Increase the number of animals per group to improve statistical power.[8]
Uroprotective agent (e.g., Mesna) shows little to no effect. Incorrect timing or dosage of the uroprotectant.[8]Degradation of the uroprotective agent.Administer Mesna according to established protocols, typically before and at multiple time points after ifosfamide administration to ensure its presence in the bladder when acrolein is excreted.[8][15]Verify the dosage calculations for the uroprotectant.[8]Prepare fresh solutions of the uroprotective agent for each experiment.
Difficulty in quantifying the degree of bladder hemorrhage. Subjective macroscopic scoring.Hematuria can be transient.Utilize quantitative methods such as measuring bladder hemoglobin content.[12]Employ a standardized macroscopic scoring system for edema and hemorrhage.[7][8]Collect urine at multiple time points to assess hematuria.[8]
Histopathological findings do not correlate with macroscopic observations. Sampling error during tissue processing.The plane of sectioning may miss focal lesions.Early or delayed stages of injury may not show gross changes.Ensure the entire bladder is properly fixed and embedded.[8]Section the bladder at multiple levels to obtain a comprehensive view.[8]Correlate histology with specific time points post-ifosfamide administration.

Quantitative Data Summary

Table 1: Effect of Uroprotective Agents on Bladder Wet Weight in Rodent Models of Ifosfamide-Induced Hemorrhagic Cystitis

Treatment GroupAnimal ModelBladder Wet Weight (% increase vs. control)Bladder Wet Weight Reduction (%)Reference
Ifosfamide (IFS) onlyRat220.1%-[11]
IFS + MesnaRatNot specified54.2%[11]
IFS + KetamineRatNot specified58.5%[11]
IFS + Ketamine + MesnaRatNot specified63.3%[11]
Ifosfamide (IFOS) onlyMouseMarked Increase-[12]
IFOS + Isopropyl Gallate (12.5 mg/kg)MouseNot specified29.73%[12]
IFOS + Isopropyl Gallate (25 mg/kg)MouseNot specified36.86%[12]

Table 2: Effect of Isopropyl Gallate (IPG) and Mesna on Biochemical Markers in Mouse Bladder Tissue

Treatment GroupMalondialdehyde (MDA) Reduction (%)TNF-α Reduction (%)IL-1β Reduction (%)Reference
IFOS + IPG (25 mg/kg)32.53%88.72%62.87%[12]
IFOS + Mesna (80 mg/kg)34.29%93.44%70.04%[12]

Experimental Protocols

Protocol 1: Induction of Hemorrhagic Cystitis in Mice with Ifosfamide

  • Materials: Ifosfamide (IFOS), Sterile saline, Mice (e.g., Swiss), Syringes and needles for intraperitoneal (i.p.) injection.

  • Procedure:

    • Prepare a fresh solution of Ifosfamide in sterile saline.

    • Administer a single dose of Ifosfamide (e.g., 400 mg/kg) via i.p. injection to the mice.[16]

    • House the animals with free access to food and water.

    • Euthanize the animals at a predetermined time point (e.g., 12 or 24 hours) after Ifosfamide administration.[11][16]

    • Carefully dissect and collect the bladders for macroscopic and microscopic evaluation.[8]

Protocol 2: Mesna Uroprotection in an Ifosfamide-Induced Cystitis Model in Mice

  • Materials: Ifosfamide (IFOS), Mesna, Sterile saline, Mice, Syringes and needles for i.p. injection.

  • Procedure:

    • Prepare fresh solutions of Ifosfamide and Mesna in sterile saline.

    • Administer Mesna (e.g., 80 mg/kg, i.p.) at specific time points relative to Ifosfamide administration. A common protocol involves administering Mesna 5 minutes before, and 4 and 8 hours after the Ifosfamide injection.

    • Administer a single dose of Ifosfamide (e.g., 400 mg/kg, i.p.).

    • Include a control group that receives Ifosfamide but no Mesna.

    • Euthanize the animals 12 hours after Ifosfamide injection.

    • Collect bladders for macroscopic and histopathological analysis.

Protocol 3: Histopathological Evaluation of Hemorrhagic Cystitis

  • Procedure:

    • Fix the collected bladders in 10% formalin.

    • Embed the fixed tissues in paraffin.

    • Section the paraffin-embedded tissues at a thickness of 5 µm.

    • Stain the sections with Hematoxylin and Eosin (H&E).

    • Evaluate the stained sections under a light microscope for:

      • Edema

      • Hemorrhage

      • Inflammatory cell infiltration

      • Urothelial desquamation (sloughing of bladder lining cells)[11][14]

    • Utilize a semi-quantitative scoring system to grade the severity of these changes.[17]

Visualizations

experimental_workflow Experimental Workflow for Ifosfamide-Induced Hemorrhagic Cystitis cluster_setup Animal Preparation & Dosing cluster_monitoring Observation & Sample Collection cluster_analysis Data Analysis animal_prep Acclimatize Animals grouping Randomly Assign to Treatment Groups animal_prep->grouping dosing Administer Ifosfamide +/- Uroprotectant (i.p.) grouping->dosing monitoring Monitor for Clinical Signs (e.g., hematuria) dosing->monitoring 12-24 hours euthanasia Euthanize at Predetermined Time Point monitoring->euthanasia collection Collect Bladder & Urine Samples euthanasia->collection macro_eval Macroscopic Evaluation (Bladder Wet Weight, Scoring) collection->macro_eval histo_eval Histopathological Analysis (H&E Staining, Scoring) collection->histo_eval biochem_eval Biochemical Assays (Cytokines, Oxidative Stress) collection->biochem_eval

Caption: Workflow for inducing and evaluating ifosfamide-induced hemorrhagic cystitis.

signaling_pathway Key Signaling Pathways in Ifosfamide-Induced Cystitis cluster_trigger Initial Insult cluster_cellular_response Cellular Response & Inflammation cluster_pathology Pathological Outcomes Ifosfamide Ifosfamide Acrolein Acrolein (Metabolite) Ifosfamide->Acrolein Metabolism Urothelial_Damage Urothelial Cell Damage Acrolein->Urothelial_Damage Direct Toxicity ROS Reactive Oxygen Species (ROS) Production Urothelial_Damage->ROS Inflammatory_Mediators Release of Pro-inflammatory Cytokines & Chemokines (TNF-α, IL-1β, IL-6) Urothelial_Damage->Inflammatory_Mediators Cell_Death Apoptosis & Necrosis Urothelial_Damage->Cell_Death NFkB NF-κB Activation ROS->NFkB Inflammatory_Mediators->NFkB JAK_STAT JAK-STAT Pathway Activation Inflammatory_Mediators->JAK_STAT NFkB->Inflammatory_Mediators Edema Edema NFkB->Edema Inflammation Inflammatory Cell Infiltration NFkB->Inflammation JAK_STAT->Inflammation Hemorrhage Hemorrhage Inflammation->Hemorrhage

Caption: Signaling pathways activated during ifosfamide-induced hemorrhagic cystitis.

References

Technical Support Center: Optimizing (+)-Ifosfamide Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (+)-Ifosfamide dosage for in vivo experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Issue Potential Cause Recommended Solution
High mortality or excessive weight loss in treatment group. Dosage is too high, leading to severe toxicity.- Reduce the Ifosfamide dosage. - Consider a fractionated dosing schedule instead of a single high dose.[1][2] - Ensure adequate hydration (at least 2 L/day equivalent for humans) to mitigate renal toxicity.[3][4] - Co-administer Mesna to prevent urotoxicity (hemorrhagic cystitis).[1][3][4]
Lack of tumor regression or desired therapeutic effect. - Dosage is too low. - Inefficient metabolic activation of Ifosfamide. - Tumor model is resistant to Ifosfamide.- Gradually increase the Ifosfamide dosage, monitoring for toxicity. - Ensure the animal model has competent hepatic function for prodrug activation.[5][6][7] - Consider using a different tumor model known to be sensitive to Ifosfamide (e.g., certain breast, lung, or testicular cancers).[8] - Investigate combination therapies.
High incidence of hemorrhagic cystitis (bloody urine). Urotoxicity caused by the metabolite acrolein accumulating in the bladder.[6][9]- Mandatory co-administration of Mesna. Mesna detoxifies acrolein in the urinary tract.[1][3] - Ensure vigorous hydration of the animals.[3][10]
Signs of neurotoxicity (e.g., lethargy, confusion, seizures). Neurotoxicity is a known side effect, potentially caused by the metabolite chloroacetaldehyde (CAA).[1][11]- Reduce the Ifosfamide dosage. - Avoid oral administration, as it can lead to higher levels of neurotoxic metabolites.[12][13] - Monitor animals closely for neurological symptoms.
Variable or inconsistent results between experiments. - Differences in drug preparation and administration. - Inter-animal variability in drug metabolism. - Inconsistent health status of animals.- Standardize drug formulation, administration route, and timing. - Use a sufficient number of animals per group to account for biological variability. - Ensure all animals are of similar age, weight, and health status before starting the experiment.

Frequently Asked Questions (FAQs)

Dose and Administration

1. What is a typical starting dose for this compound in mice?

A common starting point for in vivo studies in mice is in the range of 50-150 mg/kg, administered intraperitoneally (i.p.) or intravenously (i.v.).[14][15] The maximum tolerated dose in nude mice has been reported to be 130 mg/kg per day when given on days 1-3 and 15-17.[8] It is crucial to perform a dose-escalation study to determine the optimal dose for your specific model and experimental goals.

2. What are the different routes of administration for Ifosfamide in vivo?

Common routes of administration for in vivo experiments include:

  • Intravenous (i.v.): This is the most common clinical route and provides 100% bioavailability.[1][16]

  • Intraperitoneal (i.p.): Frequently used in rodent models for its convenience.[8][17]

  • Subcutaneous (s.c.): Can also be used and may result in lower toxicity compared to i.p. administration.[8]

  • Oral (p.o.): While possible, it is generally not recommended for preclinical studies due to increased risk of neurotoxicity.[12][13]

3. Should I administer Ifosfamide as a single dose or in a fractionated schedule?

Fractionating the dose (giving smaller doses more frequently) can help reduce toxicity while maintaining efficacy.[1][2] For example, a total dose can be divided and administered over 3-5 consecutive days.[3]

Toxicity and Management

4. What are the primary toxicities associated with Ifosfamide?

The main dose-limiting toxicities are:

  • Urotoxicity: Hemorrhagic cystitis caused by the metabolite acrolein.[6][9]

  • Nephrotoxicity: Kidney damage can be a significant side effect.[6][17]

  • Neurotoxicity: Can manifest as confusion, drowsiness, and in severe cases, coma.[1][2][11]

  • Myelosuppression: Suppression of bone marrow, leading to decreased blood cell counts.[3]

5. How can I mitigate Ifosfamide-induced toxicity?

  • Mesna Co-administration: Essential for preventing hemorrhagic cystitis.[1][3]

  • Hydration: Ensure animals are well-hydrated to help flush out toxic metabolites.[3][10]

  • Dose Optimization: Use the lowest effective dose and consider fractionated schedules.

  • Monitoring: Regularly monitor animals for signs of toxicity, including weight loss, changes in behavior, and urine color.

Mechanism of Action and Metabolism

6. How does this compound work?

Ifosfamide is a prodrug that is metabolically activated by cytochrome P450 enzymes in the liver to its active form, isophosphoramide mustard.[5][6][9] Isophosphoramide mustard is an alkylating agent that forms cross-links in DNA, leading to inhibition of DNA synthesis and apoptosis (cell death) in cancer cells.[9][18]

7. What is the role of the liver in Ifosfamide's activity?

The liver is the primary site of Ifosfamide activation.[5][6] Hepatic CYP3A4 and CYP2B6 enzymes are crucial for converting Ifosfamide into its active and toxic metabolites.[7] Therefore, the liver function of the animal model can significantly impact the drug's efficacy and toxicity profile.

Quantitative Data Summary

Table 1: Reported In Vivo Dosages of Ifosfamide in Rodent Models

Animal Model Dosage Route Schedule Notes Reference
Nude Mice (with human tumor xenografts)130 mg/kg/dayi.p. or s.c.Days 1-3 & 15-17Maximum tolerated dose. s.c. route showed lower lethality.[8]
C57BL/6 Mice50 mg/kgi.p.Single doseUsed for metabolomic analysis.[14]
C57BL/6 Mice (with MCA205 tumors)100-300 mg/kgi.p.Single doseDose-dependent delay in tumor growth observed.[15]
Rats50 mg/kgi.p.Single doseNo pathological changes observed.[17]
Rats75-100 mg/kgi.p.Repeated daily for 1 weekResulted in body weight loss.[17]

Table 2: Ifosfamide-Related Toxicities

Toxicity Incidence/Details Primary Metabolite Management Reference
Hemorrhagic CystitisOccurs in a significant percentage of cases without uroprotection.AcroleinCo-administration of Mesna and vigorous hydration.[1][6][9]
Neurotoxicity (Encephalopathy)Occurs in ~15-30% of human patients; risk increases with high doses and oral administration.Chloroacetaldehyde (CAA)Discontinue or reduce dose; avoid oral route.[1][2]
MyelosuppressionDose-dependent, with nadir around the second week after administration.Isophosphoramide mustardMonitor blood counts; dose modification may be required.[3]
NephrotoxicityCan lead to Fanconi syndrome and irreversible damage.Chloroacetaldehyde (CAA) & AcroleinMonitor renal function; ensure adequate hydration.[6][17]

Experimental Protocols

Protocol 1: Preparation and Administration of Ifosfamide and Mesna (Mouse Model)
  • Reconstitution of Ifosfamide:

    • Aseptically reconstitute Ifosfamide powder with sterile water for injection or 0.9% sodium chloride to a desired stock concentration (e.g., 50 mg/mL).

    • Further dilute the stock solution with sterile 0.9% saline to the final concentration needed for injection based on the average weight of the mice in the treatment group.

  • Preparation of Mesna:

    • Prepare a separate sterile solution of Mesna in 0.9% saline. The dose of Mesna is typically a percentage of the Ifosfamide dose. A common regimen is to give Mesna at 20% of the Ifosfamide dose at the time of Ifosfamide administration, and again at 4 and 8 hours post-Ifosfamide injection.

  • Intraperitoneal (i.p.) Injection Procedure:

    • Properly restrain the mouse.

    • Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent bladder or cecum puncture.

    • Use a 25-27 gauge needle and insert it at a 10-20 degree angle into the peritoneal cavity.

    • Gently aspirate to ensure no fluid is drawn back.

    • Slowly inject the calculated volume of Ifosfamide solution.

    • Administer the Mesna solution via a separate i.p. injection at the appropriate time points.

Protocol 2: Monitoring for Efficacy and Toxicity
  • Tumor Growth Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Plot tumor growth curves for each treatment group.

  • Toxicity Monitoring:

    • Record the body weight of each animal daily or at least 3 times per week.

    • Observe animals daily for clinical signs of toxicity, such as changes in posture, activity, grooming, and signs of pain or distress.

    • Monitor for hematuria (blood in urine) by visual inspection of bedding.

    • At the end of the study, collect blood for complete blood count (CBC) to assess myelosuppression and serum for chemistry panels to evaluate renal and hepatic function.

    • Perform histological analysis of the bladder and kidneys to assess urotoxicity and nephrotoxicity.

Visualizations

Ifosfamide_Activation_Pathway Ifosfamide This compound (Prodrug) Hydroxylation 4-Hydroxylation (Activation) Ifosfamide->Hydroxylation Dechloroethylation N-dechloroethylation (Inactivation/Toxification) Ifosfamide->Dechloroethylation Hydroxy_IF 4-Hydroxyifosfamide Hydroxylation->Hydroxy_IF Dechloro_IF Dechloroethylated Metabolites Dechloroethylation->Dechloro_IF CAA Chloroacetaldehyde (CAA) (Neurotoxic/Nephrotoxic) Dechloroethylation->CAA Aldo_IF Aldoifosfamide Hydroxy_IF->Aldo_IF Tautomerization IPM Isophosphoramide Mustard (Active Metabolite) Aldo_IF->IPM Acrolein Acrolein (Urotoxic) Aldo_IF->Acrolein DNA_Damage DNA Alkylation & Cross-linking IPM->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis CYP CYP3A4, CYP2B6 (Liver) CYP->Hydroxylation CYP->Dechloroethylation

Caption: Metabolic activation and mechanism of action of this compound.

Experimental_Workflow start Start: Animal Acclimatization & Health Check tumor_implant Tumor Cell Implantation (if applicable) start->tumor_implant randomization Randomization into Treatment Groups tumor_implant->randomization treatment Ifosfamide +/- Mesna Administration randomization->treatment monitoring Daily Monitoring: - Body Weight - Clinical Signs - Tumor Volume treatment->monitoring endpoint Endpoint Reached: - Tumor size limit - Predefined time point monitoring->endpoint Monitor until analysis Data Collection & Analysis: - Tumor Growth Inhibition - Blood & Tissue Analysis endpoint->analysis

References

Technical Support Center: Enhancing the Therapeutic Index of (+)-Ifosfamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the therapeutic index of (+)-Ifosfamide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from the standard racemic mixture?

Ifosfamide is a chiral compound administered as a racemic mixture of two enantiomers: (R)-Ifosfamide and (S)-Ifosfamide. The "(+)" designation refers to the dextrorotatory enantiomer, which is (R)-Ifosfamide. Research suggests that the enantiomers of Ifosfamide are metabolized differently. (R)-Ifosfamide is preferentially metabolized by CYP3A4/5 via the 4-hydroxylation pathway, which leads to the active, anti-cancer metabolite, 4-hydroxy-ifosfamide.[1] Conversely, (S)-Ifosfamide has a higher intrinsic metabolic clearance and is more readily metabolized through N-dechloroethylation, a pathway that produces the neurotoxic and urotoxic metabolite, chloroacetaldehyde (CAA).[1][2] Therefore, using the pure (+)-(R)-enantiomer could potentially increase the therapeutic index by maximizing the production of the active metabolite while minimizing the formation of toxic byproducts.

Q2: What are the primary dose-limiting toxicities of Ifosfamide and their underlying mechanisms?

The two primary dose-limiting toxicities of Ifosfamide are:

  • Urotoxicity (Hemorrhagic Cystitis): This is caused by the accumulation of acrolein, a metabolite of 4-hydroxy-ifosfamide, in the bladder. Acrolein is a highly reactive molecule that can damage the bladder urothelium, leading to inflammation and bleeding.

  • Neurotoxicity (Encephalopathy): This is primarily attributed to the metabolite chloroacetaldehyde (CAA), which can cross the blood-brain barrier.[3] CAA is thought to disrupt mitochondrial function, leading to a range of neurological symptoms from mild confusion and drowsiness to severe encephalopathy, seizures, and coma.[4]

Q3: How can the major toxicities of Ifosfamide be mitigated?

  • Urotoxicity: Co-administration of Mesna (sodium 2-mercaptoethane sulfonate) is the standard of care to prevent hemorrhagic cystitis. Mesna concentrates in the bladder and neutralizes acrolein, forming a non-toxic compound that is safely excreted.[5][6]

  • Neurotoxicity: Methylene blue is used for both the treatment and prophylaxis of Ifosfamide-induced encephalopathy.[7][8] It is believed to act as an alternative electron acceptor in the mitochondrial respiratory chain, bypassing the inhibition caused by CAA. It may also inhibit the formation of CAA.[9]

Q4: What are the known mechanisms of resistance to Ifosfamide?

Resistance to Ifosfamide can develop through several mechanisms, including:

  • Increased Drug Detoxification: Overexpression of aldehyde dehydrogenase (ALDH) enzymes can lead to the rapid detoxification of 4-hydroxy-ifosfamide to inactive metabolites before it can exert its cytotoxic effects.[1]

  • Enhanced DNA Repair: Cancer cells can upregulate DNA repair mechanisms to counteract the DNA damage induced by Ifosfamide's alkylating metabolites.

Troubleshooting Guides

Issue: High Incidence of Urotoxicity (Hematuria) Despite Mesna Administration
Possible Cause Troubleshooting Action
Inadequate Mesna Dosage or Scheduling Ensure the total daily dose of Mesna is at least 60% of the total daily Ifosfamide dose. For high-dose Ifosfamide, a 1:1 ratio (Mesna:Ifosfamide) is often used. Administer Mesna immediately before or with Ifosfamide and at 4 and 8 hours after. For continuous Ifosfamide infusions, a continuous Mesna infusion is recommended.[5][10]
Insufficient Hydration Maintain vigorous hydration (e.g., at least 2 L/day intravenously or orally) to ensure high urine output and dilution of any residual toxic metabolites.[3]
Pre-existing Risk Factors Patients with a history of pelvic irradiation or concurrent use of other urotoxic agents may require more aggressive uroprotection strategies. Consider increasing the Mesna to Ifosfamide ratio or extending the duration of Mesna administration.
Issue: Onset of Neurotoxicity (Confusion, Drowsiness, Seizures)
Possible Cause Troubleshooting Action
High Dose or Rapid Infusion of Ifosfamide Consider reducing the Ifosfamide dose or prolonging the infusion duration in subsequent cycles.[11]
Patient-Specific Risk Factors Patients with renal impairment, low serum albumin, or a history of CNS disorders are at higher risk. Prophylactic administration of Methylene Blue should be considered for these patients.[8][12]
Metabolic Disturbance If neurotoxicity occurs, immediately discontinue the Ifosfamide infusion and administer Methylene Blue. Monitor electrolytes and renal function closely.

Quantitative Data Summary

Table 1: Ifosfamide and Metabolite In Vitro Cytotoxicity
Cell LineMetaboliteIC50 (µM)
MX1 (Human Breast Cancer) 4-hydroxy-ifosfamide10.8[13]
Chloroacetaldehyde (CAA)8.6[13]
S117 (Human Non-Small-Cell Lung Cancer) 4-hydroxy-ifosfamide25.0[13]
Chloroacetaldehyde (CAA)15.3[13]
Landa Leiden (Human Renal Tubular Cells) 4-hydroxy-ifosfamideSimilar toxicity to CAA[13]
Chloroacetaldehyde (CAA)Similar toxicity to 4-hydroxy-ifosfamide[13]
Table 2: Clinical Efficacy of Ifosfamide/Mesna in Sarcoma
Study PopulationTreatment RegimenOverall Response Rate
124 Previously Treated Sarcoma Patients Ifosfamide 2.0g/m² days 1-4 with Mesna21%[14]
Table 3: Methylene Blue Efficacy in Ifosfamide-Induced Encephalopathy (IIE)
StudyTreatmentOutcome
Retrospective Study (12 patients) 8 patients received Methylene Blue (50 mg IV every 4 hours)Full recovery within 24-72 hours.[15]
4 patients did not receive Methylene BlueSpontaneous recovery after 48 hours.[15]
Retrospective Analysis (17 patients with IIE) 14 patients treated with Methylene Blue (3x50 mg/day IV)All 14 patients recovered.[16]

Experimental Protocols

Protocol 1: Mesna Administration for Uroprotection

Objective: To prevent Ifosfamide-induced hemorrhagic cystitis.

Materials:

  • Ifosfamide for injection

  • Mesna for injection or oral tablets

  • 0.9% Sodium Chloride or 5% Dextrose for infusion

  • Hydration fluids (oral or IV)

Procedure:

  • Hydration: Initiate vigorous hydration (e.g., 1-2 L of IV fluid or oral equivalent) prior to Ifosfamide administration.

  • Mesna Dosing:

    • IV Bolus: The total daily dose of Mesna should be at least 60% of the total daily Ifosfamide dose. Administer the first dose of Mesna (20% of the Ifosfamide dose) as an IV bolus immediately before the Ifosfamide infusion. Administer subsequent doses (20% of the Ifosfamide dose each) at 4 and 8 hours after the start of the Ifosfamide infusion.[3]

    • IV/Oral Combination: Administer an IV bolus of Mesna (20% of the Ifosfamide dose) at the time of Ifosfamide administration. Follow with oral Mesna tablets (40% of the Ifosfamide dose) at 2 and 6 hours after Ifosfamide.[10]

    • Continuous Infusion: For continuous Ifosfamide infusions, administer Mesna as a continuous infusion at a dose equal to the Ifosfamide dose.

  • Monitoring: Monitor for signs of hematuria (visual inspection of urine, urinalysis for red blood cells).

Protocol 2: Methylene Blue Administration for Neurotoxicity

Objective: For the treatment and prophylaxis of Ifosfamide-induced encephalopathy.

Materials:

  • Methylene Blue 1% solution for injection

  • 5% Dextrose for dilution

Procedure:

  • Treatment of Acute IIE:

    • Upon observation of neurological symptoms (confusion, agitation, somnolence), discontinue the Ifosfamide infusion.

    • Administer Methylene Blue 50 mg intravenously every 4 to 8 hours until symptoms resolve.[7][17] For children, a dose of 1 mg/kg may be used.[17]

    • The Methylene Blue can be given as a slow IV push over at least 5 minutes or diluted in 50 mL of 5% Dextrose and infused over 15-30 minutes.[18]

  • Prophylaxis of IIE:

    • For patients with known risk factors or a prior history of IIE, administer Methylene Blue 50 mg intravenously or orally every 6 to 8 hours for the duration of the Ifosfamide infusion.[7][17]

  • Monitoring:

    • Perform baseline and regular neurological assessments.

    • Monitor for potential side effects of Methylene Blue, such as dizziness, headache, and bluish discoloration of urine.

Protocol 3: In Vivo Assessment of this compound Efficacy in a Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model.

Materials:

  • Immuno-compromised mice (e.g., nude or SCID)

  • Human tumor cell line of interest

  • This compound

  • Vehicle for drug administration (e.g., sterile saline)

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant cultured human tumor cells into the flank of the immuno-compromised mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

  • Treatment Administration:

    • Treatment Group: Administer this compound at a predetermined dose and schedule (e.g., intraperitoneally daily for 5 days).[19]

    • Control Group: Administer an equivalent volume of the vehicle.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.52 x length x width²).[20]

  • Efficacy Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration. Efficacy is determined by comparing the tumor growth inhibition in the treatment group relative to the control group.

Visualizations

Ifosfamide_Metabolism cluster_enantiomers Ifosfamide Enantiomers cluster_activation Therapeutic Activation Pathway cluster_toxification Toxification Pathway R_IFO (+)-(R)-Ifosfamide 4_OH_IFO 4-Hydroxy-Ifosfamide R_IFO->4_OH_IFO CYP3A4/5 (Preferential) Dechloroethyl_IFO Dechloroethyl-Ifosfamide R_IFO->Dechloroethyl_IFO CYP2B6/3A4 S_IFO (-)-(S)-Ifosfamide S_IFO->4_OH_IFO CYP2B6 S_IFO->Dechloroethyl_IFO CYP2B6/3A4 (Preferential) Aldo Aldophosphamide 4_OH_IFO->Aldo PM Phosphoramide Mustard (Active Alkylating Agent) Aldo->PM Acrolein Acrolein (Urotoxic) Aldo->Acrolein CAA Chloroacetaldehyde (CAA) (Neurotoxic) Dechloroethyl_IFO->CAA

Caption: Metabolic pathways of Ifosfamide enantiomers.

Uroprotection_Workflow start Start Ifosfamide Treatment hydration Initiate Vigorous Hydration start->hydration ifo_admin Administer Ifosfamide hydration->ifo_admin mesna_admin Administer Mesna (Concurrent and post-infusion) ifo_admin->mesna_admin monitoring Monitor for Hematuria mesna_admin->monitoring hematuria_detected Hematuria Detected? monitoring->hematuria_detected end End of Treatment Cycle hematuria_detected->end No increase_uroprotection Increase Hydration and/or Mesna Dose in Subsequent Cycles hematuria_detected->increase_uroprotection Yes increase_uroprotection->end

Caption: Experimental workflow for Mesna-mediated uroprotection.

Neuroprotection_Workflow start Start Ifosfamide Treatment risk_assessment Assess Neurotoxicity Risk (Renal function, albumin, history) start->risk_assessment high_risk High Risk? risk_assessment->high_risk prophylaxis Administer Prophylactic Methylene Blue high_risk->prophylaxis Yes ifo_admin Administer Ifosfamide high_risk->ifo_admin No prophylaxis->ifo_admin monitoring Monitor Neurological Status ifo_admin->monitoring neurotoxicity_detected Neurotoxicity Detected? monitoring->neurotoxicity_detected stop_ifo Stop Ifosfamide Infusion neurotoxicity_detected->stop_ifo Yes end End of Treatment Cycle neurotoxicity_detected->end No treat_mb Administer Therapeutic Methylene Blue stop_ifo->treat_mb treat_mb->end

References

Technical Support Center: Stereospecific Synthesis of Ifosfamide Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of ifosfamide (IFO) and its metabolites. Ifosfamide contains a chiral phosphorus center, and its metabolism is highly stereoselective, yielding enantiomers with different therapeutic and toxicological profiles.[1][2] This guide provides troubleshooting for common challenges, answers to frequently asked questions, and detailed protocols to assist in your research.

Frequently Asked questions (FAQs)

Q1: Why is the stereospecific synthesis of ifosfamide metabolites important?

Ifosfamide is administered as a racemic mixture of (R)- and (S)-enantiomers.[1] Its metabolic activation and detoxification pathways are stereoselective. The desired therapeutic effect comes from the 4-hydroxylation pathway, which is preferential for the (R)-enantiomer and leads to the active alkylating agent, isophosphoramide mustard (IPM).[2][3] Conversely, the N-dechloroethylation pathway, which produces the neurotoxic metabolite chloroacetaldehyde (CAA), is favored by the (S)-enantiomer.[1][2] Therefore, synthesizing and studying the individual enantiomers of IFO and its metabolites are crucial for developing therapies with an improved therapeutic index and reduced toxicity.[3]

Q2: What are the major metabolites of ifosfamide, and which are chiral?

The primary metabolic pathways are 4-hydroxylation (activation) and N-dechloroethylation (deactivation and toxicity).[4]

  • Chiral Metabolites:

    • 4-hydroxyifosfamide (exists in equilibrium with its tautomer, aldoifosfamide)[1][3]

    • 2-dechloroethylifosfamide[5]

    • 3-dechloroethylifosfamide[5]

    • Isophosphoramide mustard (IPM) - the active alkylating agent[3][6]

  • Achiral Metabolites:

    • 4-ketoifosfamide[7]

    • Carboxyifosfamide[7]

    • Acrolein (associated with bladder toxicity)[6]

    • Chloroacetaldehyde (CAA) (associated with neurotoxicity and nephrotoxicity)[4][8]

Q3: What are the main challenges in the stereospecific synthesis of these metabolites?

The primary challenges include:

  • Synthesis of Chiral Precursors: Obtaining enantiomerically pure starting materials, such as chiral amino alcohols, can be difficult and expensive.[9]

  • Control of Stereochemistry at Phosphorus: Introducing the phosphoramidic chloride moiety and subsequent cyclization must be carefully controlled to avoid racemization or formation of diastereomeric mixtures.

  • Stability of Metabolites: The key active metabolite, 4-hydroxyifosfamide, is unstable, making its isolation and characterization challenging.[1][10]

  • Purification and Separation: Separating enantiomers and diastereomers often requires specialized techniques like chiral chromatography, which can be difficult to scale up.[11][12]

  • Low Yields: Side reactions, moisture sensitivity, and product degradation during workup or purification can lead to low overall yields.[13][14][15]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of Chiral Precursors (e.g., (S)-3-(2-chloroethylamino)propan-1-ol)
Symptom Potential Cause Suggested Solution
Low conversion of starting material Incomplete reaction; insufficient reaction time or temperature.Monitor the reaction by TLC or GC. Consider extending the reaction time or moderately increasing the temperature. Ensure high-purity starting materials.
Formation of multiple byproducts Side reactions due to lack of selectivity.Re-evaluate the choice of reagents and reaction conditions. For ring-opening of epoxides, ensure the regioselectivity is controlled by the appropriate catalyst or solvent system.
Product loss during workup The amino alcohol product may be water-soluble.During aqueous extraction, saturate the aqueous layer with NaCl to decrease the solubility of the product. Perform multiple extractions with an organic solvent.
Issue 2: Poor Stereocontrol or Low Yield during Phosphorodiamidic Chloride Coupling and Cyclization
Symptom Potential Cause Suggested Solution
Low yield of the coupled intermediate Phosphorodiamidic chloride reagent is hydrolyzed by moisture.Use freshly prepared or purchased phosphorodiamidic chloride. Ensure all glassware, solvents, and the inert atmosphere are rigorously dry.[13]
Inefficient base for HCl scavenging.Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) in slight excess.[16]
Formation of diastereomers or racemized product The base used for cyclization is too strong or reaction temperature is too high, causing epimerization.Use a milder base for the cyclization step (e.g., NaH). Maintain a low reaction temperature during the addition of the base and throughout the cyclization process.
Low yield in the final cyclization step Incorrect stoichiometry or slow reaction rate.Ensure precise measurement of reagents. Monitor the reaction by ³¹P NMR to track the consumption of the starting phosphoramidate.[13]
Issue 3: Difficulty in Chiral Separation and Analysis
Symptom Potential Cause Suggested Solution
Poor resolution of enantiomers on chiral HPLC/GC Incorrect stationary phase (column) or mobile phase composition.Screen different types of chiral columns (e.g., cyclodextrin-based for GC, polysaccharide-based for HPLC).[17][18] Optimize the mobile phase composition (e.g., hexane/isopropanol ratio for normal phase HPLC) and flow rate.
Inaccurate determination of enantiomeric excess (e.e.) Method is not sensitive enough or prone to error.Use multiple methods for e.e. determination for confirmation (e.g., chiral chromatography, NMR with a chiral solvating agent).[19] Ensure proper validation with racemic and enantiomerically enriched standards.
Decomposition of metabolites on the column Thermal instability (GC) or reactivity with the stationary phase.For GC analysis, ensure the metabolites are derivatized to increase volatility and stability. For HPLC, use buffered mobile phases to control pH and avoid degradation.

Quantitative Data Summary

The stereoselective metabolism and pharmacokinetics of ifosfamide have been studied in both humans and animals. The following table summarizes key quantitative data from literature.

Parameter (R)-Ifosfamide (S)-Ifosfamide Species / Conditions Reference
Metabolic Pathway Preference 4-Hydroxylation (Activation)N-Dechloroethylation (Toxicity)In vitro / In vivo (Rat)[2]
Plasma Half-life 7.12 h5.98 hHuman Patients[20]
Plasma Clearance 0.060 L h⁻¹ kg⁻¹0.072 L h⁻¹ kg⁻¹Human Patients[20]
Urinary Excretion (Unchanged Drug) > (S)-IFO< (R)-IFOChildren[21]
Urinary Excretion (3-DCE-IFO) Higher (from S-IFO)Lower (from R-IFO)Adult Patients[5]

Experimental Protocols

Protocol 1: Stereospecific Synthesis of (R)- and (S)-Ifosfamide

This protocol is a generalized representation based on asymmetric synthesis principles. A key step is the reaction of an enantiomerically pure amino alcohol with phosphorodiamidic chloride.

Step 1: Synthesis of Chiral Amino Alcohol Intermediate (Example) The synthesis of enantiopure 3-(2-chloroethylamino)propan-1-ol can be achieved via methods such as the ring-opening of a chiral epoxide or resolution of a racemic mixture.[22]

Step 2: Coupling with N,N-bis(2-chloroethyl)phosphorodiamidic chloride

  • Dissolve enantiomerically pure 3-(2-chloroethylamino)propan-1-ol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C.

  • Slowly add a solution of N,N-bis(2-chloroethyl)phosphorodiamidic chloride (1.0 eq.) in anhydrous DCM to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC.

  • Upon completion, filter the triethylamine hydrochloride salt and wash the filtrate with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude linear intermediate.

Step 3: Intramolecular Cyclization

  • Dissolve the crude intermediate from Step 2 in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to 0 °C.

  • Add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise to the solution.

  • Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours until TLC or ³¹P NMR indicates completion.

  • Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to obtain the desired ifosfamide enantiomer.

Protocol 2: Chiral Analysis by Gas Chromatography (GC)

This protocol outlines a general method for separating and quantifying the enantiomers of ifosfamide and its dechloroethylated metabolites.[17]

  • Sample Preparation: Extract ifosfamide and its metabolites from plasma or urine samples using a suitable organic solvent (e.g., chloroform). Evaporate the solvent and reconstitute the residue in a small volume of solvent for injection.

  • GC Column: Use a chiral capillary column, such as one with a heptakis(2,6-di-O-methyl-3-O-pentyl)-beta-cyclodextrin stationary phase.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 150 °C, hold for 1 min, then ramp to 220 °C at 5 °C/min.

    • Carrier Gas: Helium

    • Detector: Mass Spectrometer (MS) using selected-ion monitoring (SIM) for quantification.

  • Quantification: Generate calibration curves using standards of known concentrations for each enantiomer. The peak area ratio of the analyte to an internal standard is used for quantification.

Visualizations

Ifosfamide_Metabolism cluster_racemic Racemic Ifosfamide (IFO) cluster_activation Activation Pathway (Therapeutic Effect) cluster_deactivation Deactivation Pathway (Toxicity) RIFO (R)-Ifosfamide SIFO (S)-Ifosfamide R_4OH (R)-4-Hydroxy-IFO RIFO->R_4OH CYP3A4/5 (Major) R_DCE (R)-Dechloroethyl-IFO RIFO->R_DCE (Minor) S_4OH (S)-4-Hydroxy-IFO SIFO->S_4OH CYP2B6 (Minor) S_DCE (S)-Dechloroethyl-IFO SIFO->S_DCE (Major) IPM Isophosphoramide Mustard (IPM) (Active Alkylating Agent) R_4OH->IPM Acrolein Acrolein (Urotoxicity) R_4OH->Acrolein Spontaneous Decomposition S_4OH->IPM S_4OH->Acrolein Spontaneous Decomposition CAA Chloroacetaldehyde (CAA) (Neuro/Nephrotoxicity) R_DCE->CAA S_DCE->CAA

Caption: Stereoselective metabolism of Ifosfamide.

Troubleshooting_Flowchart start Low Yield in Cyclization Step check_reagents Check Reagent Quality & Dryness start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup sol_reagents1 Use fresh, anhydrous solvents. Ensure base is pure. check_reagents->sol_reagents1 Moisture suspected? sol_reagents2 Use freshly prepared phosphorodiamidic chloride. check_reagents->sol_reagents2 Starting material degraded? sol_conditions1 Optimize base stoichiometry. (e.g., 1.1 eq. NaH) check_conditions->sol_conditions1 Incomplete reaction? sol_conditions2 Maintain low temperature during base addition (0 °C). check_conditions->sol_conditions2 Side products (epimerization)? sol_conditions3 Monitor reaction by ³¹P NMR to confirm completion. check_conditions->sol_conditions3 Uncertain endpoint? sol_workup1 Quench reaction carefully at low temperature. check_workup->sol_workup1 Product degraded during quench? sol_workup2 Deactivate silica gel with TEA for chromatography if product is basic. check_workup->sol_workup2 Product lost on column?

Caption: Troubleshooting flowchart for low yield in cyclization.

References

Technical Support Center: Ifosfamide Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating ifosfamide resistance in cancer cell lines.

FAQs and Troubleshooting Guides

Issue 1: Inconsistent IC50 Values for Ifosfamide

Q: We are observing high variability in our ifosfamide IC50 values between experiments using the same parental cell line. What could be the cause?

A: Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors.[1][2] Here are the primary causes and solutions:

  • Metabolic Activation Variability: Ifosfamide is a prodrug that requires activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6.[3][4] The expression and activity of these enzymes can be low or variable in cultured cancer cells.

    • Solution: For a more controlled system, consider using the pre-activated ifosfamide metabolite, 4-hydroxyifosfamide (4-OH-IFO), or mafosfamide for in vitro experiments. Alternatively, you can co-culture your cancer cells with liver S9 fractions or microsomes to mimic hepatic activation.

  • Compound Instability: The active metabolites of ifosfamide can be unstable in cell culture media.

    • Solution: Prepare fresh drug solutions for each experiment and minimize the time between dilution and application to the cells.

  • Cellular Factors:

    • Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity.[1] Maintain a consistent and low passage number for your experiments.

    • Cell Density and Growth Phase: The cytotoxic effects of ifosfamide are most potent in rapidly dividing cells.[5] Standardize your cell seeding density and ensure cells are in the logarithmic growth phase during drug treatment.[6]

    • Reagent Variability: Different batches of media and serum can affect cell growth and drug response.[1] Use consistent lots of reagents whenever possible.

  • Assay-Specific Issues:

    • "Edge Effect" in 96-well Plates: Wells on the perimeter of the plate are prone to faster evaporation, which can concentrate the drug and affect cell growth.

      • Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[1]

    • Assay Choice: Different cytotoxicity assays measure different endpoints (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values.[1][7]

      • Solution: Be consistent with your chosen assay. The MTT assay, which measures metabolic activity, is a common choice.[8]

Issue 2: Difficulty Generating a Stable Ifosfamide-Resistant Cell Line

Q: We are struggling to develop a stable ifosfamide-resistant cell line. The cells die off when we increase the drug concentration. What is the recommended approach?

A: Generating a drug-resistant cell line is a lengthy process that requires sustained, incremental selective pressure.[9][10]

  • Inappropriate Drug Concentration: Starting with too high a concentration will kill the entire cell population before resistance can develop.

    • Solution: Begin by determining the IC50 of the parental cell line. Start the resistance induction by treating the cells with a concentration around the IC20-IC50.[9][11] Only increase the dose once the cells have adapted and resumed a normal proliferation rate.[6][10] This process can take several months.[6]

  • Pulsed vs. Continuous Exposure:

    • Solution: A common method is continuous exposure to escalating doses of the drug.[9][10] Alternatively, a pulsed treatment, where exposure is alternated with recovery periods in drug-free media, can also be effective.

  • Monitoring Resistance:

    • Solution: Periodically perform IC50 assays to quantify the level of resistance compared to the parental cell line. A significant increase in the IC50 value indicates the development of resistance.[10] It is also advisable to freeze down cell stocks at various stages of resistance development.[9]

Issue 3: No Significant Difference in ALDH Activity Between Sensitive and Resistant Cells

Q: We hypothesized that increased ALDH activity is the resistance mechanism in our ifosfamide-resistant cell line, but the ALDEFLUOR™ assay shows no significant difference compared to the parental line. What could be the problem?

A: While increased ALDH activity is a known mechanism of resistance to oxazaphosphorines, other mechanisms may be at play, or there could be technical issues with the assay.[4][12]

  • Alternative Resistance Mechanisms: Your resistant cell line may have developed resistance through other pathways, such as:

    • Enhanced DNA Repair: Upregulation of proteins involved in repairing ifosfamide-induced DNA crosslinks.

    • Increased Glutathione (GSH) Conjugation: Higher levels of GSH can detoxify the active metabolites of ifosfamide.

    • Altered Apoptotic Pathways: Evasion of programmed cell death.

    • Solution: Investigate these alternative mechanisms using techniques like Western blotting for DNA repair proteins, measuring intracellular GSH levels, or apoptosis assays.

  • ALDEFLUOR™ Assay Optimization:

    • DEAB Control: The use of diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, is crucial for setting the gate for ALDH-positive cells.[13][14]

    • Assay Specificity: The ALDEFLUOR™ assay is not exclusively specific for ALDH1A1 and can detect other ALDH isoforms like ALDH1A2 and ALDH2.[15] Your resistant cells might be upregulating an isoform that is less efficiently detected by this assay.

    • Cell Density and Incubation Time: The optimal cell concentration and incubation time for the ALDEFLUOR™ assay can vary between cell lines.[16]

      • Solution: Titrate the cell density and perform a time-course experiment (e.g., 30, 45, 60 minutes) to determine the optimal conditions for your specific cell line.[13][16]

    • Efflux Pump Activity: Some cells can efflux the fluorescent product of the ALDEFLUOR™ assay.

      • Solution: The standard ALDEFLUOR™ buffer contains an efflux pump inhibitor. Ensure you are using the correct buffer and keep the cells on ice after staining to minimize efflux.[13][16]

Quantitative Data Summary

The following tables summarize quantitative data on ifosfamide resistance from published studies.

Table 1: Ifosfamide IC50 Values in Sensitive and Resistant Cell Lines

Cell LineCancer TypeSensitive IC50 (µM)Resistant IC50 (µM)Fold ResistanceReference
U2OSOsteosarcoma33.1237.13~1.1[5]
HepG2 (72h)Hepatocellular Carcinoma100.2N/AN/A[17]

N/A: Not Applicable, as a resistant line was not generated in this study.

Experimental Protocols

Protocol 1: Generating an Ifosfamide-Resistant Cell Line

This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating drug concentrations.[9][10]

  • Determine Initial IC50: Perform a dose-response experiment (e.g., using the MTT assay) to determine the IC50 of ifosfamide for the parental (sensitive) cell line.

  • Initial Treatment: Culture the parental cells in media containing ifosfamide at a concentration equal to the IC20-IC50.

  • Monitor and Subculture: Monitor the cells daily. Initially, a significant proportion of cells will die. When the surviving cells reach 80-90% confluency and resume a normal growth rate, subculture them.

  • Dose Escalation: Once the cells are stably proliferating in the initial drug concentration, increase the ifosfamide concentration by a factor of 1.5 to 2.

  • Repeat and Adapt: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. It is crucial to allow the cells sufficient time to adapt at each concentration.

  • Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform an IC50 assay on the resistant cell population and compare it to the parental cell line. A significant rightward shift in the dose-response curve indicates acquired resistance.

  • Cryopreservation: Freeze aliquots of the resistant cells at different stages of development.[9]

Protocol 2: MTT Cytotoxicity Assay

This protocol is a standard method for assessing cell viability based on the metabolic conversion of MTT to formazan by mitochondrial dehydrogenases.[8][18][19][20][21]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of ifosfamide (or its active metabolite) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[18]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[1][18]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[1] Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[1]

Protocol 3: ALDEFLUOR™ Assay for ALDH Activity

This protocol outlines the steps for identifying and quantifying cells with high ALDH activity using flow cytometry.[13][14][22]

  • Cell Preparation: Prepare a single-cell suspension of your cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.

  • Reagent Preparation: Activate the ALDEFLUOR™ reagent by adding the provided acetaldehyde.

  • Staining:

    • Test Sample: To 1 mL of the cell suspension, add 5 µL of the activated ALDEFLUOR™ reagent.

    • Control Sample: Immediately transfer 0.5 mL of the test sample to a new tube containing 5 µL of DEAB, the ALDH inhibitor.[22]

  • Incubation: Incubate both the test and control tubes for 30-60 minutes at 37°C, protected from light. The optimal incubation time should be determined for each cell line.[13]

  • Washing: After incubation, centrifuge the cells at 250-300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 0.5 mL of ice-cold ALDEFLUOR™ Assay Buffer.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Use the DEAB-treated control sample to set the gate for the ALDH-positive population.

  • Data Analysis: Quantify the percentage of ALDH-positive cells in your test sample.

Visualizations

Signaling Pathways and Workflows

Ifosfamide_Metabolism_and_Resistance cluster_0 Pharmacokinetics & Metabolism cluster_1 Cellular Action & Resistance Mechanisms Ifosfamide Ifosfamide (Prodrug) CYP450 CYP3A4, CYP2B6 (Hepatic Activation) Ifosfamide->CYP450 4-Hydroxylation Dechloro_IFO Dechloroethylated Metabolites (Inactive) Ifosfamide->Dechloro_IFO N-dechloroethylation CAA Chloroacetaldehyde (CAA) (Neurotoxic/Nephrotoxic) Ifosfamide->CAA Four_OH_IFO 4-Hydroxyifosfamide CYP450->Four_OH_IFO Aldoifosfamide Aldoifosfamide Four_OH_IFO->Aldoifosfamide Tautomerization IPM Isophosphoramide Mustard (Active Alkylating Agent) Aldoifosfamide->IPM Spontaneous Elimination Acrolein Acrolein (Urotoxic) Aldoifosfamide->Acrolein Spontaneous Elimination ALDH ALDH1A1, ALDH3A1 (Detoxification) Aldoifosfamide->ALDH DNA Nuclear DNA IPM->DNA Alkylation GSH Glutathione (GSH) (Detoxification) IPM->GSH DNA_Crosslinks DNA Inter- & Intra-strand Crosslinks DNA->DNA_Crosslinks Apoptosis Apoptosis DNA_Crosslinks->Apoptosis Cell Cycle Arrest DNA_Repair DNA Repair Pathways (BER, NER, HR) DNA_Crosslinks->DNA_Repair Carboxy_IFO Carboxyifosfamide (Inactive) ALDH->Carboxy_IFO GSH_Conjugate GSH-Conjugate (Inactive) GSH->GSH_Conjugate Repaired_DNA Repaired DNA DNA_Repair->Repaired_DNA

Caption: Ifosfamide metabolism, mechanism of action, and key resistance pathways.

Experimental_Workflow_Resistance cluster_analysis Mechanism Analysis start Start with Parental (Sensitive) Cell Line ic50_initial Determine Initial IC50 (MTT Assay) start->ic50_initial induce_resistance Induce Resistance: Continuous, escalating dose of Ifosfamide ic50_initial->induce_resistance monitor Monitor Cell Viability and Proliferation induce_resistance->monitor monitor->induce_resistance Cells adapt ic50_confirm Periodically Confirm Resistance (IC50 Assay) monitor->ic50_confirm resistant_line Stable Ifosfamide-Resistant (IFO-R) Cell Line ic50_confirm->resistant_line Resistance Confirmed aldefluor ALDH Activity (ALDEFLUOR Assay) resistant_line->aldefluor western DNA Repair Protein Expression (Western Blot) resistant_line->western gsh_assay Intracellular GSH Levels resistant_line->gsh_assay

Caption: Workflow for developing and characterizing an ifosfamide-resistant cell line.

DNA_Damage_Response cluster_resistance Upregulation in Resistance IFO_Metabolite Isophosphoramide Mustard (IPM) DNA_Damage DNA Crosslinks IFO_Metabolite->DNA_Damage Sensor Sensor Proteins (e.g., RPA, FANCM) DNA_Damage->Sensor Mediator Mediator Proteins (e.g., ATM, ATR, FANCA) Sensor->Mediator Effector Effector Proteins (e.g., BRCA1/2, RAD51, XPF) Mediator->Effector Apoptosis Apoptosis / Cell Cycle Arrest Mediator->Apoptosis If damage is severe Repair DNA Repair Effector->Repair Effector_up Increased Effector Protein Expression/Activity Effector->Effector_up Repair_enhanced Enhanced DNA Repair Capacity Repair->Repair_enhanced

Caption: Simplified DNA damage response pathway to ifosfamide-induced crosslinks.

References

Technical Support Center: Minimizing Ifosfamide-Induced Renal Toxicity in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during preclinical studies on ifosfamide-induced renal toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of ifosfamide-induced renal toxicity?

Ifosfamide, a prodrug, is metabolized by cytochrome P450 enzymes (CYP3A4 and CYP2B6) in the liver and kidney to its active alkylating agent and toxic metabolites.[1][2] The primary metabolite responsible for nephrotoxicity is chloroacetaldehyde (CAA).[3][4] CAA is selectively taken up into renal proximal tubular cells by the human organic cation transporter 2 (hOCT2).[5][6] Inside these cells, CAA induces mitochondrial dysfunction, primarily by inhibiting Complex I of the electron transport chain.[1][4][5] This inhibition leads to impaired oxidative phosphorylation, decreased ATP production, and increased oxidative stress, ultimately resulting in tubular cell damage and renal dysfunction.[1][5]

Q2: What are the typical signs of ifosfamide-induced nephrotoxicity in preclinical models?

In preclinical models, such as rats, ifosfamide-induced nephrotoxicity manifests as a Fanconi-like syndrome, characterized by:

  • Glucosuria (glucose in the urine)

  • Aminoaciduria (amino acids in the urine)

  • Phosphaturia (phosphates in the urine)

  • Bicarbonaturia (bicarbonate in the urine)[1]

Additionally, researchers may observe:

  • Increased blood urea nitrogen (BUN) and creatinine levels.[2]

  • Proteinuria (protein in the urine).[1]

  • Histopathological changes in the kidney, including tubular degeneration, dilatation, epithelial hyperplasia, and focal hemorrhage.[2]

Q3: Are there any known agents that can mitigate ifosfamide-induced renal toxicity in preclinical models?

Yes, several agents have been investigated for their potential protective effects. These include:

  • Agmatine (AGM): This agent has been shown to protect against ifosfamide-induced renal injury by preserving mitochondrial respiratory chain function.[1][7]

  • N-acetylcysteine (NAC): As an antioxidant, NAC is a promising strategy to counteract the oxidative stress induced by CAA.[3][8] In vitro studies have shown that NAC can prevent ifosfamide-induced nephrotoxicity.[8]

  • Cimetidine: By competitively inhibiting hOCT2, cimetidine can prevent the selective uptake of ifosfamide into renal proximal tubular cells, thereby reducing its toxicity.[6]

Q4: What are some key considerations for designing a preclinical study to investigate ifosfamide nephrotoxicity?

Key considerations include:

  • Animal Model: Rats are a commonly used and relevant model for studying ifosfamide-induced nephrotoxicity as they exhibit a similar renal injury profile to humans.[1]

  • Ifosfamide Dosage and Administration: Dosing regimens should be carefully selected to induce measurable renal toxicity without causing excessive mortality. A common regimen in rats is daily intraperitoneal (i.p.) injections of 50 mg/kg for 5-7 days.[1][2]

  • Co-administration of Mesna: To prevent hemorrhagic cystitis, a common and severe side effect of ifosfamide, mesna (2-mercaptoethane sulfonic acid) should be co-administered.[1] It is important to note that mesna does not protect against nephrotoxicity.[4]

  • Endpoint Analysis: A comprehensive panel of endpoints should be evaluated, including serum biochemistry (BUN, creatinine), urinalysis (glucose, protein, amino acids), and histopathology of the kidneys.

Troubleshooting Guides

Problem: High variability in renal toxicity markers between animals in the same treatment group.

  • Possible Cause 1: Inconsistent Ifosfamide Administration. Ensure accurate and consistent dosing for each animal. Intraperitoneal injections should be performed carefully to avoid injection into other abdominal organs.

  • Possible Cause 2: Dehydration. Ensure all animals have free access to water. Dehydration can exacerbate renal injury.

  • Possible Cause 3: Underlying Health Status of Animals. Use healthy animals of a consistent age and weight. Pre-existing subclinical renal conditions can affect the response to ifosfamide.

Problem: No significant signs of renal toxicity are observed despite ifosfamide administration.

  • Possible Cause 1: Insufficient Ifosfamide Dose or Duration. The dose and/or duration of ifosfamide administration may be too low to induce detectable nephrotoxicity. Consider increasing the dose or extending the treatment period based on literature review. A single dose of 50 mg/kg in rats may not induce pathological changes, whereas consecutive daily administration for 7 days shows severe renal toxicity.[2]

  • Possible Cause 2: Insensitive Endpoints. The chosen markers of renal injury may not be sensitive enough to detect early or mild toxicity. Consider using more sensitive markers like Kidney Injury Molecule-1 (KIM-1) in addition to BUN and creatinine.[2]

  • Possible Cause 3: Timing of Endpoint Measurement. Renal injury markers may peak at specific time points after ifosfamide administration. Ensure that sample collection is timed appropriately. For example, enzymuria and proteinuria in rats have been shown to peak between the 3rd and 6th day of ifosfamide treatment.[1]

Problem: High mortality rate in the ifosfamide-treated group.

  • Possible Cause 1: Excessive Ifosfamide Dose. The dose of ifosfamide may be too high, leading to systemic toxicity and death. A dose-response study may be necessary to identify a dose that induces renal toxicity with acceptable mortality. For example, in a 4-week repeated dose study in rats, mortality was observed at 50 mg/kg and 70 mg/kg.[2]

  • Possible Cause 2: Severe Hemorrhagic Cystitis. Inadequate administration of mesna can lead to severe bladder toxicity, which can contribute to overall morbidity and mortality. Ensure proper mesna dosing and administration schedule.

  • Possible Cause 3: Severe Dehydration and Electrolyte Imbalance. Ifosfamide-induced Fanconi syndrome can lead to significant fluid and electrolyte loss. Monitor animals for signs of dehydration and provide supportive care if necessary.

Quantitative Data Summary

Table 1: Effect of Ifosfamide on Renal Function Markers in Rats

Treatment GroupBUN (mg/dL)Creatinine (mg/dL)
Control~20~0.5
Ifosfamide (50 mg/kg/day for 7 days)Increased 1.2 times vs. control[2]Increased 1.2 times vs. control[2]

Table 2: Effect of Ifosfamide on Organ Weights in Rats (4-week repeated dose)

Treatment GroupRelative Liver WeightRelative Kidney Weight
ControlBaselineBaseline
Ifosfamide (multiple doses)Increased[2]Increased[2]

Experimental Protocols

Protocol 1: Induction of Ifosfamide Nephrotoxicity in Rats

  • Animal Model: Male Sprague-Dawley rats (200-250g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Ifosfamide Preparation: Prepare a 30 mg/mL solution of ifosfamide in sterile saline.[1]

  • Dosing Regimen:

    • Administer ifosfamide at a dose of 50 mg/kg via intraperitoneal (i.p.) injection daily for 6 consecutive days.[1]

    • Co-administer mesna to protect against bladder toxicity, following established protocols.

  • Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, lethargy, and changes in urine output.

  • Sample Collection:

    • Collect urine at baseline and at specified time points during and after treatment for analysis of glucose, protein, and electrolytes.

    • At the end of the study, collect blood for serum biochemistry (BUN, creatinine).

    • Harvest kidneys for histopathological examination and analysis of molecular markers (e.g., KIM-1).[2]

Visualizations

Ifosfamide_Toxicity_Pathway cluster_blood Bloodstream cluster_cell Renal Proximal Tubular Cell cluster_mito Mitochondrion cluster_outcome Cellular Outcome Ifosfamide Ifosfamide hOCT2 hOCT2 Ifosfamide->hOCT2 Uptake Ifosfamide_in Ifosfamide CYP450 CYP3A4/2B6 Ifosfamide_in->CYP450 Metabolism CAA Chloroacetaldehyde (CAA) CYP450->CAA Complex_I Complex I CAA->Complex_I Inhibition OxPhos Oxidative Phosphorylation Complex_I->OxPhos Drives ROS Oxidative Stress (ROS) Complex_I->ROS Leads to ATP ATP OxPhos->ATP Produces Cell_Damage Tubular Cell Damage ATP->Cell_Damage Depletion leads to ROS->Cell_Damage Induces Renal_Dysfunction Renal Dysfunction (Fanconi Syndrome) Cell_Damage->Renal_Dysfunction

Caption: Signaling pathway of ifosfamide-induced renal toxicity.

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization baseline Baseline Sample Collection (Urine, Blood) acclimatization->baseline treatment Daily Ifosfamide (50 mg/kg, i.p.) + Mesna Administration (6 days) baseline->treatment monitoring Daily Monitoring (Weight, Clinical Signs) treatment->monitoring sample_collection Endpoint Sample Collection (Urine, Blood, Kidneys) monitoring->sample_collection analysis Biochemical & Histopathological Analysis sample_collection->analysis end End analysis->end

Caption: Preclinical experimental workflow for ifosfamide nephrotoxicity.

References

Stability of ifosfamide when mixed with mesna for infusion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ifosfamide when mixed with mesna for infusion.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of ifosfamide when mixed with mesna?

A1: Ifosfamide, when mixed with mesna in a 1:1 ratio in 0.9% sodium chloride, has been shown to be physicochemically stable for up to 14 days at room temperature at concentrations of 10, 20, and 30 mg/mL, retaining over 94% of the initial concentrations of both drugs.[1][2] Studies have also demonstrated stability for 9 days at temperatures up to 27°C.[3] At 37°C, a slight degradation of about 7% was observed after 9 days.[3]

Q2: What are the key factors that can affect the stability of ifosfamide and mesna admixtures?

A2: Several factors can influence the stability of ifosfamide and mesna admixtures:

  • Temperature: Higher temperatures can lead to increased degradation. While stable for extended periods at room temperature and under refrigeration, a noticeable loss of ifosfamide is seen at 37°C over several days.[3]

  • Concentration: The final concentration of ifosfamide in the admixture should not exceed 50 mg/mL, as higher concentrations may be incompatible with mesna and reduce ifosfamide's stability.[4][5][6][7][8][9]

  • Preservatives: The presence of benzyl alcohol, a preservative in some mesna injection vials, can reduce the stability of ifosfamide.[4][5][6][7][8][9]

  • Container Type: Studies have demonstrated stability in PVC bags.[1][2] The compatibility with other container materials should be verified.

Q3: Can ifosfamide and mesna be mixed in the same infusion bag?

A3: Yes, ifosfamide and mesna are compatible and can be mixed in the same infusion bag for co-administration.[10][11] This practice is common for continuous infusion regimens.

Q4: What are the recommended storage conditions for ifosfamide and mesna admixtures?

A4: Based on stability studies, admixtures of ifosfamide and mesna in 0.9% sodium chloride can be stored at room temperature for up to 14 days.[1][2] For shorter periods, storage at 2°C to 8°C is also acceptable. One study showed stability for 14 days at 8°C.

Q5: Are there any visual signs of instability to watch for?

A5: Yes, parenteral drug products should always be inspected visually for particulate matter and discoloration prior to administration.[4][5][6][7][8][9] Do not use any solutions that are discolored, hazy, or contain visible particulate matter.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Precipitate or particulate matter observed in the admixture. - Incompatibility of drug concentrations.- Chemical degradation.- Discard the solution immediately.[4][5][6][7][8][9]- Prepare a fresh admixture, ensuring the final ifosfamide concentration does not exceed 50 mg/mL.[4][5][6][7][8][9]- Verify the correct diluent and preparation procedure were used.
Discoloration or haziness of the solution. - Chemical degradation of one or both drugs.- Do not administer the solution.[4][5][6][7][8][9]- Review storage conditions and expiration dates of the individual drug vials and the prepared admixture.
Suspected loss of potency despite proper appearance. - Exceeded stability period.- Exposure to inappropriate temperatures.- Use of mesna formulation containing benzyl alcohol.[4][5][6][7][8][9]- Adhere strictly to established stability data for the specific concentration and storage conditions.- Ensure proper temperature control during storage and transport.- Whenever possible, use preservative-free mesna formulations for admixture with ifosfamide.

Data Presentation

Table 1: Stability of Ifosfamide and Mesna Admixtures in 0.9% Sodium Chloride in PVC Bags at Room Temperature

Concentration (Ifosfamide:Mesna 1:1)Day 1Day 3Day 7Day 14
10 mg/mL >94%>94%>94%>94%
20 mg/mL >94%>94%>94%>94%
30 mg/mL >94%>94%>94%>94%
Data summarized from a study by Trissel et al.[1][2]

Table 2: Temperature Effects on the Stability of Ifosfamide (with and without Mesna)

TemperatureDurationPercent of Initial Ifosfamide Remaining
Ambient (Daylight)9 daysNo evidence of decay
27°C (Dark)9 daysNo evidence of decay
37°C (Dark)9 days~93%
Data summarized from a study by Priston et al.[3]

Experimental Protocols

Protocol: Stability Testing of Ifosfamide and Mesna Admixtures via HPLC

This protocol is a generalized summary based on methodologies described in the cited literature.[1][2]

1. Preparation of Admixtures:

  • Aseptically prepare 1:1 admixtures of ifosfamide and mesna in 0.9% sodium chloride for injection in PVC infusion bags.
  • Prepare solutions at final concentrations of 10, 20, and 30 mg/mL of each drug.
  • Prepare triplicate bags for each concentration.

2. Storage Conditions:

  • Store the prepared infusion bags at a controlled room temperature (e.g., 23-25°C).

3. Sample Collection:

  • Withdraw samples from each bag immediately after preparation (Day 0) and at specified time points (e.g., Day 1, 3, 7, and 14).

4. Sample Preparation for HPLC:

  • Dilute the collected samples with an appropriate mobile phase to a suitable concentration for HPLC analysis.

5. HPLC Analysis:

  • Utilize a stability-indicating reversed-phase high-performance liquid chromatography (HPLC) assay with UV detection.
  • Chromatographic Conditions (Example):
  • Column: C18, 5 µm, 4.6 x 250 mm
  • Mobile Phase: A suitable buffer and organic solvent mixture (e.g., phosphate buffer and acetonitrile).
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: Appropriate wavelength for simultaneous detection of ifosfamide and mesna (e.g., 195 nm).
  • Injection Volume: 20 µL
  • Run a standard curve with known concentrations of ifosfamide and mesna to quantify the concentrations in the test samples.

6. Data Analysis:

  • Calculate the percentage of the initial concentration of both ifosfamide and mesna remaining at each time point.
  • Stability is typically defined as retaining at least 90% of the initial concentration.

Mandatory Visualizations

experimental_workflow cluster_prep Admixture Preparation cluster_storage Storage cluster_sampling Sampling cluster_analysis Analysis prep1 Aseptically mix Ifosfamide and Mesna (1:1) prep2 Dilute with 0.9% NaCl in PVC bags prep1->prep2 prep3 Prepare concentrations of 10, 20, 30 mg/mL prep2->prep3 storage Store at Room Temperature prep3->storage sampling Collect samples at Day 0, 1, 3, 7, 14 storage->sampling analysis1 Dilute samples sampling->analysis1 analysis2 HPLC-UV Analysis analysis1->analysis2 analysis3 Calculate remaining drug concentration analysis2->analysis3

Caption: Workflow for Stability Testing of Ifosfamide-Mesna Admixtures.

logical_relationship cluster_factors Influencing Factors stability Admixture Stability temp Temperature temp->stability Higher temp decreases stability conc Concentration conc->stability >50 mg/mL Ifosfamide decreases stability preservative Preservatives (e.g., Benzyl Alcohol) preservative->stability Can decrease stability container Container Material container->stability Affects compatibility

References

Technical Support Center: Troubleshooting Ifosfamide Metabolism Variations in Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with ifosfamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to variations in ifosfamide metabolism during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the basic metabolic pathway of ifosfamide?

Ifosfamide is a prodrug, meaning it is inactive until it is metabolized in the body.[1] The primary site of metabolism is the liver, where cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2B6, convert it into its active and toxic metabolites.[2][3] The main active metabolite, ifosforamide mustard, is responsible for the drug's anticancer effects by cross-linking DNA.[1][4] The metabolism also produces toxic byproducts, such as acrolein, which can cause hemorrhagic cystitis, and chloroacetaldehyde (CAA), which is associated with neurotoxicity and nephrotoxicity.[1][2][5]

Q2: Why do I observe significant variability in ifosfamide efficacy and toxicity between my experimental subjects (in vivo) or samples (in vitro)?

Variability in ifosfamide's effects is a well-documented issue and can be attributed to several factors:

  • Genetic Polymorphisms: Variations in the genes encoding for CYP3A4 and CYP2B6 enzymes can lead to differences in metabolic activity.[2][6] For example, the CYP2B6*6 allele is associated with lower enzyme expression and activity.[2]

  • Enzyme Induction and Inhibition: Co-administration of other drugs can either induce (increase) or inhibit (decrease) the activity of CYP enzymes.[1] Inducers like rifampin can increase metabolism, potentially leading to higher toxicity, while inhibitors like ketoconazole can decrease metabolism, reducing efficacy.[1][7]

  • Auto-induction: Ifosfamide can induce its own metabolism over time, leading to changes in clearance and metabolite formation with repeated dosing.[2][8]

  • Subject-Specific Factors: Age, sex, and overall health, particularly liver and kidney function, can significantly impact drug metabolism and clearance.[2][5]

Q3: What are the key metabolites of ifosfamide I should be measuring?

The primary metabolites to consider for a comprehensive understanding of ifosfamide's disposition are:

  • Ifosfamide (parent drug): To determine pharmacokinetic parameters like clearance.

  • 4-hydroxyifosfamide: The initial, unstable active metabolite.[9]

  • Ifosforamide mustard: The ultimate active alkylating agent.[9]

  • Acrolein: A toxic metabolite responsible for urotoxicity.[9]

  • Chloroacetaldehyde (CAA): A toxic metabolite linked to neurotoxicity and nephrotoxicity.[9][10]

  • 2-dechloroethylifosfamide and 3-dechloroethylifosfamide: Inactive metabolites resulting from the N-dechloroethylation pathway.[11]

Troubleshooting Guides

Issue 1: Inconsistent Therapeutic Response in Animal Studies

Question: My in vivo studies with ifosfamide are showing highly variable anti-tumor responses across different animals. What could be the cause and how can I troubleshoot this?

Answer:

This is a common challenge often linked to the complex metabolism of ifosfamide. Here are the likely causes and troubleshooting steps:

Troubleshooting Steps:

  • Standardize Your Animal Model:

    • Genetic Background: Use a well-characterized animal strain with a consistent genetic background to minimize variability arising from genetic polymorphisms in drug-metabolizing enzymes.[12]

    • Health Status: Ensure all animals are of similar age, weight, and health status. Pre-screen for any underlying liver or kidney conditions that could affect metabolism.

  • Review Co-administered Substances:

    • Drug Interactions: Carefully review all substances being administered to the animals, including anesthetics, analgesics, and vehicle components. These could be unforeseen inducers or inhibitors of CYP enzymes.[12]

  • Optimize Dosing Regimen:

    • Auto-induction: Be aware of ifosfamide's auto-induction properties.[2] If using a multi-dose regimen, consider that the drug's metabolism may increase over time. A consistent and well-justified dosing schedule is crucial.

  • Monitor Metabolite Levels:

    • Pharmacokinetic Analysis: If feasible, collect blood or urine samples to quantify ifosfamide and its key metabolites. This can help correlate therapeutic response with the levels of the active metabolite, ifosforamide mustard.

Issue 2: Unexpected or High Levels of Toxicity Observed

Question: I'm observing higher-than-expected toxicity (e.g., neurotoxicity, nephrotoxicity) in my experiments. How can I investigate and mitigate this?

Answer:

Unexpected toxicity is often due to an imbalance in the metabolic pathways, leading to an overproduction of toxic metabolites.

Troubleshooting Steps:

  • Analyze Toxic Metabolite Levels:

    • Quantify CAA and Acrolein: Measure the concentrations of chloroacetaldehyde (CAA) and acrolein in relevant biological matrices (plasma, urine, or tissue homogenates). Elevated levels of these metabolites are directly linked to neurotoxicity and urotoxicity, respectively.[10][13]

  • Assess Enzyme Activity:

    • CYP Profiling: If working with in vitro systems like liver microsomes, characterize the specific CYP enzyme activities (CYP3A4 and CYP2B6) of your samples.[14] In animal studies, consider using liver microsomes from a subset of animals to assess baseline metabolic activity.

  • Consider Genetic Factors:

    • Genotyping: If significant inter-individual variation in toxicity is observed in animal studies, consider genotyping for common polymorphisms in Cyp3a and Cyp2b genes, which are the rodent orthologs of human CYP3A4 and CYP2B6.

  • Implement Protective Measures:

    • Mesna Co-administration: In in vivo studies, ensure adequate hydration and co-administration of mesna to neutralize acrolein and prevent urotoxicity.[1][5] The dose and timing of mesna are critical.

Issue 3: Poor Reproducibility in In Vitro Metabolism Assays

Question: My in vitro experiments using liver microsomes to study ifosfamide metabolism are giving inconsistent results. How can I improve the reproducibility of my assay?

Answer:

Variability in in vitro assays can stem from the biological reagents and the experimental conditions.

Troubleshooting Steps:

  • Standardize Microsome Source and Handling:

    • Pooled Microsomes: Use pooled human liver microsomes from a reputable supplier to average out inter-individual differences in enzyme expression.[12]

    • Proper Storage: Ensure microsomes are stored at -80°C and thawed on ice immediately before use to preserve enzyme activity. Avoid repeated freeze-thaw cycles.

  • Optimize Incubation Conditions:

    • Cofactor Concentration: Ensure that NADPH, the critical cofactor for CYP activity, is not a limiting factor. Titrate NADPH concentrations to determine the optimal level for your assay.[12]

    • Linearity of Reaction: Optimize incubation time and substrate (ifosfamide) concentration to ensure you are measuring the initial rate of metabolism (i.e., you are in the linear range of the reaction). High substrate concentrations can sometimes lead to substrate inhibition.[12]

  • Improve Analytical Method:

    • Internal Standard: Use a stable, isotopically labeled internal standard, such as ifosfamide-d4, to account for variability during sample preparation and instrument analysis.[11][15]

    • Validated Sample Preparation: Ensure your sample preparation method (e.g., protein precipitation, solid-phase extraction) is validated for consistency and high recovery of all analytes of interest.[15]

Quantitative Data Summary

Table 1: Key Cytochrome P450 Enzymes in Ifosfamide Metabolism

EnzymePrimary Metabolic PathwayContribution to MetabolismNotes
CYP3A4 4-hydroxylation (activation) and N-dechloroethylation (inactivation/toxicity)Major contributor to both pathways.[2][14][16]Activity can vary up to 100-fold between individuals and is generally higher in females.[2][5]
CYP2B6 4-hydroxylation (activation) and N-dechloroethylation (inactivation/toxicity)Significant contributor, particularly to N-dechloroethylation.[14][17]Expression is highly variable and can be low or undetectable in pediatric livers.[2][5] The CYP2B66 allele leads to reduced protein expression.[2]
CYP2C9 4-hydroxylation (activation)Minor contributor.[2]Polymorphisms can be associated with higher ifosfamide blood levels.[18]
CYP3A5 4-hydroxylation (activation)Can contribute to metabolism, particularly in individuals with the CYP3A51 allele.[2]Predominant CYP3A enzyme in the kidney.[2]

Table 2: Pharmacokinetic Parameters of Ifosfamide

ParameterValueConditionsReference(s)
Half-life (High Dose) ~15 hours3800 to 5000 mg/m²[1]
Half-life (Low Dose) ~7 hours1800 to 2400 mg/m²[1]
Volume of Distribution 0.64 - 0.72 L/kgDay 1 and Day 5, respectively[1]
Oral Bioavailability ~92%Single dose[19]

Experimental Protocols

Protocol 1: Quantification of Ifosfamide and its Metabolites in Plasma by LC-MS/MS

This protocol is adapted for the simultaneous quantification of ifosfamide and its key metabolites.[11]

1. Sample Preparation (Protein Precipitation): a. Thaw frozen plasma samples at room temperature. b. To 100 µL of plasma in a microcentrifuge tube, add 50 µL of a methanol solution containing the internal standard (e.g., ifosfamide-d4). c. Add 300 µL of cold acetonitrile to precipitate proteins. d. Vortex the mixture thoroughly for 1 minute. e. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. f. Carefully transfer the supernatant to a clean tube. g. Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37°C. h. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive electrospray ionization (ESI+).
  • Detection: Multiple Reaction Monitoring (MRM). Specific MRM transitions for each analyte and the internal standard should be optimized.
  • Chromatography: A C18 reverse-phase column is typically used. The mobile phase composition and gradient will need to be optimized for adequate separation of the analytes.

Protocol 2: In Vitro Ifosfamide Metabolism Assay using Human Liver Microsomes

This protocol provides a general framework for assessing the in vitro metabolism of ifosfamide.

1. Reagents and Preparation:

  • Pooled human liver microsomes (HLM)
  • Ifosfamide stock solution (in a suitable solvent like methanol or DMSO, ensure final solvent concentration is low, e.g., <1%)
  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.

2. Incubation Procedure: a. Prepare a master mix containing phosphate buffer and the NADPH regenerating system. b. In a microcentrifuge tube, add the required volume of HLM (e.g., to a final concentration of 0.5-1.0 mg/mL). c. Add the master mix to the tube. d. Pre-incubate the mixture at 37°C for 5-10 minutes. e. Initiate the reaction by adding ifosfamide to the desired final concentration. f. Incubate at 37°C in a shaking water bath for the optimized incubation time (e.g., 15-60 minutes). g. Stop the reaction by adding an equal volume of cold acetonitrile or methanol. h. Centrifuge to pellet the precipitated protein. i. Analyze the supernatant for metabolite formation using a validated analytical method like LC-MS/MS.

Visualizations

Ifosfamide_Metabolism cluster_activation Activation Pathway Ifosfamide Ifosfamide (Prodrug) Hydroxy_Ifosfamide 4-Hydroxyifosfamide Ifosfamide->Hydroxy_Ifosfamide CYP3A4, CYP2B6, CYP2C9 Dechloroethyl_Ifosfamide 2- & 3-Dechloroethyl- ifosfamide (Inactive) Ifosfamide->Dechloroethyl_Ifosfamide CYP3A4, CYP2B6 Aldoifosfamide Aldoifosfamide Hydroxy_Ifosfamide->Aldoifosfamide Tautomerization Ifosforamide_Mustard Ifosforamide Mustard (Active Metabolite) Aldoifosfamide->Ifosforamide_Mustard Acrolein Acrolein (Urotoxicity) Aldoifosfamide->Acrolein DNA_Adducts DNA Cross-links (Cytotoxicity) Ifosforamide_Mustard->DNA_Adducts CAA Chloroacetaldehyde (CAA) (Neuro/Nephrotoxicity) Dechloroethyl_Ifosfamide->CAA

Caption: Metabolic pathway of ifosfamide activation and toxicity.

Troubleshooting_Workflow Start Start: Inconsistent Results or Unexpected Toxicity Check_Protocol Review Experimental Protocol (Dosing, Co-administered agents) Start->Check_Protocol InVivo_Check In Vivo Study? Check_Protocol->InVivo_Check InVitro_Check In Vitro Assay? InVivo_Check->InVitro_Check No Animal_Model Standardize Animal Model (Strain, Health, Age) InVivo_Check->Animal_Model Yes Microsome_Quality Check Microsome Quality (Source, Handling) InVitro_Check->Microsome_Quality Yes Correlate Correlate Data (Metabolites vs. Outcome) InVitro_Check->Correlate No Protective_Agents Verify Protective Agents (Mesna, Hydration) Animal_Model->Protective_Agents Quantify_Metabolites Quantify Metabolites in Plasma/Urine Protective_Agents->Quantify_Metabolites Quantify_Metabolites->Correlate Assay_Conditions Optimize Assay Conditions (Cofactors, Incubation Time) Microsome_Quality->Assay_Conditions Analytical_Method Validate Analytical Method (Internal Standard) Assay_Conditions->Analytical_Method Analytical_Method->Correlate

Caption: A logical workflow for troubleshooting ifosfamide studies.

References

Validation & Comparative

A Comparative Analysis of (+)-Ifosfamide and (-)-Ifosfamide Antitumor Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ifosfamide, a widely used chemotherapeutic agent, is a chiral molecule administered as a racemic mixture of its two enantiomers: (+)-(R)-ifosfamide and (-)-(S)-ifosfamide. Emerging research indicates that the stereochemistry of ifosfamide plays a crucial role in its metabolic activation, antitumor efficacy, and toxicity profile. This guide provides an objective comparison of the antitumor activities of (+)-ifosfamide and (-)-ifosfamide, supported by experimental data, to inform future research and drug development efforts.

Executive Summary

The antitumor activity of ifosfamide is dependent on its metabolic activation by cytochrome P450 (CYP) enzymes into the active metabolite, 4-hydroxyifosfamide. This process, however, also leads to the formation of neurotoxic byproducts. Studies have revealed that the two enantiomers of ifosfamide exhibit different metabolic fates and, consequently, varying therapeutic and toxicological properties.

Evidence suggests a stereoselective difference in the antitumor effects of ifosfamide enantiomers. Several studies have indicated that (-)-(S)-ifosfamide demonstrates superior antitumor and antiproliferative activity across various cancer models.[1][2] Conversely, other research highlights that (+)-(R)-ifosfamide may possess a more favorable clinical profile due to its metabolic preference for the activation pathway, leading to a higher yield of the active metabolite and reduced formation of neurotoxic chloroacetaldehyde.[3] However, it is noteworthy that a study on childhood rhabdomyosarcoma xenografts in mice found no statistically significant difference in the efficacy between the two enantiomers and the racemic mixture.[4][5]

This guide will delve into the quantitative data from comparative studies, detail the experimental protocols used to derive these findings, and visualize the key metabolic pathways and experimental workflows.

Data Presentation

In Vivo Antitumor Activity

The following table summarizes the comparative in vivo antitumor efficacy of this compound and (-)-Ifosfamide in various tumor models.

Tumor ModelAnimal ModelEnantiomer with Higher ActivityKey FindingsReference
Leukemia L1210Mice(-)-IfosfamideExerted higher antitumour effects and revealed higher therapeutic indices.[1]
Leukemia P388Mice(-)-IfosfamideExerted higher antitumour effects and revealed higher therapeutic indices.[1]
Lewis Lung CarcinomaMice(-)-IfosfamideExerted higher antitumour effects and revealed higher therapeutic indices.[1]
16/C Mammary AdenocarcinomaMice(-)-IfosfamideExerted higher antitumour effects and revealed higher therapeutic indices.[1]
B16 MelanomaMice(-)-IfosfamideExerted higher antitumour effects and revealed higher therapeutic indices.[1]
Childhood Rhabdomyosarcoma (HxRh28)Immune-deprived miceNo significant differenceNo statistically significant differences in efficacy were observed between (+)-(R)-IFF, (-)-(S)-IFF, and rac-IFF.[4][5]
In Vitro Antiproliferative Activity

The antiproliferative effects of the ifosfamide enantiomers have been evaluated in different cancer cell lines.

Cell LineAssayEnantiomer with Higher ActivityKey FindingsReference
P-388 leukemic cellsLeukemic Colony Forming Units (LCFU) assay(-)-IfosfamideExerted a higher antiproliferative effect.[2]
Lewis lung cellsExperimental metastasis assay(-)-IfosfamideExerted a higher antiproliferative effect.[2]
Enantioselective Metabolism and Cytotoxicity

The metabolism of ifosfamide is enantioselective, which impacts the generation of active and toxic metabolites.

P450 IsoformPreferred SubstrateMetabolic PathwayOutcomeReference
CYP3A4(+)-(R)-Ifosfamide4-hydroxylation (activation)Higher rate of conversion to the active 4-hydroxylated metabolite.[6]
CYP2B6(-)-(S)-IfosfamideN-dechloroethylation (inactivation/toxification)Preferential formation of inactive N-dechloroethylated metabolites.[3][6]

Experimental Protocols

In Vivo Antitumor Efficacy in Murine Tumor Models

A representative protocol for evaluating the in vivo antitumor activity of ifosfamide enantiomers is described below, based on studies with Leukemia L1210 and P388 models.[1]

  • Animal Model: DBA/2 or C57BL/6 mice are used for the leukemia models.

  • Tumor Inoculation: Mice are inoculated intraperitoneally (i.p.) with 10^5 L1210 or P388 leukemia cells.

  • Drug Administration:

    • This compound, (-)-Ifosfamide, and the racemic mixture are dissolved in sterile saline.

    • Treatment is initiated 24 hours after tumor inoculation.

    • The compounds are administered i.p. at various dose levels, typically on a predefined schedule (e.g., daily for 5 days).

  • Efficacy Evaluation:

    • The primary endpoint is the increase in lifespan (ILS) of treated mice compared to a control group receiving the vehicle.

    • ILS (%) is calculated as: [(median survival time of treated group / median survival time of control group) - 1] x 100.

    • The therapeutic index is often calculated as the ratio of the maximum tolerated dose to the effective dose.

  • Toxicity Assessment: Animal body weight and general health are monitored daily.

In Vitro Cytotoxicity Assay in Tumor Cells Expressing CYP Enzymes

This protocol is based on a study evaluating the cytotoxicity of ifosfamide enantiomers in 9L gliosarcoma cells engineered to express specific CYP450 enzymes.[6]

  • Cell Culture: 9L gliosarcoma cells are stably transfected to express human CYP3A4 or CYP2B1/2B6.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • Drug Treatment:

    • This compound and (-)-Ifosfamide are prepared in the culture medium at various concentrations.

    • The cells are exposed to the drugs for a defined period (e.g., 72 hours).

  • Viability Assessment:

    • Cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    • The absorbance is measured, and the percentage of cell survival is calculated relative to untreated control cells.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values are determined from the dose-response curves.

Mandatory Visualization

Ifosfamide Metabolic Pathway

The following diagram illustrates the enantioselective metabolism of ifosfamide, highlighting the key enzymes and the formation of active and toxic metabolites.

Ifosfamide_Metabolism cluster_R (+)-(R)-Ifosfamide Pathway cluster_S (-)-(S)-Ifosfamide Pathway R_IFO (+)-(R)-Ifosfamide R_4OH_IFO 4-Hydroxy-(R)-ifosfamide (Active Metabolite) R_IFO->R_4OH_IFO CYP3A4 >> CYP2B6 (4-Hydroxylation) R_DCE (R)-Dechloroethylifosfamide (Inactive) R_IFO->R_DCE CYP2B6 > CYP3A4 (N-dechloroethylation) R_Aldo (R)-Aldoifosfamide R_4OH_IFO->R_Aldo Tautomerization R_Mustard Isophosphoramide Mustard (Antitumor Activity) R_Aldo->R_Mustard R_Acrolein Acrolein (Urotoxic) R_Aldo->R_Acrolein R_CAA Chloroacetaldehyde (Neurotoxic) R_DCE->R_CAA S_IFO (-)-(S)-Ifosfamide S_4OH_IFO 4-Hydroxy-(S)-ifosfamide (Active Metabolite) S_IFO->S_4OH_IFO CYP2B6 > CYP3A4 (4-Hydroxylation) S_DCE (S)-Dechloroethylifosfamide (Inactive) S_IFO->S_DCE CYP2B6 >> CYP3A4 (N-dechloroethylation) S_Aldo (S)-Aldoifosfamide S_4OH_IFO->S_Aldo Tautomerization S_Mustard Isophosphoramide Mustard (Antitumor Activity) S_Aldo->S_Mustard S_Acrolein Acrolein (Urotoxic) S_Aldo->S_Acrolein S_CAA Chloroacetaldehyde (Neurotoxic) S_DCE->S_CAA

Caption: Enantioselective metabolic pathways of ifosfamide.

Experimental Workflow for In Vivo Antitumor Efficacy Study

This diagram outlines the general workflow for a comparative in vivo study of ifosfamide enantiomers.

Experimental_Workflow start Start inoculation Tumor Cell Inoculation (e.g., L1210 i.p.) start->inoculation randomization Randomization of Mice into Treatment Groups inoculation->randomization treatment Drug Administration ((+)-IFO, (-)-IFO, Racemic IFO, Vehicle) randomization->treatment monitoring Daily Monitoring (Survival, Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Determination (Increase in Lifespan) monitoring->endpoint analysis Data Analysis and Comparison of Efficacy endpoint->analysis end End analysis->end

Caption: Workflow for in vivo comparison of ifosfamide enantiomers.

References

A Comparative Guide to the Efficacy of (+)-Ifosfamide and Cyclophosphamide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the performance, mechanisms, and therapeutic potential of two closely related alkylating agents.

Introduction

Ifosfamide and cyclophosphamide are both oxazaphosphorine alkylating agents widely used in cancer chemotherapy. As structural isomers, they share a common mechanism of action but exhibit distinct pharmacological profiles. This guide provides a detailed comparison of the efficacy, toxicity, and underlying molecular mechanisms of (+)-Ifosfamide and cyclophosphamide, with a focus on preclinical and clinical data to inform researchers, scientists, and drug development professionals. Of note, while the user's query specified this compound, preclinical evidence strongly suggests that the (-)-S-enantiomer of ifosfamide possesses superior antitumor activity and a better therapeutic index.[1] This guide will address the properties of both enantiomers where data is available, providing a comprehensive overview.

Comparative Efficacy: Preclinical and Clinical Data

The antitumor activity of ifosfamide and cyclophosphamide has been evaluated in numerous preclinical models and clinical trials. Racemic ifosfamide has demonstrated greater antitumor activity than cyclophosphamide in several experimental tumors, including some that are resistant to cyclophosphamide.[2] Clinical trials have suggested superior single-agent activity of ifosfamide in soft tissue sarcoma and ovarian cancer.[2] However, ifosfamide also presents a more challenging toxicity profile.[3]

Preclinical Antitumor Activity

A key study comparing the enantiomers of both ifosfamide and cyclophosphamide in various murine tumor models revealed significant differences in their antitumor effects. The S-(-)-enantiomer of ifosfamide consistently demonstrated higher antitumor activity and therapeutic indices across all tested tumor models compared to the R-(+)-enantiomer.[1]

DrugTumor ModelDosing RegimenEfficacy MetricResultCitation
(-)-S-Ifosfamide Leukemia L1210Not SpecifiedIncreased LifespanHigher than (+)-R-Ifosfamide[1]
P388 LeukemiaNot SpecifiedIncreased LifespanHigher than (+)-R-Ifosfamide[1]
Lewis Lung CarcinomaNot SpecifiedTumor Growth InhibitionHigher than (+)-R-Ifosfamide[1]
16/C Mammary AdenocarcinomaNot SpecifiedTumor Growth InhibitionHigher than (+)-R-Ifosfamide[1]
B16 MelanomaNot SpecifiedTumor Growth InhibitionHigher than (+)-R-Ifosfamide[1]
(+)-R-Ifosfamide Leukemia L1210Not SpecifiedIncreased LifespanLower than (-)-S-Ifosfamide[1]
P388 LeukemiaNot SpecifiedIncreased LifespanLower than (-)-S-Ifosfamide[1]
Lewis Lung CarcinomaNot SpecifiedTumor Growth InhibitionLower than (-)-S-Ifosfamide[1]
16/C Mammary AdenocarcinomaNot SpecifiedTumor Growth InhibitionLower than (-)-S-Ifosfamide[1]
B16 MelanomaNot SpecifiedTumor Growth InhibitionLower than (-)-S-Ifosfamide[1]
Racemic Cyclophosphamide Leukemia L1210Not SpecifiedIncreased LifespanSimilar to enantiomers[1]
P388 LeukemiaNot SpecifiedIncreased LifespanSimilar to enantiomers[1]
Solid Tumors (various)Not SpecifiedTumor Growth Inhibition(-)-S-enantiomer more effective[1]
Clinical Trials in Soft Tissue Sarcoma

A randomized phase II clinical trial directly compared racemic ifosfamide with cyclophosphamide in adult patients with advanced soft tissue sarcoma. The results suggested a higher overall response rate for ifosfamide, although the difference was not statistically significant.[4]

Treatment ArmNumber of Evaluable PatientsOverall Response Rate
Ifosfamide (5 g/m²)6818%
Cyclophosphamide (1.5 g/m²)677.5%

Mechanisms of Action and Resistance

Both ifosfamide and cyclophosphamide are prodrugs that require metabolic activation in the liver by cytochrome P450 enzymes.[5][6] This activation leads to the formation of their respective active metabolites, phosphoramide mustard and ifosfamide mustard, which are responsible for their cytotoxic effects.[5]

Metabolic Activation and DNA Alkylation

The metabolic activation pathway is a critical determinant of both the efficacy and toxicity of these agents. The rate of 4-hydroxylation, the key activation step, is slower for ifosfamide than for cyclophosphamide.[7] The active mustards then act as bifunctional alkylating agents, forming covalent bonds with DNA, primarily at the N7 position of guanine.[8][9] This leads to the formation of DNA interstrand and intrastrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis.[10][11][12]

Metabolic_Activation cluster_0 Prodrugs cluster_1 Hepatic Activation cluster_2 Active Metabolites cluster_3 Cellular Target Ifosfamide Ifosfamide CYP450 Cytochrome P450 (e.g., CYP3A4, CYP2B6) Ifosfamide->CYP450 4-Hydroxylation Cyclophosphamide Cyclophosphamide Cyclophosphamide->CYP450 4-Hydroxylation Hydroxy_IFO 4-Hydroxyifosfamide CYP450->Hydroxy_IFO Hydroxy_CTX 4-Hydroxycyclophosphamide CYP450->Hydroxy_CTX Aldo_IFO Aldoifosfamide Hydroxy_IFO->Aldo_IFO Tautomerization IFO_Mustard Ifosfamide Mustard Aldo_IFO->IFO_Mustard Spontaneous Decomposition DNA DNA IFO_Mustard->DNA Alkylation Aldo_CTX Aldophosphamide Hydroxy_CTX->Aldo_CTX Tautomerization PAM Phosphoramide Mustard Aldo_CTX->PAM Spontaneous Decomposition PAM->DNA Alkylation Apoptosis Apoptosis DNA->Apoptosis DNA Damage Response

Metabolic activation pathway of Ifosfamide and Cyclophosphamide.

Toxicity Profile

A significant difference between the two drugs lies in their toxicity profiles. The slower activation of ifosfamide leads to a greater proportion of the drug being metabolized via N-dechloroethylation, producing chloroacetaldehyde, a metabolite associated with neurotoxicity and nephrotoxicity.[7] This is the dose-limiting toxicity for ifosfamide.[3] In contrast, the dose-limiting toxicity for cyclophosphamide is typically myelosuppression.[3]

DNA_Alkylation cluster_0 Active Alkylating Agents cluster_1 DNA Double Helix cluster_2 Consequences IFO_Mustard Ifosfamide Mustard G1 Guanine (N7) IFO_Mustard->G1 Forms Interstrand Cross-link G2 Guanine (N7) IFO_Mustard->G2 PAM Phosphoramide Mustard PAM->G1 Forms Interstrand Cross-link PAM->G2 T1 Thymine Replication_Inhibition Inhibition of DNA Replication G1->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription G1->Transcription_Inhibition C1 Cytosine A1 Adenine T2 Thymine G2->Replication_Inhibition G2->Transcription_Inhibition C2 Cytosine A2 Adenine Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Mechanism of DNA alkylation by active metabolites.

Experimental Protocols

In Vivo Antitumor Activity in Murine Models

Objective: To compare the antitumor efficacy of this compound and cyclophosphamide in a xenograft or syngeneic mouse model.

Methodology:

  • Animal Model: Select an appropriate mouse strain (e.g., BALB/c or C57BL/6 for syngeneic models, or immunodeficient mice such as NOD/SCID for xenograft models).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration:

    • Control Group: Administer the vehicle (e.g., sterile saline) intraperitoneally (i.p.) according to the treatment schedule.

    • This compound Group: Administer this compound at a predetermined dose and schedule (e.g., 100 mg/kg, i.p., daily for 5 days).

    • Cyclophosphamide Group: Administer cyclophosphamide at a predetermined dose and schedule (e.g., 100 mg/kg, i.p., daily for 5 days).

  • Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the experiment. The primary efficacy endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis.

  • Toxicity Assessment: Monitor the general health of the animals, including body weight changes, as an indicator of toxicity.

Experimental_Workflow start Start animal_prep Animal Model Preparation (e.g., BALB/c mice) start->animal_prep tumor_implant Tumor Cell Implantation (e.g., subcutaneous) animal_prep->tumor_implant tumor_monitoring Tumor Growth Monitoring tumor_implant->tumor_monitoring randomization Randomization into Treatment Groups tumor_monitoring->randomization control_group Control Group (Vehicle) randomization->control_group Group 1 ifosfamide_group This compound Group randomization->ifosfamide_group Group 2 cyclophosphamide_group Cyclophosphamide Group randomization->cyclophosphamide_group Group 3 treatment Drug Administration (e.g., i.p.) control_group->treatment ifosfamide_group->treatment cyclophosphamide_group->treatment efficacy_eval Efficacy Evaluation (Tumor Volume, Survival) treatment->efficacy_eval toxicity_eval Toxicity Assessment (Body Weight) treatment->toxicity_eval end End efficacy_eval->end toxicity_eval->end

Experimental workflow for in vivo comparison.

Clinical Trial Protocol for Advanced Soft Tissue Sarcoma (Representative)

Objective: To compare the efficacy and safety of ifosfamide versus cyclophosphamide in patients with advanced soft tissue sarcoma.

Methodology:

  • Patient Population: Adult patients with histologically confirmed, unresectable, or metastatic soft tissue sarcoma.

  • Study Design: A randomized, open-label, phase II clinical trial.

  • Treatment Arms:

    • Arm A (Ifosfamide): Ifosfamide administered at a dose of 5 g/m² as a 24-hour intravenous infusion every 3 weeks. Mesna is co-administered for uroprotection.

    • Arm B (Cyclophosphamide): Cyclophosphamide administered at a dose of 1.5 g/m² as a 24-hour intravenous infusion every 3 weeks.

  • Efficacy Assessment: Tumor response is evaluated every two cycles according to RECIST criteria. The primary endpoint is the overall response rate. Secondary endpoints include progression-free survival and overall survival.

  • Safety Assessment: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).

Conclusion

Both this compound and cyclophosphamide are potent antitumor agents with a well-defined mechanism of action. Preclinical and clinical data suggest that racemic ifosfamide may offer a higher response rate in certain malignancies, such as soft tissue sarcoma, when compared to cyclophosphamide. However, this potential for enhanced efficacy is accompanied by a more severe and distinct toxicity profile, notably neurotoxicity and nephrotoxicity. A critical consideration for researchers is the stereochemistry of ifosfamide, as preclinical studies indicate that the (-)-S-enantiomer is the more active and therapeutically favorable form. Further research focusing on the individual enantiomers of ifosfamide is warranted to optimize its therapeutic potential and minimize its toxicity. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at further elucidating the comparative efficacy of these important alkylating agents.

References

A Comparative Guide to the In Vitro and In Vivo Activity of (+)-Ifosfamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enantiomer (+)-Ifosfamide with its parent compound, racemic ifosfamide, its structural analog cyclophosphamide, and other derivatives. The information presented herein is curated from preclinical in vitro and in vivo studies to facilitate an evidence-based evaluation of their therapeutic potential.

Introduction to this compound and its Analogs

Ifosfamide (IFO) is a well-established alkylating agent used in the treatment of a variety of solid tumors, including sarcomas and lymphomas.[1] It is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to exert its cytotoxic effects.[1] The active metabolite, isophosphoramide mustard (IPM), forms covalent bonds with DNA, leading to cross-linking, inhibition of DNA replication, and ultimately, apoptosis.[1][2]

Ifosfamide is a chiral molecule and is clinically administered as a racemic mixture of two enantiomers: (+)-(R)-Ifosfamide and (-)-(S)-Ifosfamide.[1] Research has shown that the metabolism of these enantiomers is stereoselective, potentially leading to differences in their efficacy and toxicity profiles.[1] (+)-(R)-Ifosfamide is preferentially metabolized by CYP3A4 to the active 4-hydroxyifosfamide, while (-)-(S)-Ifosfamide is more readily N-dechloroethylated, a pathway associated with toxic metabolites.[1] This guide will focus on the activity of the therapeutically relevant this compound and compare it with cyclophosphamide and other analogs.

Cyclophosphamide (CPA) is a structural isomer of ifosfamide and another widely used alkylating agent.[3] While both drugs share a similar mechanism of action, differences in their metabolism and pharmacokinetic properties can influence their therapeutic index.[3][4] This guide also includes data on other cyclophosphamide analogs to provide a broader context for drug development professionals.

Comparative In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in vitro. The following table summarizes the IC50 values for this compound's active metabolites, racemic ifosfamide, cyclophosphamide, and its analogs in various cancer cell lines. It is important to note that since ifosfamide and cyclophosphamide are prodrugs, in vitro assays require metabolic activation (e.g., using liver S9 fractions) or the use of pre-activated derivatives like 4-hydroperoxyifosfamide (4-OOH-IF) and 4-hydroperoxycyclophosphamide (4-OOH-CP).

CompoundCell LineCancer TypeIC50 (µM)Assay Duration
4-hydroxy-ifosfamideMX1Human Tumor10.8Not Specified
ChloroacetaldehydeMX1Human Tumor8.6Not Specified
4-hydroxy-ifosfamideS117Human Tumor25.0Not Specified
ChloroacetaldehydeS117Human Tumor15.3Not Specified
Racemic IfosfamideHepG2Hepatocellular Carcinoma133 ± 8.924 hours
Racemic IfosfamideHepG2Hepatocellular Carcinoma125 ± 11.248 hours
Racemic IfosfamideHepG2Hepatocellular Carcinoma100.2 ± 7.672 hours
U2OS R+ (resistant)U2OSOsteosarcoma37.13Not Specified
4-HydroperoxyifosfamideMOLT-4Acute Lymphoblastic LeukemiaLess cytotoxic than 4-OOH-CPNot Specified
4-HydroperoxyifosfamideML-1Acute Myeloblastic LeukemiaLess cytotoxic than 4-OOH-CPNot Specified
4-HydroperoxycyclophosphamideMOLT-4Acute Lymphoblastic LeukemiaMore cytotoxic than 4-OOH-IFNot Specified
4-HydroperoxycyclophosphamideML-1Acute Myeloblastic LeukemiaMore cytotoxic than 4-OOH-IFNot Specified
CyclophosphamideRaw 264.7Monocyte Macrophage145.44 µg/ml48 hours
CyclophosphamideOVCAR-4Ovarian CancerNot specifiedNot specified
CyclophosphamidePEO1Ovarian CancerNot specifiedNot specified

Comparative In Vivo Antitumor Activity

Preclinical in vivo studies are crucial for evaluating the therapeutic potential of anticancer agents in a physiological context. The following table summarizes the antitumor activity of ifosfamide and cyclophosphamide in human tumor xenograft models.

DrugTumor TypeModelEfficacy
IfosfamideBreast CancerXenograft4/5 tumors showed regression
IfosfamideColon CancerXenograft1/3 tumors showed regression
IfosfamideGastric CancerXenograft1/1 tumor showed regression
IfosfamideNon-Small-Cell Lung CancerXenograft2/7 tumors showed regression
IfosfamideSmall-Cell Lung CancerXenograft3/4 tumors showed regression
IfosfamideSarcomaXenograft1/2 tumors showed regression
IfosfamideTesticular CancerXenograft3/3 tumors showed regression
IfosfamideOverall30 Human Tumor Xenografts13/30 (43%) showed regression/remission
CyclophosphamideOverall30 Human Tumor Xenografts10/30 (33%) showed regression/remission

A study on various experimental tumors indicated that ifosfamide demonstrated a greater increase in lifespan and cure rate compared to cyclophosphamide, particularly in tumors that were primarily resistant to cyclophosphamide.[5]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of IC50 values using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (this compound, Cyclophosphamide, etc.)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the overnight culture medium from the cells and add the compound dilutions. Include untreated control wells. For prodrugs like ifosfamide and cyclophosphamide, a metabolic activation system (e.g., rat liver S9 fraction) should be included.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

In Vivo Human Tumor Xenograft Model

This protocol describes a general procedure for evaluating the antitumor efficacy of test compounds in an in vivo setting.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cells

  • Complete culture medium

  • Matrigel (optional)

  • Test compounds and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Preparation: Culture human cancer cells to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, optionally mixed with Matrigel, to the desired concentration.

  • Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compounds and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).

  • Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specified duration), euthanize the mice. Tumors can be excised and weighed for further analysis.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of ifosfamide and cyclophosphamide are mediated through the induction of DNA damage, which triggers a cascade of cellular events culminating in apoptosis.

Metabolic Activation of Ifosfamide

Ifosfamide is a prodrug that requires bioactivation in the liver. This process is stereoselective, with the (+)-(R)-enantiomer being preferentially hydroxylated at the C4 position by CYP3A4 to form 4-hydroxyifosfamide. This active metabolite exists in equilibrium with its tautomer, aldoifosfamide, which then spontaneously decomposes to the ultimate alkylating agent, isophosphoramide mustard, and the urotoxic byproduct, acrolein.[1][4] The (-)-(S)-enantiomer is more prone to N-dechloroethylation, leading to the formation of the neurotoxic metabolite chloroacetaldehyde.[1]

G cluster_0 Metabolic Activation Ifosfamide This compound CYP3A4 CYP3A4 Ifosfamide->CYP3A4 Hydroxylation Hydroxy_IFO 4-Hydroxyifosfamide CYP3A4->Hydroxy_IFO Aldo_IFO Aldoifosfamide Hydroxy_IFO->Aldo_IFO Tautomerization IPM Isophosphoramide Mustard (Active Alkylating Agent) Aldo_IFO->IPM Spontaneous Decomposition Acrolein Acrolein (Urotoxic) Aldo_IFO->Acrolein Spontaneous Decomposition

Caption: Metabolic activation pathway of this compound.

DNA Damage and Apoptotic Signaling

Isophosphoramide mustard, the active metabolite, is a bifunctional alkylating agent that forms inter- and intrastrand DNA cross-links.[2] This extensive DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and the activation of apoptotic signaling cascades. Key players in this process include the activation of caspases 3, 8, and 9, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[1][2]

G cluster_1 Cellular Response to Ifosfamide IPM Isophosphoramide Mustard DNA_damage DNA Cross-linking IPM->DNA_damage DDR DNA Damage Response (ATM/ATR) DNA_damage->DDR p53 p53 Activation DDR->p53 Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest Bcl2 Bcl-2 Family Modulation p53->Bcl2 Apoptosis Apoptosis Caspases Caspase Activation (Caspase-3, -8, -9) Caspases->Apoptosis Bcl2->Caspases

Caption: Simplified signaling pathway of Ifosfamide-induced DNA damage and apoptosis.

Experimental Workflow for In Vitro and In Vivo Correlation

A logical workflow is essential for establishing a meaningful correlation between in vitro activity and in vivo efficacy.

G cluster_2 Experimental Workflow In_Vitro In Vitro Cytotoxicity (IC50 Determination) PK_PD Pharmacokinetics/ Pharmacodynamics In_Vitro->PK_PD Inform dose selection Correlation In Vitro-In Vivo Correlation Analysis In_Vitro->Correlation In_Vivo In Vivo Efficacy (Xenograft Model) In_Vivo->Correlation PK_PD->In_Vivo Guide dosing regimen

Caption: Workflow for correlating in vitro and in vivo data.

References

Validation of (+)-Ifosfamide as a Single-Agent Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (+)-Ifosfamide against its racemic counterpart and other alternatives, supported by available experimental data. While clinical validation of this compound as a single-agent therapy is not extensively documented in publicly available literature, a strong scientific rationale for its preferential use can be constructed from preclinical and metabolic data. This document summarizes the existing evidence to support further investigation and development of this compound as a potentially safer and more effective chemotherapeutic agent.

Executive Summary

Ifosfamide is a chiral alkylating agent administered clinically as a racemic mixture of (+)-(R)-Ifosfamide and (-)-(S)-Ifosfamide. The enantiomers exhibit significantly different metabolic fates, which has profound implications for both therapeutic efficacy and toxicity. The activation of ifosfamide to its cytotoxic metabolite, isophosphoramide mustard, occurs primarily through 4-hydroxylation, a pathway preferentially undergone by the (+)-(R)-enantiomer. Conversely, the (-)-(S)-enantiomer is more susceptible to N-dechloroethylation, a metabolic route that not only detoxifies the drug but also generates metabolites responsible for the dose-limiting neurotoxicity and nephrotoxicity associated with ifosfamide therapy.[1]

This guide will delve into the metabolic pathways, compare preclinical efficacy and toxicity data, and present clinical data for racemic ifosfamide as a benchmark for the potential validation of this compound as a single-agent therapy.

Metabolic Pathways and Rationale for this compound

The differential metabolism of ifosfamide enantiomers by cytochrome P450 (CYP) enzymes is the cornerstone of the argument for the development of this compound.

cluster_R (+)-(R)-Ifosfamide Pathway cluster_S (-)-(S)-Ifosfamide Pathway R_IFO (+)-(R)-Ifosfamide R_4OH 4-Hydroxy-(R)-ifosfamide R_IFO->R_4OH CYP3A4 (major) 4-Hydroxylation (Activation) R_Aldo (R)-Aldophosphamide R_4OH->R_Aldo R_IPM Isophosphoramide Mustard (Active Cytotoxic Metabolite) R_Aldo->R_IPM Acrolein_R Acrolein (Urotoxic) R_Aldo->Acrolein_R S_IFO (-)-(S)-Ifosfamide S_DCE Dechloroethylated Metabolites S_IFO->S_DCE CYP2B6 (major) N-Dechloroethylation (Detoxification/Toxicity) CAA Chloroacetaldehyde (Neurotoxic/Nephrotoxic) S_DCE->CAA

Caption: Metabolic pathways of ifosfamide enantiomers.

As illustrated, the metabolic pathway of (+)-(R)-Ifosfamide is skewed towards the formation of the active cytotoxic metabolite, while the pathway for (-)-(S)-Ifosfamide leads to the generation of toxic byproducts. This suggests that a therapy based solely on this compound could potentially offer an improved therapeutic index.

Preclinical Efficacy and Toxicity

A key preclinical study in mice bearing childhood rhabdomyosarcoma xenografts directly compared the efficacy and toxicity of the individual enantiomers and the racemic mixture.

Table 1: Comparative Efficacy of Ifosfamide Enantiomers and Racemate in a Murine Rhabdomyosarcoma Xenograft Model [2]

Treatment GroupOptimal Dose (mg/kg)Tumor Growth Delay (days)
(+)-(R)-Ifosfamide20014.5
(-)-(S)-Ifosfamide20013.9
Racemic Ifosfamide20014.2

Note: The differences in tumor growth delay were not statistically significant.[2]

Table 2: Comparative Toxicity of Ifosfamide Enantiomers and Racemate in Mice [2]

Treatment GroupLD50 (mg/kg)
(+)-(R)-Ifosfamide630
(-)-(S)-Ifosfamide610
Racemic Ifosfamide620

Note: The differences in LD50 were not statistically significant.[2]

While this pivotal study did not demonstrate a significant difference in the therapeutic index between the enantiomers and the racemate in this specific model, it is important to note that the primary dose-limiting toxicities in humans, particularly neurotoxicity, are not always accurately recapitulated in murine models. The strong evidence of differential metabolism and the established role of chloroacetaldehyde in neurotoxicity provide a compelling argument for the potential of reduced toxicity with this compound in a clinical setting.[1]

Clinical Performance of Racemic Ifosfamide (Single-Agent)

The following tables summarize the clinical performance of racemic ifosfamide as a single agent in various cancer types. This data serves as a benchmark for what could be expected from a potentially improved agent like this compound.

Table 3: Single-Agent Racemic Ifosfamide Efficacy in Sarcomas

Sarcoma TypeDose (g/m²)Number of PatientsOverall Response Rate (%)Reference
Soft Tissue and Bone6-10[3]
Soft Tissue and Bone10-21[3]
Recurrent/Metastatic Osteosarcoma5-23[4]
Recurrent/Metastatic Osteosarcoma9-36[4]

Table 4: Single-Agent Racemic Ifosfamide Efficacy in Other Solid Tumors

Cancer TypeDoseNumber of PatientsOverall Response Rate (%)Reference
Platinum/Paclitaxel Refractory Ovarian Cancer1.8 g/m²/day x 3 days21~10-15[5]
Recurrent Germ Cell Tumors (third-line or greater)--36 (disease-free status)[6]

Table 5: Common Toxicities of Racemic Ifosfamide [7]

Adverse EventIncidence (%)
Alopecia~90
Hematuria (without mesna)~90
Metabolic Acidosis~30
Encephalopathy~15

Experimental Protocols

Preclinical Efficacy and Toxicity Study in Mice[2]
  • Animal Model: Immune-deprived female CBA/CaJ mice.

  • Tumor Model: Childhood rhabdomyosarcoma (HxRh28) xenografts.

  • Drug Administration: Intraperitoneal injection of (+)-(R)-Ifosfamide, (-)-(S)-Ifosfamide, or racemic ifosfamide at various doses.

  • Efficacy Endpoint: Tumor growth delay, defined as the difference in the time for tumors in treated versus control mice to reach a predetermined size.

  • Toxicity Endpoint: Lethal dose 50 (LD50) was determined in non-tumor-bearing mice.

  • Metabolism Studies: In vitro metabolism was assessed using hepatic microsomes from non-tumor-bearing female CBA/CaJ mice to measure the production of aldoifosfamide and isophosphoramide mustard.

Clinical Trial of Single-Agent Racemic Ifosfamide in Sarcomas[3]
  • Patient Population: Patients with advanced soft tissue or bone sarcomas.

  • Treatment Regimen: Ifosfamide administered at total doses of 6 g/m² or 10 g/m² per course.

  • Uroprotection: Mesna was co-administered to mitigate hemorrhagic cystitis.

  • Response Evaluation: Tumor response was assessed using standard imaging criteria.

  • Toxicity Monitoring: Patients were monitored for hematologic and non-hematologic toxicities.

Quantitative Analysis of Ifosfamide Enantiomers in Human Plasma[8]

start Patient Serum Sample Collection extraction Liquid-Liquid Extraction start->extraction derivatization Derivatization (if necessary for GC) extraction->derivatization analysis Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) derivatization->analysis detection Mass Spectrometry (MS) or Nitrogen-Phosphorus Detection (NPD) analysis->detection quantification Quantification of (R)- and (S)-Ifosfamide detection->quantification end Pharmacokinetic Analysis quantification->end

Caption: Workflow for pharmacokinetic analysis of ifosfamide enantiomers.

A detailed protocol involves:

  • Sample Collection: Collection of blood samples from patients at various time points after ifosfamide administration.

  • Sample Preparation: Extraction of ifosfamide and its metabolites from plasma using liquid-liquid extraction.

  • Chromatographic Separation: Separation of the enantiomers using a chiral chromatography column (e.g., gas chromatography or HPLC).

  • Detection and Quantification: Detection and quantification of each enantiomer using a sensitive detector, such as a mass spectrometer.

Conclusion and Future Directions

The stereoselective metabolism of ifosfamide provides a strong rationale for the clinical development of this compound as a single-agent therapy. The preferential activation of the (+)-(R)-enantiomer and the association of the (-)-(S)-enantiomer with the production of neurotoxic and nephrotoxic metabolites suggest that an enantiomerically pure formulation of this compound could offer an improved therapeutic window compared to the currently used racemic mixture.

While a key preclinical study in a murine model did not show a significant difference in efficacy or toxicity, the limitations of animal models in predicting human-specific toxicities, particularly neurotoxicity, are well-recognized. The extensive clinical data on the efficacy and toxicity of racemic ifosfamide provide a solid foundation for comparison.

The validation of this compound as a single-agent therapy requires dedicated clinical trials. Such trials should be designed to compare the efficacy, and critically, the toxicity profile of this compound against racemic ifosfamide in relevant patient populations. The development of this compound represents a promising opportunity for a safer and potentially more effective treatment option for patients with various cancers.

References

Navigating Oxazaphosphorine Resistance: A Comparative Guide to Ifosfamide and Cyclophosphamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-resistance profiles of two widely used alkylating agents, ifosfamide and cyclophosphamide. By presenting supporting experimental data, detailed methodologies, and visual representations of key cellular pathways, this document aims to be a valuable resource for researchers investigating mechanisms of drug resistance and developing novel therapeutic strategies.

Executive Summary

Ifosfamide (IFO) and cyclophosphamide (CPA) are structurally related oxazaphosphorine prodrugs that require metabolic activation to exert their cytotoxic effects. While sharing a common mechanism of action—DNA alkylation—clinical and preclinical evidence suggests an incomplete cross-resistance between them. This guide delves into the experimental data that underpins this observation, focusing on differential metabolism, mechanisms of resistance, and comparative cytotoxicity. The presented data indicates that ifosfamide may retain activity in some cyclophosphamide-resistant tumors, a phenomenon attributed to differences in their activation by cytochrome P450 isozymes and detoxification by aldehyde dehydrogenase.

Comparative Cytotoxicity Data

Direct, head-to-head comparisons of IC50 values for ifosfamide and cyclophosphamide in the same sensitive and resistant cancer cell lines are limited in publicly available literature. However, studies on their active metabolites and in specific cancer models provide valuable insights into their relative potency and potential for cross-resistance.

Table 1: Comparative in vitro Cytotoxicity of Activated Oxazaphosphorines

Cell LineCancer TypeDrugIC50 (µM)Comments
MOLT-4Acute Lymphoblastic Leukemia4-Hydroperoxyifosfamide (Active IFO metabolite)Less cytotoxic4-OOH-IF was found to be less potent than 4-OOH-CP in this cell line.[1]
ML-1Acute Myeloblastic Leukemia4-Hydroperoxycyclophosphamide (Active CPA metabolite)More cytotoxicMOLT-4 cells were more sensitive to both agents than ML-1 cells.[1]
U2OS (Sensitive)OsteosarcomaIfosfamide~26.77 µMBaseline sensitivity before induction of resistance.
U2OS (Resistant)OsteosarcomaIfosfamide~37.13 µMDemonstrates acquired resistance to ifosfamide.
HepG2Hepatocellular CarcinomaGlufosfamide (Ifosfamide derivative)112.32 ± 8.5 (24h)Glufosfamide is a glucose conjugate of isophosphoramide mustard.
HepG2Hepatocellular CarcinomaIfosfamide133 ± 8.9 (24h)

Note: The data for U2OS cells with ifosfamide did not include a direct comparison with cyclophosphamide.

Table 2: Clinical Response in Cyclophosphamide-Pretreated Patients

Cancer TypeTreatmentResponse RateReference
Soft Tissue SarcomaIfosfamide7% in pretreated patients
Malignant LymphomasIfosfamideActive in multi-refractory cases[2]
Small Cell Lung CancerIfosfamideActive in refractory cases[2]

Signaling Pathways and Mechanisms of Resistance

The differential activity and incomplete cross-resistance between ifosfamide and cyclophosphamide can be attributed to several factors, primarily their metabolic activation and detoxification pathways, as well as downstream DNA damage response and repair mechanisms.

Metabolic Activation and Detoxification

Both drugs are activated by hepatic cytochrome P450 (CYP) enzymes and can be detoxified by aldehyde dehydrogenases (ALDH). However, the specific isozymes involved and the efficiency of these processes differ, influencing the generation of active and inactive metabolites. Overexpression of ALDH1A1 and ALDH3A1 is a key mechanism of resistance to both drugs.[3]

Metabolic_Pathway cluster_activation Hepatic Activation cluster_detoxification Detoxification cluster_active Active Metabolites cluster_target Cellular Target IFO Ifosfamide CYP3A4 CYP3A4/5 IFO->CYP3A4 Major CPA Cyclophosphamide CYP2B6 CYP2B6 CPA->CYP2B6 Major hIFO 4-OH-Ifosfamide CYP3A4->hIFO hCPA 4-OH-Cyclophosphamide CYP2B6->hCPA ALDH ALDH1A1/3A1 hIFO->ALDH Detoxification IM Isophosphoramide Mustard hIFO->IM Spontaneous Decomposition hCPA->ALDH Detoxification PM Phosphoramide Mustard hCPA->PM Spontaneous Decomposition inactive_IFO Carboxyifosfamide ALDH->inactive_IFO inactive_CPA Carboxyphosphamide ALDH->inactive_CPA DNA DNA IM->DNA Alkylation PM->DNA Alkylation

Metabolic activation and detoxification of ifosfamide and cyclophosphamide.
DNA Damage Response

The active metabolites of both drugs, isophosphoramide mustard and phosphoramide mustard, are bifunctional alkylating agents that form DNA cross-links, triggering the DNA damage response (DDR) pathway, which can lead to cell cycle arrest and apoptosis.[4] Enhanced DNA repair capacity is a crucial mechanism of resistance. The key signaling kinases ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated in response to DNA double-strand breaks and single-strand DNA, respectively, initiating a cascade that involves checkpoint kinases Chk1 and Chk2.[5][6][7]

DNA_Damage_Response cluster_drug_action Drug Action cluster_dna_damage DNA Damage cluster_ddr DNA Damage Response (DDR) cluster_outcomes Cellular Outcomes Alkylating_Agent Isophosphoramide Mustard Phosphoramide Mustard DNA_Crosslinks DNA Inter/Intrastrand Cross-links Alkylating_Agent->DNA_Crosslinks ATM ATM DNA_Crosslinks->ATM DSBs ATR ATR DNA_Crosslinks->ATR SSBs/Stalled Forks Chk2 Chk2 ATM->Chk2 Chk1 Chk1 ATR->Chk1 Cell_Cycle_Arrest Cell Cycle Arrest Chk2->Cell_Cycle_Arrest DNA_Repair DNA Repair Chk2->DNA_Repair Chk1->Cell_Cycle_Arrest Chk1->DNA_Repair Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If damage is irreparable DNA_Repair->Apoptosis Failure leads to

Simplified signaling pathway of DNA damage and repair.

Experimental Protocols

Establishment of Drug-Resistant Cancer Cell Lines

A common method for developing drug-resistant cell lines is through continuous or intermittent exposure to escalating concentrations of the cytotoxic agent.

Protocol:

  • Determine Initial IC50: Culture the parental cancer cell line and determine the 50% inhibitory concentration (IC50) of ifosfamide or cyclophosphamide using a standard cytotoxicity assay (e.g., MTT assay).

  • Initial Exposure: Treat the parental cells with a starting concentration of the drug, typically at or below the IC50.

  • Dose Escalation: Gradually increase the drug concentration in the culture medium as the cells begin to recover and proliferate. This can be done in a stepwise manner, for example, by increasing the concentration by 1.5 to 2-fold with each passage.[8]

  • Maintenance: Once a desired level of resistance is achieved (typically confirmed by a significant increase in IC50 compared to the parental line), the resistant cell line is maintained in a culture medium containing a constant, sublethal concentration of the drug.

  • Validation: Periodically assess the stability of the resistant phenotype by determining the IC50 and comparing it to the parental cell line.

Experimental_Workflow_Resistance start Start with Parental Cell Line det_ic50 Determine Initial IC50 (e.g., MTT Assay) start->det_ic50 treat_low Treat with low dose of drug (e.g., IC20-IC50) det_ic50->treat_low culture Culture until confluent treat_low->culture passage Passage cells culture->passage increase_dose Increase drug concentration passage->increase_dose repeat Repeat for several cycles increase_dose->repeat repeat->treat_low Continue validate Validate Resistance (New IC50) repeat->validate Resistance Achieved maintain Maintain resistant cell line validate->maintain

Workflow for establishing a drug-resistant cell line.
In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of ifosfamide or cyclophosphamide (and/or their active metabolites). Include untreated control wells. For prodrugs like ifosfamide and cyclophosphamide, a metabolic activation system (e.g., liver S9 fraction) may be required in the culture medium.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[9][10]

Aldehyde Dehydrogenase (ALDH) Activity Assay

The ALDEFLUOR™ assay is a fluorescent reagent system used to identify and quantify the population of cells with high ALDH enzymatic activity.

Protocol:

  • Cell Preparation: Prepare a single-cell suspension from the cell line of interest.

  • ALDEFLUOR™ Reaction: Incubate the cells with the activated ALDEFLUOR™ reagent. A portion of the cells should be treated with the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to serve as a negative control.

  • Incubation: Incubate the cells at 37°C to allow for the conversion of the ALDEFLUOR™ substrate to a fluorescent product in ALDH-positive cells.

  • Flow Cytometry: Analyze the cell populations using a flow cytometer. The cells with high ALDH activity will exhibit a shift in fluorescence intensity compared to the DEAB-treated control population.

  • Quantification: Quantify the percentage of ALDH-positive cells in the total cell population.

Conclusion

The evidence presented in this guide suggests that while ifosfamide and cyclophosphamide are closely related, they exhibit a degree of differential activity and incomplete cross-resistance. This is likely due to nuances in their metabolic activation and detoxification pathways. For researchers, these differences present opportunities for therapeutic strategies that could overcome resistance to one agent by utilizing the other. Further head-to-head preclinical studies are warranted to fully elucidate the comparative efficacy and mechanisms of cross-resistance between these two important chemotherapeutic agents.

References

Comparative Toxicity Profiles of Ifosfamide Enantiomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the toxicity profiles of the (R)- and (S)-enantiomers of the chemotherapeutic agent ifosfamide. The information presented is collated from preclinical and in vitro studies to support further research and drug development efforts.

Executive Summary

Ifosfamide, a widely used anticancer drug, is administered as a racemic mixture of its two enantiomers, (R)-ifosfamide and (S)-ifosfamide. Emerging evidence strongly indicates that the toxicity profile of ifosfamide is primarily associated with its (S)-enantiomer. This is attributed to the differential metabolism of the enantiomers by cytochrome P450 enzymes. (S)-ifosfamide is preferentially metabolized via N-dechloroethylation, leading to the formation of the neurotoxic and nephrotoxic metabolite, chloroacetaldehyde (CAA). In contrast, (R)-ifosfamide is predominantly converted to its active alkylating metabolite, 4-hydroxyifosfamide, suggesting a potentially superior therapeutic index. This guide delves into the experimental data supporting these differences in toxicity.

Data Presentation: Comparative Toxicity

While direct comparative LD50 and IC50 values for the individual enantiomers are not extensively reported in publicly available literature, the existing data on racemic ifosfamide and the metabolic profiles of the enantiomers provide a strong basis for understanding their differential toxicity.

ParameterRacemic Ifosfamide(R)-Ifosfamide(S)-IfosfamideKey Findings & References
Acute Toxicity (LD50) Oral LD50 (rat): 143 mg/kg[1] Intraperitoneal LD50 (rat): 140 mg/kg[1] Subcutaneous LD50 (rat): 160 mg/kg[1]Data not consistently available.Data not consistently available.One study in mice found no statistically significant differences in toxicity between the enantiomers and the racemic mixture.[2] However, metabolic studies strongly suggest (S)-ifosfamide is the more toxic enantiomer.
In Vitro Cytotoxicity (IC50) U2OS (osteosarcoma): 32.24 µM - 38.97 µM[3] HOS (osteosarcoma): 1,202 µM[4] HT1080 (fibrosarcoma): 0.38 mM[5]Tumor cells expressing CYP3A4 are most sensitive to (R)-ifosfamide cytotoxicity.[6]Data not consistently available.(R)-ifosfamide is more efficiently converted to the active cytotoxic metabolite by CYP3A4, suggesting potentially higher potency against certain cancer cells.[6]
Primary Toxicities Neurotoxicity, nephrotoxicity, urotoxicity, myelosuppression.[7][8]Lower potential for neurotoxicity and nephrotoxicity.Major contributor to neurotoxicity and nephrotoxicity due to chloroacetaldehyde (CAA) formation.[9]The differential metabolism is the key determinant of the toxicity profile.
Metabolizing Enzymes Primarily CYP3A4 and CYP2B6.[7][9][10]Preferentially metabolized by CYP3A4 via 4-hydroxylation (activation).[11]Preferentially metabolized by CYP2B6 and CYP3A4 via N-dechloroethylation (toxification).[9][11]Enantioselective metabolism is well-documented.[10][11]
Key Toxic Metabolite Chloroacetaldehyde (CAA) and Acrolein.[7][9]Lower production of CAA.Higher production of CAA.[9]CAA is directly implicated in neurotoxicity and nephrotoxicity.

Signaling Pathways and Mechanisms of Toxicity

The differential toxicity of ifosfamide enantiomers is rooted in their metabolic pathways. The following diagrams illustrate the key metabolic routes and the subsequent mechanism of chloroacetaldehyde-induced toxicity.

Ifosfamide_Metabolism Ifosfamide Ifosfamide (Racemic) R_Ifo (R)-Ifosfamide Ifosfamide->R_Ifo S_Ifo (S)-Ifosfamide Ifosfamide->S_Ifo CYP3A4 CYP3A4 R_Ifo->CYP3A4 Activation 4-Hydroxylation (Activation) R_Ifo->Activation predominantly CYP2B6 CYP2B6 S_Ifo->CYP2B6 Toxification N-dechloroethylation (Toxification) S_Ifo->Toxification predominantly CYP3A4->Activation CYP3A4->Toxification less favored CYP2B6->Toxification Active_Metabolite 4-Hydroxyifosfamide (Anticancer Activity) Activation->Active_Metabolite CAA Chloroacetaldehyde (CAA) (Neurotoxicity & Nephrotoxicity) Toxification->CAA

Caption: Metabolic pathways of ifosfamide enantiomers. (Within 100 characters)

The neurotoxicity and nephrotoxicity associated with (S)-ifosfamide are primarily mediated by its metabolite, chloroacetaldehyde (CAA). CAA exerts its toxic effects through mechanisms including mitochondrial dysfunction and depletion of glutathione.

CAA_Toxicity_Pathway CAA Chloroacetaldehyde (CAA) (from (S)-Ifosfamide) Mitochondria Mitochondria CAA->Mitochondria Inhibits Electron Transport Chain GSH_Depletion Glutathione (GSH) Depletion CAA->GSH_Depletion Direct conjugation Mito_Dysfunction Mitochondrial Dysfunction Mitochondria->Mito_Dysfunction Cell_Damage Neuronal & Renal Cell Damage GSH_Depletion->Cell_Damage Increased Oxidative Stress ROS ↑ Reactive Oxygen Species (ROS) Mito_Dysfunction->ROS ATP_Depletion ↓ ATP Production Mito_Dysfunction->ATP_Depletion ROS->Cell_Damage ATP_Depletion->Cell_Damage

Caption: Chloroacetaldehyde (CAA) induced cellular toxicity. (Within 100 characters)

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for in vivo and in vitro toxicity assessments of ifosfamide.

In Vivo Toxicity Assessment in Mice

This protocol outlines a general procedure for evaluating the acute toxicity of ifosfamide enantiomers in a murine model.

In_Vivo_Workflow start Start acclimatize Animal Acclimatization (e.g., C57BL/6 mice, 1 week) start->acclimatize grouping Randomize into Treatment Groups (Control, (R)-Ifo, (S)-Ifo, Racemic) acclimatize->grouping dosing Drug Administration (e.g., Intraperitoneal injection) grouping->dosing monitoring Monitor for Clinical Signs of Toxicity (Weight loss, behavior changes) dosing->monitoring collection Sample Collection (Blood, urine, tissues) monitoring->collection analysis Biochemical & Histopathological Analysis collection->analysis end End analysis->end

Caption: General workflow for in vivo toxicity studies. (Within 100 characters)

Protocol Details:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.[12]

  • Housing: Standardized conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[12]

  • Drug Preparation: Ifosfamide enantiomers are dissolved in sterile saline.[12]

  • Dosing: A single intraperitoneal injection of the test compound is administered.[12] For acute toxicity, a range of doses (e.g., 12.5, 25, 50 mg/kg) would be used to determine the LD50.[13]

  • Monitoring: Animals are observed daily for clinical signs of toxicity, and body weight is recorded.

  • Endpoint: At a predetermined time point (e.g., 24 hours or upon observation of severe toxicity), animals are euthanized.[13]

  • Analysis: Blood is collected for biochemical analysis (e.g., kidney and liver function tests). Tissues (e.g., kidney, brain) are collected for histopathological examination.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells add_drug Add varying concentrations of ifosfamide enantiomers seed_cells->add_drug incubate_drug Incubate for 24-72 hours add_drug->incubate_drug add_mtt Add MTT reagent incubate_drug->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for an in vitro MTT cytotoxicity assay. (Within 100 characters)

Protocol Details: [14][15][16]

  • Cell Culture: Human cancer cell lines (e.g., U2OS osteosarcoma cells) are cultured in appropriate media and conditions.[3]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[3]

  • Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the ifosfamide enantiomers.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.

Conclusion

The available evidence strongly suggests that the toxicity of ifosfamide is enantiomer-dependent, with (S)-ifosfamide being the primary contributor to neurotoxic and nephrotoxic side effects through its metabolite, chloroacetaldehyde. Conversely, (R)-ifosfamide is preferentially metabolized to the active anticancer compound. These findings highlight the potential for developing enantiomerically pure (R)-ifosfamide as a therapeutic agent with an improved safety profile. Further research, particularly direct comparative in vivo toxicity studies and clinical trials, is warranted to fully elucidate the therapeutic potential of (R)-ifosfamide.

References

A Head-to-Head Battle in Sarcoma Treatment: Ifosfamide vs. Cyclophosphamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances between structurally similar yet functionally distinct chemotherapeutic agents is paramount. This guide provides an in-depth, data-driven comparison of ifosfamide and cyclophosphamide, two alkylating agents pivotal in the treatment of various sarcomas.

Both ifosfamide and cyclophosphamide are oxazaphosphorine prodrugs that require hepatic activation to exert their cytotoxic effects. Their primary mechanism of action involves the alkylation of DNA, leading to strand breakage and inhibition of protein synthesis, ultimately resulting in cancer cell death.[1][2] Despite their shared heritage, differences in their metabolic pathways lead to distinct efficacy and toxicity profiles, a critical consideration in clinical practice and future drug development.

Efficacy in Sarcomas: A Comparative Analysis

Clinical evidence from randomized trials provides a direct comparison of the anti-tumor activity of ifosfamide and cyclophosphamide in specific sarcoma subtypes.

Ewing Sarcoma

The large, international, randomized, non-inferiority Euro-EWING99-R1 trial provided key insights into the comparative efficacy of these two agents in standard-risk Ewing sarcoma.[3][4] Following a standardized induction therapy, patients were randomized to receive consolidation therapy with either a cyclophosphamide-based regimen (VAC) or an ifosfamide-based regimen (VAI).

Efficacy EndpointVincristine, Dactinomycin, Ifosfamide (VAI)Vincristine, Dactinomycin, Cyclophosphamide (VAC)
3-Year Event-Free Survival (EFS) 78.2%75.4%
3-Year Overall Survival (OS) Not significantly different between armsNot significantly different between arms
Data from the Euro-EWING99-R1 trial.[3][4]

The trial concluded that cyclophosphamide may be a suitable replacement for ifosfamide in the consolidation treatment of standard-risk Ewing sarcoma, demonstrating non-inferiority in terms of survival outcomes.[3]

Soft Tissue Sarcomas

A randomized phase II trial by the European Organization for Research and Treatment of Cancer (EORTC) compared single-agent ifosfamide to cyclophosphamide in adult patients with advanced soft tissue sarcomas.[5][6]

Efficacy EndpointIfosfamideCyclophosphamide
Overall Response Rate (ORR) 18%8%
Response Rate in Chemotherapy-Naïve Patients 25%13%
Data from the EORTC randomized phase II trial.[5][6]

The results suggested a trend towards a higher response rate with ifosfamide, particularly in patients who had not received prior chemotherapy.[5][6] Responses were noted in synovial sarcomas, mixed mesodermal sarcomas, and fibrosarcomas.[6]

Rhabdomyosarcoma

The Cooperative Weichteilsarkom Studiengruppe (CWS) has conducted studies evaluating the substitution of cyclophosphamide with ifosfamide in treatment regimens for rhabdomyosarcoma. The CWS-86 study replaced cyclophosphamide with ifosfamide in the VACA regimen (vincristine, actinomycin D, cyclophosphamide, and doxorubicin) to create the VAIA regimen. A comparison of initial tumor response between the two regimens was reported.

Response to Initial ChemotherapyVACA (Cyclophosphamide)VAIA (Ifosfamide)
Good Responders (Complete or >2/3 Regression) 55%71%
Preliminary data from a comparison of CWS studies.

These preliminary findings indicated a trend towards a higher rate of good responders with the ifosfamide-containing regimen.

Toxicity Profiles: A Tale of Two Metabolites

The differing toxicity profiles of ifosfamide and cyclophosphamide are largely attributed to variations in their metabolic pathways and the resulting byproducts.[7]

Adverse EventIfosfamideCyclophosphamide
Renal Toxicity (Acute Tubular) More frequent (Grade 2-4: 31% in VAI arm of Euro-EWING99-R1)[3]Less frequent (Grade 2-4: 16% in VAC arm of Euro-EWING99-R1)[3]
Hematologic Toxicity (Thrombocytopenia) Less frequent (35% in VAI arm of Euro-EWING99-R1)[3]More frequent (45% in VAC arm of Euro-EWING99-R1)[3]
Neurotoxicity (Encephalopathy) A known dose-limiting toxicity[1]Less common
Myelosuppression Generally less severe than cyclophosphamide at equitoxic doses[5]More pronounced leukopenia observed in some studies[6]
Nausea and Vomiting Can be more severe[6]Generally less severe

The preferential N-dechloroethylation of ifosfamide leads to a higher production of chloroacetaldehyde, a metabolite implicated in its characteristic neurotoxicity and nephrotoxicity.[7] Conversely, cyclophosphamide's metabolism favors the formation of acrolein, which is primarily responsible for hemorrhagic cystitis, a toxicity that can be mitigated with the use of mesna.[7]

Experimental Protocols: A Closer Look at Key Trials

A detailed understanding of the methodologies employed in comparative clinical trials is crucial for interpreting their findings.

Euro-EWING99-R1 Trial (NCT00020566)
  • Patient Population: Patients under 50 years of age with standard-risk localized Ewing sarcoma.[8][9]

  • Induction Chemotherapy: All patients received six courses of VIDE (vincristine, ifosfamide, doxorubicin, and etoposide) and one course of VAI.[8]

  • Randomization: Patients were then randomized to one of two consolidation arms:

    • VAI Arm: Seven courses of vincristine (1.5 mg/m²), dactinomycin (1.5 mg/m²), and ifosfamide (6 g/m²).[3]

    • VAC Arm: Seven courses of vincristine (1.5 mg/m²), dactinomycin (1.5 mg/m²), and cyclophosphamide (1.5 g/m²).[3]

  • Endpoints: The primary endpoint was event-free survival. Secondary endpoints included overall survival and toxicity.[3]

EORTC Randomized Phase II Trial in Soft Tissue Sarcomas
  • Patient Population: Adult patients (15-75 years) with advanced or metastatic soft tissue sarcoma.[5]

  • Treatment Arms:

    • Ifosfamide Arm: Ifosfamide 5 g/m² administered as a 24-hour intravenous infusion every 3 weeks.[5]

    • Cyclophosphamide Arm: Cyclophosphamide 1.5 g/m² administered as a 24-hour intravenous infusion every 3 weeks.[5]

  • Supportive Care: All patients received mesna to prevent urothelial toxicity.[5]

  • Endpoints: The primary endpoint was the overall response rate.[5]

Mechanism of Action and Metabolic Pathways

The following diagrams illustrate the metabolic activation and detoxification pathways of cyclophosphamide and ifosfamide, as well as the experimental workflow of a comparative clinical trial.

Metabolic Activation of Cyclophosphamide and Ifosfamide cluster_0 Cyclophosphamide Pathway cluster_1 Ifosfamide Pathway CP Cyclophosphamide (Prodrug) CP_4OH 4-Hydroxycyclophosphamide CP->CP_4OH CYP2B6, CYP3A4 Aldo Aldophosphamide CP_4OH->Aldo PM Phosphoramide Mustard (Active Alkylating Agent) Aldo->PM Acrolein Acrolein (Urotoxic) Aldo->Acrolein Carboxy_CP Carboxyphosphamide (Inactive) Aldo->Carboxy_CP ALDH IFO Ifosfamide (Prodrug) IFO_4OH 4-Hydroxyifosfamide IFO->IFO_4OH CYP3A4, CYP2B6 Dechloro_IFO Dechloroethylated Metabolites IFO->Dechloro_IFO N-dechloroethylation Aldo_IFO Aldoifosfamide IFO_4OH->Aldo_IFO IM Ifosfamide Mustard (Active Alkylating Agent) Aldo_IFO->IM Acrolein_IFO Acrolein (Urotoxic) Aldo_IFO->Acrolein_IFO Carboxy_IFO Carboxyifosfamide (Inactive) Aldo_IFO->Carboxy_IFO ALDH CAA Chloroacetaldehyde (Neuro/Nephrotoxic) Dechloro_IFO->CAA

Comparative metabolic pathways of cyclophosphamide and ifosfamide.

DNA Alkylation and Cytotoxicity Active_Metabolite Phosphoramide Mustard or Ifosfamide Mustard DNA DNA Active_Metabolite->DNA Crosslinking DNA Inter- and Intra-strand Cross-linking DNA->Crosslinking Replication_Inhibition Inhibition of DNA Replication and Transcription Crosslinking->Replication_Inhibition Apoptosis Cell Cycle Arrest and Apoptosis Replication_Inhibition->Apoptosis

Mechanism of DNA damage by active metabolites.

Experimental Workflow for a Comparative Clinical Trial Patient_Population Sarcoma Patient Population Eligibility Eligibility Screening Patient_Population->Eligibility Randomization Randomization Eligibility->Randomization Arm_A Treatment Arm A: Ifosfamide-based Regimen Randomization->Arm_A Arm_B Treatment Arm B: Cyclophosphamide-based Regimen Randomization->Arm_B Follow_Up Follow-up for Efficacy and Toxicity Arm_A->Follow_Up Arm_B->Follow_Up Data_Analysis Data Analysis and Comparison Follow_Up->Data_Analysis

References

Efficacy of Ifosfamide in Cyclophosphamide-Resistant Tumors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ifosfamide, with a particular focus on its potential utility in tumors that have developed resistance to the structurally related alkylating agent, cyclophosphamide. This document summarizes key preclinical and clinical findings, details relevant experimental methodologies, and visualizes the underlying molecular pathways to inform future research and drug development efforts.

Introduction

Cyclophosphamide (CYC) is a widely used chemotherapeutic agent effective against a broad spectrum of malignancies. However, the development of resistance is a significant clinical challenge, limiting its long-term efficacy. Ifosfamide (IFO), a structural analog of cyclophosphamide, has emerged as a potential therapeutic option in this setting. Evidence suggests a lack of complete cross-resistance between these two agents, indicating that ifosfamide may retain activity in tumors that no longer respond to cyclophosphamide.[1] This guide explores the experimental data supporting this hypothesis.

Comparative Efficacy of Ifosfamide in Cyclophosphamide-Resistant Models

Preclinical and clinical studies have investigated the activity of ifosfamide in tumors with demonstrated resistance to cyclophosphamide.

Preclinical Evidence

A key preclinical study utilized human tumor xenografts in thymus aplastic nude mice to compare the antineoplastic efficacy of ifosfamide and cyclophosphamide. In a panel of 30 human tumor xenografts, ifosfamide demonstrated a higher overall response rate than cyclophosphamide.[2]

Table 1: Comparative Efficacy of Ifosfamide vs. Cyclophosphamide in Human Tumor Xenografts [2]

Treatment GroupNumber of XenograftsTumor Regression/RemissionResponse Rate
Ifosfamide (IFO)301343%
Cyclophosphamide (CYC)301033%

These findings suggest that ifosfamide may be active against a broader range of tumors, including those with inherent or acquired resistance to cyclophosphamide.

Clinical Evidence

The differential activity of ifosfamide has also been observed in clinical settings. Combination chemotherapy with ifosfamide has proven effective in the second-line treatment of various cancers, including sarcomas, malignant lymphomas, lung cancer, and testicular cancer, many of which were pretreated with or refractory to cyclophosphamide-containing regimens.[1]

The Role of Ifosfamide Enantiomers

Ifosfamide is a chiral molecule and is administered as a racemic mixture of two enantiomers: (+)-(R)-Ifosfamide and (-)-(S)-Ifosfamide. Research into the differential activity and metabolism of these enantiomers is ongoing. Some studies suggest that the metabolism of R- and S-ifosfamide is enantioselective, which could impact both their efficacy and toxicity profiles.[3][4]

One study indicated that tumor cells expressing the P450 enzyme CYP3A4 were most sensitive to the cytotoxic effects of R-ifosfamide.[3] This was attributed to a higher rate of activation of R-ifosfamide to its 4-hydroxylated active metabolite by CYP3A4 compared to S-ifosfamide.[3] Conversely, another study reported that the (-)-S enantiomers of both cyclophosphamide and ifosfamide exerted a higher antiproliferative effect in several tumor models.[5][6] However, a separate in vivo study in a childhood rhabdomyosarcoma xenograft model found no statistically significant difference in the efficacy of (+)-(R)-IFF, (-)-(S)-IFF, and racemic-IFF.[7][8]

These conflicting findings highlight the need for further investigation into the specific roles of each enantiomer, particularly in the context of cyclophosphamide resistance.

Mechanisms of Cyclophosphamide Resistance and the Potential of Ifosfamide

Understanding the molecular mechanisms underlying cyclophosphamide resistance is crucial for developing strategies to overcome it. Key pathways implicated in resistance include drug metabolism and DNA repair.

The Aldehyde Dehydrogenase (ALDH) Pathway

A primary mechanism of resistance to oxazaphosphorines involves their metabolic detoxification by aldehyde dehydrogenase (ALDH) enzymes.[9][10][11][12] Both cyclophosphamide and ifosfamide are pro-drugs that require hepatic activation by cytochrome P450 enzymes to form their active metabolites. These active metabolites can then be detoxified by ALDH to inactive carboxylic acid derivatives. Overexpression of ALDH, particularly the ALDH1A1 and ALDH3A1 isoforms, has been correlated with increased resistance to cyclophosphamide in various tumor cell lines.[12]

The differential metabolism of ifosfamide compared to cyclophosphamide may contribute to its efficacy in resistant tumors. While both are substrates for ALDH, variations in their affinity for specific ALDH isoforms could lead to different rates of detoxification.

cluster_activation Drug Activation (Liver) cluster_detoxification Detoxification (Tumor Cell) cluster_action Cytotoxic Action (Tumor Cell) Cyclophosphamide / Ifosfamide Cyclophosphamide / Ifosfamide 4-OH-Cyclophosphamide / 4-OH-Ifosfamide 4-OH-Cyclophosphamide / 4-OH-Ifosfamide Cyclophosphamide / Ifosfamide->4-OH-Cyclophosphamide / 4-OH-Ifosfamide CYP450 Aldophosphamide / Aldoifosfamide Aldophosphamide / Aldoifosfamide 4-OH-Cyclophosphamide / 4-OH-Ifosfamide->Aldophosphamide / Aldoifosfamide Carboxyphosphamide / Carboxyifosfamide Carboxyphosphamide / Carboxyifosfamide Aldophosphamide / Aldoifosfamide->Carboxyphosphamide / Carboxyifosfamide ALDH (overexpressed in resistant cells) Phosphoramide Mustard / Ifosfamide Mustard Phosphoramide Mustard / Ifosfamide Mustard Aldophosphamide / Aldoifosfamide->Phosphoramide Mustard / Ifosfamide Mustard DNA Cross-linking DNA Cross-linking Phosphoramide Mustard / Ifosfamide Mustard->DNA Cross-linking Apoptosis Apoptosis DNA Cross-linking->Apoptosis

Simplified signaling pathway of oxazaphosphorine metabolism and resistance.
DNA Repair Pathways

The cytotoxic effects of cyclophosphamide and ifosfamide are mediated by the formation of DNA cross-links by their active mustard metabolites. Efficient DNA repair mechanisms in tumor cells can counteract this damage, leading to drug resistance. Several DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR), are involved in repairing alkylating agent-induced DNA damage.[13][14][15][16] Overexpression or enhanced activity of key enzymes in these pathways can contribute to cyclophosphamide resistance. While both drugs induce DNA damage, subtle differences in the types of adducts formed or their recognition by repair enzymes could potentially lead to differential sensitivity in resistant cells.

Active Metabolite Active Metabolite DNA Adducts DNA Adducts Active Metabolite->DNA Adducts Alkylation DNA Repair Pathways DNA Repair Pathways DNA Adducts->DNA Repair Pathways Recognition of Damage Apoptosis Apoptosis DNA Adducts->Apoptosis Unrepaired Damage Cell Survival (Resistance) Cell Survival (Resistance) DNA Repair Pathways->Cell Survival (Resistance) Enhanced Repair

Role of DNA repair in mediating resistance to alkylating agents.

Experimental Protocols

Detailed methodologies are essential for the accurate interpretation and replication of preclinical findings. Below is a generalized protocol for establishing a cyclophosphamide-resistant tumor xenograft model and evaluating the efficacy of ifosfamide.

Establishment of a Cyclophosphamide-Resistant Tumor Xenograft Model
  • Cell Line Selection: Begin with a human cancer cell line known to be initially sensitive to cyclophosphamide.

  • Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice) to prevent graft rejection.[17]

  • Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of the mice.[18]

  • Induction of Resistance: Once tumors are established (e.g., reach a volume of 100-200 mm³), begin treatment with cyclophosphamide at a clinically relevant dose and schedule.

  • Monitoring and Selection: Monitor tumor growth. Tumors that continue to grow despite cyclophosphamide treatment are considered resistant.

  • Passaging of Resistant Tumors: Excise the resistant tumors, mechanically or enzymatically dissociate them, and implant the tumor fragments or cells into new recipient mice. Repeat this process for several passages to establish a stable cyclophosphamide-resistant xenograft line.

Efficacy Testing of Ifosfamide in the Resistant Model
  • Animal Groups: Randomly assign mice bearing the established cyclophosphamide-resistant tumors to different treatment groups:

    • Vehicle control

    • Cyclophosphamide (to confirm resistance)

    • Racemic Ifosfamide

    • (+)-(R)-Ifosfamide

    • (-)-(S)-Ifosfamide

  • Drug Administration: Administer the drugs via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules.[2]

  • Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²) / 2.[18]

  • Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor weight at the end of the study, survival analysis, and biomarker analysis from tumor tissue.

  • Statistical Analysis: Compare tumor growth between the treatment groups and the vehicle control group using appropriate statistical methods.

Start Start Implant CYC-sensitive tumor cells Implant CYC-sensitive tumor cells Start->Implant CYC-sensitive tumor cells Establish tumors Establish tumors Implant CYC-sensitive tumor cells->Establish tumors Treat with Cyclophosphamide Treat with Cyclophosphamide Establish tumors->Treat with Cyclophosphamide Monitor tumor growth Monitor tumor growth Treat with Cyclophosphamide->Monitor tumor growth Select resistant tumors Select resistant tumors Monitor tumor growth->Select resistant tumors Establish resistant xenograft line Establish resistant xenograft line Select resistant tumors->Establish resistant xenograft line Randomize mice Randomize mice Establish resistant xenograft line->Randomize mice Treat with Ifosfamide / enantiomers Treat with Ifosfamide / enantiomers Randomize mice->Treat with Ifosfamide / enantiomers Measure tumor volume Measure tumor volume Treat with Ifosfamide / enantiomers->Measure tumor volume Analyze data Analyze data Measure tumor volume->Analyze data End End Analyze data->End

Experimental workflow for testing ifosfamide in a CYC-resistant model.

Conclusion

The available evidence suggests that ifosfamide is a promising agent for the treatment of cyclophosphamide-resistant tumors. Its lack of complete cross-resistance and differential metabolic profile provide a strong rationale for its use in this clinical setting. However, the precise role and efficacy of the individual (+)- and (-)-enantiomers of ifosfamide in overcoming cyclophosphamide resistance remain to be fully elucidated and require further dedicated preclinical investigation. The experimental framework outlined in this guide provides a basis for conducting such studies, which will be critical for optimizing the clinical application of ifosfamide and its enantiomers in patients with cyclophosphamide-refractory malignancies.

References

A Comparative Guide to the Metabolic Pathways of Ifosfamide and Cyclophosphamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ifosfamide (IFO) and cyclophosphamide (CPA) are structurally isomeric oxazaphosphorine alkylating agents, both widely used as prodrugs in cancer chemotherapy. Their therapeutic and toxic effects are dictated by a complex series of metabolic activation and detoxification pathways, primarily mediated by hepatic cytochrome P450 (CYP) and aldehyde dehydrogenase (ALDH) enzymes. While sharing a common metabolic framework, critical differences in enzyme kinetics and pathway preferences lead to distinct efficacy and toxicity profiles. This guide provides a detailed comparison of their metabolic pathways, supported by experimental data and methodologies.

Key Metabolic Differences at a Glance

The primary metabolic distinction between ifosfamide and cyclophosphamide lies in the balance between two competing pathways: 4-hydroxylation (bioactivation) and N-dechloroethylation (inactivation and toxification).

  • Cyclophosphamide preferentially undergoes 4-hydroxylation, leading to the formation of its active cytotoxic metabolite, phosphoramide mustard, and the urotoxic byproduct, acrolein.[1][2]

  • Ifosfamide , in contrast, has a significantly higher propensity for N-dechloroethylation, a pathway that generates the neurotoxic and nephrotoxic metabolite, chloroacetaldehyde (CAA).[3][4] This difference is a key determinant of the characteristic central nervous system toxicity associated with ifosfamide.[2]

Quantitative Comparison of Metabolic Pathways

The following tables summarize key quantitative data comparing the metabolism of ifosfamide and cyclophosphamide.

ParameterIfosfamideCyclophosphamideReference
Primary Metabolic Route N-dechloroethylation4-Hydroxylation (ring-opening)[2]
N-dechloroethylation (%) ~45%~10%[3][4]
Peak Activated Metabolite Levels Lower (approx. 1/3 of CPA)Higher[5]
Excretion as Activated Metabolites (%) 0.3%1.0%[5]

Table 1: Major Metabolic Pathway Comparison

EnzymeIfosfamide PreferenceCyclophosphamide PreferenceReference
CYP3A4 HigherLower[6]
CYP2B6 LowerHigher[6]

Table 2: Cytochrome P450 Isoenzyme Preference for 4-Hydroxylation

Metabolic Pathway Diagrams

The following diagrams illustrate the metabolic pathways of ifosfamide and cyclophosphamide.

ifosfamide_metabolism IFO Ifosfamide OH_IFO 4-Hydroxyifosfamide IFO->OH_IFO CYP2B6, CYP3A4/5 (4-Hydroxylation) Dechloro_IFO Dechloroethylifosfamide (Inactive) IFO->Dechloro_IFO CYP3A4, CYP2B6 (N-dechloroethylation) CAA Chloroacetaldehyde (Neurotoxic/Nephrotoxic) IFO->CAA CYP3A4, CYP2B6 (N-dechloroethylation) Aldo_IFO Aldoifosfamide OH_IFO->Aldo_IFO Tautomerization Carboxy_IFO Carboxyifosfamide (Inactive) Aldo_IFO->Carboxy_IFO ALDH IFO_Mustard Ifosforamide Mustard (Active) Aldo_IFO->IFO_Mustard Spontaneous Acrolein Acrolein (Urotoxic) Aldo_IFO->Acrolein Spontaneous

Ifosfamide Metabolic Pathway

cyclophosphamide_metabolism CPA Cyclophosphamide OH_CPA 4-Hydroxycyclophosphamide CPA->OH_CPA CYP2B6, CYP2C9, CYP3A4 (4-Hydroxylation) Dechloro_CPA Dechloroethylcyclophosphamide (Inactive) CPA->Dechloro_CPA CYP3A4, CYP2B6 (N-dechloroethylation) CAA Chloroacetaldehyde (Neurotoxic) CPA->CAA CYP3A4, CYP2B6 (N-dechloroethylation) Aldo_CPA Aldophosphamide OH_CPA->Aldo_CPA Tautomerization Carboxy_CPA Carboxyphosphamide (Inactive) Aldo_CPA->Carboxy_CPA ALDH CPA_Mustard Phosphoramide Mustard (Active) Aldo_CPA->CPA_Mustard Spontaneous Acrolein Acrolein (Urotoxic) Aldo_CPA->Acrolein Spontaneous

Cyclophosphamide Metabolic Pathway

Experimental Protocols

A variety of analytical techniques are employed to study the metabolism of ifosfamide and cyclophosphamide. Below are summaries of common experimental methodologies.

In Vitro Metabolism Studies Using Liver Microsomes
  • Objective: To determine the kinetics of metabolism by specific CYP enzymes.

  • Methodology:

    • Incubation: Human liver microsomes are incubated with the drug (ifosfamide or cyclophosphamide) in the presence of an NADPH-generating system.

    • Reaction Termination: The reaction is stopped at various time points by the addition of a solvent like acetonitrile.

    • Analysis: The formation of metabolites is quantified using LC-MS/MS or other sensitive analytical methods.[7][8]

    • Enzyme Kinetics: By varying the substrate concentration, Michaelis-Menten kinetics (Km and Vmax) can be determined for the formation of each metabolite.[6]

Quantification of Metabolites in Biological Samples (UPLC-ESI-QTOFMS)
  • Objective: To identify and quantify drug metabolites in biological matrices like urine or plasma.

  • Methodology:

    • Sample Preparation: Urine samples are diluted with aqueous acetonitrile and centrifuged to remove proteins.[9]

    • Chromatographic Separation: An aliquot of the supernatant is injected into a UPLC system equipped with a C18 column. A gradient elution with mobile phases consisting of 0.1% formic acid in water and acetonitrile is used for separation.[9]

    • Mass Spectrometric Detection: The eluent is introduced into a QTOF mass spectrometer operating in positive electrospray ionization mode. Accurate mass measurements and MS/MS fragmentation patterns are used to identify and quantify the metabolites.[9]

Fluorometric Determination of Activated Metabolites
  • Objective: To quantify the concentration of activated 4-hydroxy metabolites in blood and urine.

  • Methodology:

    • Principle: The assay is based on the condensation of acrolein, liberated from the 4-hydroxy metabolites, with m-aminophenol to yield a fluorescent product, 7-hydroxyquinoline.[5]

    • Sample Preparation: Blood or urine samples are treated to liberate acrolein. Interfering fluorescent compounds are removed by extraction with dichloromethane.[5]

    • Fluorescence Measurement: The fluorescence of the resulting 7-hydroxyquinoline is measured to determine the concentration of the activated metabolites.[5][10]

Conclusion

The metabolic pathways of ifosfamide and cyclophosphamide, while sharing many similarities, exhibit critical differences that have profound clinical implications. The preferential N-dechloroethylation of ifosfamide leads to a higher production of the neurotoxic and nephrotoxic metabolite chloroacetaldehyde, explaining its distinct toxicity profile compared to cyclophosphamide. Conversely, the more efficient 4-hydroxylation of cyclophosphamide results in higher levels of its active metabolite. A thorough understanding of these metabolic nuances, supported by robust experimental data, is crucial for optimizing the therapeutic use of these important anticancer agents and for the development of safer and more effective analogs.

References

A Comparative Guide to the Validation of Analytical Methods for Ifosfamide Enantiomer Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereoselective analysis of ifosfamide enantiomers is critical in pharmacokinetic and clinical studies due to their different pharmacological and toxicological profiles. This guide provides a comparative overview of validated analytical methods for the separation and quantification of ifosfamide enantiomers, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Experimental data and detailed methodologies are presented to aid in the selection and implementation of the most suitable method for your research needs.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for the separation of ifosfamide enantiomers.

Table 1: High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod 1: Achiral-Chiral Coupled System[1]Method 2: Chiral Stationary Phase (CSP)[2]
Chiral Selector Alpha 1 glycoprotein columnCellulose-tris(3,5-dimethylphenylcarbamate) (OD-CSP)
Mobile Phase 1% acetonitrile in 0.015 M phosphate buffer (pH 4)Not specified
Flow Rate 1 ml/minNot specified
Retention Time (S-ifosfamide) 11.6 minNot specified
Retention Time (R-ifosfamide) 13.0 minNot specified
Resolution (Rs) 1.53Not specified
Enantioselectivity (α) Not specified1.45
Detection Not specifiedNot specified

Table 2: Gas Chromatography (GC) Method

ParameterEnantioselective GC-MS[3]
Chiral Stationary Phase Heptakis(2,6-di-O-methyl-3-O-pentyl)-beta-cyclodextrin
Detection Mass Spectrometry (MS) with selected-ion monitoring
Limit of Quantitation (Plasma) 250 ng/ml for each enantiomer
Limit of Quantitation (Urine) 500 ng/ml for each enantiomer
Intra-day Coefficient of Variation < 8%
Inter-day Coefficient of Variation < 8%

Table 3: Capillary Electrophoresis (CE) - General Approach

While a specific validated method for ifosfamide was not detailed in the provided search results, a general approach based on the separation of other chiral compounds is presented.[4][5]

ParameterGeneral CE Method
Chiral Selector Cyclodextrins (e.g., sulfated β-cyclodextrin) added to background electrolyte
Background Electrolyte (BGE) Phosphate buffer
Applied Voltage Typically 15-30 kV
Detection UV
Expected Outcome Baseline resolution of enantiomers

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

High-Performance Liquid Chromatography (HPLC) Protocol: Achiral-Chiral Coupled System[1]

This method utilizes a coupled achiral-chiral system for the determination of R- and S-ifosfamide in serum.

  • Sample Preparation: Liquid-liquid extraction of ifosfamide from serum samples.

  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.

  • Achiral Separation:

    • Column: C1 spherisorb stationary phase.

    • Mobile Phase: 1% acetonitrile in 0.015 M phosphate buffer (pH 4).

    • Flow Rate: 1 ml/min.

    • The eluent containing the racemic ifosfamide is selectively transferred to the chiral system.

  • Chiral Separation:

    • Column: Alpha 1 glycoprotein column.

    • Mobile Phase: 1% acetonitrile in 0.015 M phosphate buffer (pH 4).

    • Flow Rate: 1 ml/min.

  • Data Analysis: The concentrations of R- and S-ifosfamide are determined from the resulting chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol[3]

This method is a rapid and sensitive enantioselective assay for the quantitation of ifosfamide enantiomers in plasma and urine.

  • Sample Preparation: Extraction of ifosfamide and its metabolites from plasma or urine into chloroform.

  • Instrumentation: A gas chromatograph coupled with a mass selective detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: A capillary column with a chiral stationary phase based on heptakis(2,6-di-O-methyl-3-O-pentyl)-beta-cyclodextrin.

  • Detection: Mass selective detection with selected-ion monitoring.

  • Quantitation: The concentrations of the enantiomers are determined based on the peak areas.

Capillary Electrophoresis (CE) Protocol: General Approach for Chiral Separations[4][5]

This protocol provides a general framework for developing a chiral separation method for ifosfamide using CE.

  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: A fused-silica capillary.

  • Background Electrolyte (BGE) Preparation: Prepare a buffer solution (e.g., 25 mM phosphate buffer). Dissolve a chiral selector, such as a cyclodextrin derivative (e.g., sulfated β-cyclodextrin), in the BGE.

  • Sample Preparation: Dissolve the ifosfamide sample in the BGE or a suitable low-conductivity buffer.

  • Electrophoretic Conditions:

    • Applied Voltage: Apply a high voltage (e.g., 20-30 kV).

    • Temperature: Control the capillary temperature (e.g., 25°C).

    • Injection: Inject the sample using hydrodynamic or electrokinetic injection.

  • Detection: Monitor the separation at a suitable UV wavelength.

  • Method Optimization: Optimize the type and concentration of the chiral selector, buffer pH, and applied voltage to achieve baseline separation of the enantiomers.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate the workflows for the analytical methods and the logical process for method selection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Serum Sample extraction Liquid-Liquid Extraction start->extraction achiral_sep Achiral Separation (C1 Spherisorb) extraction->achiral_sep transfer Selective Transfer achiral_sep->transfer chiral_sep Chiral Separation (Alpha 1 Glycoprotein) transfer->chiral_sep detection Detection chiral_sep->detection analysis Quantification of R- and S-Ifosfamide detection->analysis

Caption: HPLC Workflow for Ifosfamide Enantiomer Separation.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Plasma/Urine Sample extraction Chloroform Extraction start->extraction injection Injection extraction->injection gc_sep Enantioselective GC (Chiral Stationary Phase) injection->gc_sep ms_detection Mass Spectrometric Detection (SIM) gc_sep->ms_detection analysis Quantification of Enantiomers ms_detection->analysis

Caption: GC-MS Workflow for Ifosfamide Enantiomer Analysis.

Method_Selection_Logic start Define Analytical Requirements (e.g., Sample Matrix, Sensitivity) decision1 High Sensitivity & Specificity Required? start->decision1 decision2 Coupled System Feasible? decision1->decision2 No gcms GC-MS with Chiral Stationary Phase decision1->gcms Yes hplc_csp HPLC with Chiral Stationary Phase decision2->hplc_csp No hplc_coupled Coupled Achiral-Chiral HPLC decision2->hplc_coupled Yes decision3 Rapid Method Development? decision3->hplc_csp No, explore CSPs ce Capillary Electrophoresis with Chiral Selector decision3->ce Yes hplc_csp->decision3

Caption: Logical Flow for Selecting an Analytical Method.

References

Safety Operating Guide

Safe Disposal of (+)-Ifosfamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of (+)-Ifosfamide are critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. As a potent cytotoxic and antineoplastic agent, this compound and all materials it contacts must be treated as hazardous waste.[1][2] Adherence to strict protocols is mandatory, from initial handling to final disposal, and must comply with all local, state, and federal regulations.[3]

Personal Protective Equipment (PPE) and Waste Containment

Proper personal protective equipment is the first line of defense against exposure to this compound.[1] All waste generated must be segregated and stored in designated, clearly labeled containers to await disposal by environmental health and safety (EHS) professionals.[2][4]

Item CategorySpecificationsDisposal Container
Gloves Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978 compliant) should be worn.[1] The outer glove should be placed over the gown cuff, and gloves should be changed every 30 minutes or immediately upon contamination.[1]Yellow, labeled "Chemotherapeutic Waste" or "Trace Waste" container.[4][5]
Gowns A disposable, impermeable gown made of a material such as polyethylene-coated polypropylene is required. It should have a closed front, long sleeves, and tight-fitting cuffs.[1]Yellow, labeled "Chemotherapeutic Waste" or "Trace Waste" container.[4][5]
Eye and Face Protection Safety goggles and a full-face shield are mandatory when there is a risk of splashing.[1]Not typically disposed of after single use unless contaminated. If contaminated, dispose of in the yellow "Trace Waste" container.
Respiratory Protection A NIOSH-certified N95 respirator or higher (e.g., PAPR) is necessary when handling the compound outside of a containment ventilated enclosure or if aerosolization is possible.[1]Dispose of in the yellow "Trace Waste" container after use.
Contaminated Labware Includes items like vials, syringes, pipette tips, and absorbent pads that have come into contact with this compound.[1]Trace Contamination: Items with minimal residual drug should be placed in the yellow "Trace Waste" sharps container.[5] Bulk Contamination: Items with visible residue or containing more than a minimal amount of the drug must be disposed of in a black, labeled "Bulk Waste" or RCRA hazardous waste container.[5]
Unused/Expired Drug Any pure, unused, or expired this compound.Must be disposed of as hazardous chemical waste in a black RCRA container.[4][5] Do not dispose of down the drain.[4][6]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a multi-step process that begins at the point of generation and concludes with collection by trained personnel.

  • Segregation at the Source : Immediately after use, all contaminated materials must be segregated from regular laboratory trash.[4]

  • Containerization :

    • Place all disposable PPE and trace-contaminated items into a designated yellow, leak-proof, and puncture-resistant container labeled "Chemotherapeutic Waste".[1][4][5]

    • Syringes and other sharps with only trace amounts of residue should be placed in a yellow chemotherapy sharps container.[5]

    • Any items with visible liquid or powder residue, or unused portions of the drug, are considered "bulk" hazardous waste and must be placed in a separate black container labeled for hazardous chemical waste in accordance with RCRA regulations.[5]

  • Container Management : Waste containers should be sealed when they are three-quarters full to prevent overfilling and potential spills.[2] The exterior of the containers should be kept clean and decontaminated if necessary.[7]

  • Storage : Sealed waste containers should be stored in a secure, designated area away from general laboratory traffic while awaiting pickup.[1]

  • Waste Pickup : Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[4][8] Ensure all required documentation is completed.[2]

Spill Management and Decontamination

In the event of a spill, the area should be immediately secured.[1] Personnel involved in the cleanup must wear full PPE.[1]

Experimental Protocol for Decontamination:

While there is no single universally accepted method for chemical deactivation of all antineoplastic agents, studies have shown the effectiveness of certain procedures for Ifosfamide.[5]

  • Initial Cleanup : Absorb the spill using a cytotoxic drug spill kit.[1]

  • Decontamination Procedure :

    • Research indicates that a 0.1% sodium hypochlorite solution can be effective in decontaminating surfaces, though multiple applications may be necessary to render Ifosfamide undetectable.[9][10]

    • Step 1 : After initial absorption of the spill, wipe the surface with a detergent solution.[2]

    • Step 2 : Rinse the surface with sterile water.[2]

    • Step 3 : Apply the 0.1% sodium hypochlorite solution to the contaminated area.

    • Step 4 : Allow for an appropriate contact time as per institutional guidelines.

    • Step 5 : Rinse the surface again with clean water to remove any residual decontaminating agent.

    • Step 6 : All materials used for cleanup are to be disposed of as hazardous chemotherapeutic waste.[1]

Chemical degradation using Fenton reagent (hydrogen peroxide and an iron catalyst) or a 5.25% sodium hypochlorite solution has also been shown to be effective in breaking down Ifosfamide in laboratory settings prior to disposal, though these methods are typically performed by specialized waste management services.[11]

Disposal Workflow Diagram

IfosfamideDisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_containment Containment cluster_final Final Disposal start Use of this compound ppe Contaminated PPE (Gloves, Gown, etc.) sharps Contaminated Sharps (Needles, Syringes) labware Contaminated Labware (Vials, Pads) unused_drug Unused/Expired This compound trace_waste Trace Waste ppe->trace_waste sharps->trace_waste If trace contamination bulk_waste Bulk Waste sharps->bulk_waste If > trace residue labware->trace_waste If trace contamination labware->bulk_waste If > trace residue unused_drug->bulk_waste yellow_container Yellow Chemotherapy Waste Container trace_waste->yellow_container black_container Black RCRA Hazardous Waste Container bulk_waste->black_container storage Secure Storage Area yellow_container->storage black_container->storage pickup EHS Pickup & Incineration storage->pickup

Caption: Workflow for the segregation and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling (+)-Ifosfamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides crucial procedural guidance for the safe handling and disposal of (+)-Ifosfamide, a hazardous cytotoxic compound. Adherence to these protocols is essential to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent dermal, ocular, and inhalation exposure. All personnel must be trained in the correct donning and doffing procedures.

PPE CategorySpecifications
Gloves Wear two pairs of chemotherapy-tested, powder-free nitrile gloves that meet ASTM D6978 standards. The inner glove cuff should be tucked under the gown cuff, and the outer glove should extend over the cuff. Gloves must be changed every 30 minutes or immediately if contaminated or damaged.[1]
Gown A disposable, impermeable gown made of a material such as polyethylene-coated polypropylene is required. It must have a solid front, long sleeves, and tight-fitting elastic or knit cuffs. Gowns should be discarded after each use.[1]
Eye/Face Protection Safety goggles and a full-face shield are mandatory whenever there is a risk of splashing or aerosol generation.[1]
Respiratory Protection A NIOSH-certified N95 respirator or a higher-level device like a powered air-purifying respirator (PAPR) is required when handling the compound outside of a containment ventilated enclosure or when aerosolization is possible.[1][2]
Other Protective Wear Disposable shoe covers should be worn in areas where this compound is handled and must be removed before exiting to prevent the spread of contamination.[1]

Operational and Disposal Plans

A comprehensive safety plan must be established for all stages of this compound handling. All personnel must receive training on these procedures before working with the compound.[1]

Experimental Protocol: Safe Handling and Disposal

1. Receiving and Storage

  • 1.1 Inspection: Upon receipt, inspect the shipping container for any signs of damage or leakage. Wear one pair of chemotherapy-tested gloves during this process.[1]

  • 1.2 Storage: Store this compound in a designated, clearly labeled, and secure area separate from other chemicals.[1][3] The storage area should ideally be under negative pressure to contain any potential airborne particles.[1]

2. Preparation and Handling

  • 2.1 Engineering Controls: All manipulations that could generate aerosols, such as weighing, reconstituting, or aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).[1]

  • 2.2 Work Surface: Place a plastic-backed absorbent pad on the work surface inside the BSC to contain any spills.[1]

  • 2.3 Drug Transfer: Utilize Closed-System Drug-Transfer Devices (CSTDs) whenever feasible to minimize exposure during drug transfers.[1] Ensure all syringes and related equipment have Luer-lock fittings to prevent accidental disconnection.[1]

  • 2.4 Personal Practices: Do not eat, drink, smoke, or apply cosmetics in areas where this compound is handled.[4][5][6] Wash hands thoroughly after handling the compound and before leaving the work area.[4][5]

3. Spill Management

  • 3.1 Preparedness: A spill kit specifically designed for cytotoxic drugs must be readily available in all handling areas.[1]

  • 3.2 Procedure:

    • Immediately cordon off the spill area to prevent exposure to others.

    • Personnel involved in the cleanup must wear the full PPE ensemble described in the table above. For large spills, a higher level of respiratory protection may be necessary.[1]

    • Absorb the spill using appropriate materials from the spill kit.

    • Decontaminate the area according to established procedures.

    • Dispose of all contaminated cleaning materials as hazardous waste.[1]

4. Waste Disposal

  • 4.1 Classification: All materials that come into contact with this compound are considered hazardous cytotoxic waste. This includes gloves, gowns, vials, syringes, absorbent pads, and cleaning materials.[1]

  • 4.2 Containment:

    • Trace Waste: Items with less than 3% of the original drug volume remaining (e.g., empty vials, IV bags, used PPE) should be disposed of in designated yellow chemotherapy waste containers.[7]

    • Bulk Waste: Materials containing more than 3% of the drug, or items used to clean up spills, are considered bulk hazardous waste and must be placed in black hazardous waste containers.[7]

    • Sharps: All contaminated sharps must be placed in a puncture-resistant sharps container specifically labeled for cytotoxic waste.[7][8]

  • 4.3 Final Disposal: All waste containers must be clearly labeled, leak-proof, and puncture-resistant.[1] Final disposal must adhere to all institutional, local, state, and federal regulations for cytotoxic waste.[1][8]

Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Storage cluster_handling Handling & Manipulation cluster_cleanup Cleanup & Disposal Receipt 1. Receive & Inspect (Wear Gloves) Storage 2. Store Securely (Designated Area, Negative Pressure) Receipt->Storage Prep_Area 3. Prepare Work Area (Class II BSC/CACI, Absorbent Pad) Storage->Prep_Area Don_PPE 4. Don Full PPE Prep_Area->Don_PPE Handling 5. Perform Manipulations (Weighing, Reconstituting) Use CSTD Don_PPE->Handling Spill_Mgmt Spill Management Handling->Spill_Mgmt If Spill Occurs Doff_PPE 6. Doff PPE Correctly Handling->Doff_PPE Spill_Kit Use Cytotoxic Spill Kit Spill_Mgmt->Spill_Kit Waste_Seg 7. Segregate Waste (Trace vs. Bulk vs. Sharps) Doff_PPE->Waste_Seg Dispose 8. Dispose in Labeled, Leak-Proof Containers Waste_Seg->Dispose Decon 9. Decontaminate Work Surfaces Dispose->Decon Spill_Dispose Dispose of Spill Waste (Bulk Hazardous) Spill_Kit->Spill_Dispose Spill_Dispose->Decon

Workflow for Safe Handling and Disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.